Product packaging for 5-Iodo-6-methylpyridin-2(1H)-one(Cat. No.:CAS No. 927870-76-6)

5-Iodo-6-methylpyridin-2(1H)-one

Cat. No.: B1390835
CAS No.: 927870-76-6
M. Wt: 235.02 g/mol
InChI Key: UFZSHCNPDKACCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Iodo-6-methylpyridin-2(1H)-one ( 927870-76-6) is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. This compound features a pyridin-2(1H)-one scaffold, recognized in drug discovery for its ability to act as both a hydrogen bond donor and acceptor, which facilitates key interactions with biological targets . The presence of an iodine atom at the 5-position makes it a versatile handle for further structural elaboration via cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used to introduce diverse aryl and heteroaryl groups . This scaffold is of significant interest in the development of novel therapeutic agents. Research highlights the application of substituted pyridin-2(1H)-ones in the synthesis of analogs with potent analgesic properties. For instance, structural derivatives have been assessed in vivo for their ability to inhibit cutaneous mechanical allodynia in rat models, demonstrating the scaffold's potential in pain management research . The compound serves as a key precursor in structure-activity relationship (SAR) studies aimed at developing new chemical entities for pharmacological evaluation . Specifications: • CAS Number : 927870-76-6 • Molecular Formula : C6H6INO • Molecular Weight : 235.02 g/mol • Purity : >95% Safety Information: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Handle with care, referring to the associated Safety Data Sheet for proper handling procedures .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6INO B1390835 5-Iodo-6-methylpyridin-2(1H)-one CAS No. 927870-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZSHCNPDKACCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654766
Record name 5-Iodo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927870-76-6
Record name 5-Iodo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-6-methylpyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Iodo-6-methylpyridin-2(1H)-one in Modern Drug Discovery

This compound is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, featuring a pyridinone core variously substituted, is a common motif in a range of biologically active molecules. Pyridin-2(1H)-one derivatives have been investigated for their potential as antiviral agents, particularly as non-nucleoside inhibitors of HIV-1 reverse transcriptase, as well as for their analgesic properties.[1][2] The presence of an iodine atom at the 5-position provides a versatile handle for further synthetic transformations, most notably for the introduction of diverse functionalities via metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the rapid generation of libraries of complex molecules for structure-activity relationship (SAR) studies in drug development programs.

This guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis of the precursor, 6-methylpyridin-2(1H)-one, and then detail the regioselective iodination to afford the target compound. The causality behind experimental choices, mechanistic insights, and detailed, field-proven protocols are provided to ensure scientific integrity and practical applicability.

Part 1: Synthesis of the Precursor, 6-Methylpyridin-2(1H)-one

The synthesis of the starting material, 6-methylpyridin-2(1H)-one, is a critical first step. A reliable and scalable method for its preparation is essential. While commercially available, an in-house synthesis can be more cost-effective for large-scale applications. A common and efficient method involves the diazotization of 2-amino-6-methylpyridine followed by hydrolysis.

Reaction Scheme: Synthesis of 6-Methylpyridin-2(1H)-one

2-amino-6-methylpyridine 2-Amino-6-methylpyridine reagents 1. NaNO2, H2SO4, H2O, 0-5 °C 2. Heat 2-amino-6-methylpyridine->reagents 6-methylpyridin-2(1H)-one 6-Methylpyridin-2(1H)-one reagents->6-methylpyridin-2(1H)-one

Caption: Synthesis of 6-Methylpyridin-2(1H)-one from 2-Amino-6-methylpyridine.

Experimental Protocol: Synthesis of 6-Methylpyridin-2(1H)-one

This protocol is adapted from established procedures for the conversion of aminopyridines to pyridinones.[3]

Materials and Equipment:

  • 2-Amino-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice-acetone bath

  • Round-bottom flask with magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Preparation of the Diazonium Salt Solution:

    • In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution. The solution should be cooled in an ice-acetone bath to below 0 °C.

    • To this cold solution, add 2-amino-6-methylpyridine portion-wise while maintaining the temperature between 0-5 °C.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Hydrolysis of the Diazonium Salt:

    • After the addition of the sodium nitrite solution is complete, stir the reaction mixture at 0 °C for 45 minutes.

    • Gradually warm the reaction mixture to room temperature and then heat to 95 °C for 15 minutes. This will induce the hydrolysis of the diazonium salt to the corresponding pyridinone.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the solution by the careful addition of a suitable base (e.g., sodium carbonate) until the pH is approximately 7.

    • Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude 6-methylpyridin-2(1H)-one can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

Data Summary:

ParameterValue
Starting Material 2-Amino-6-methylpyridine
Key Reagents NaNO₂, H₂SO₄
Reaction Temperature 0-5 °C (diazotization), 95 °C (hydrolysis)
Typical Yield >90%
Purification Method Recrystallization or Chromatography

Part 2: Regioselective Iodination of 6-Methylpyridin-2(1H)-one

The introduction of an iodine atom onto the 6-methylpyridin-2(1H)-one core is achieved through an electrophilic aromatic substitution reaction. The choice of the iodinating agent and the reaction conditions are crucial for achieving high regioselectivity and yield. N-Iodosuccinimide (NIS) is a widely used and effective reagent for the iodination of electron-rich aromatic and heteroaromatic compounds under mild conditions.[4][5]

Understanding the Regioselectivity: The Role of Electronic Effects

The regioselectivity of the iodination of 6-methylpyridin-2(1H)-one, which predominantly occurs at the 5-position, is a consequence of the electronic properties of the substituents on the pyridinone ring.

  • Pyridin-2(1H)-one Tautomerism: 6-Methylpyridin-2(1H)-one exists in equilibrium with its tautomer, 2-hydroxy-6-methylpyridine. The pyridone tautomer is generally the major form.

  • Activating Groups: The amide nitrogen in the pyridone ring and the methyl group at the 6-position are both electron-donating groups. They increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack.

  • Directing Effects: The amide nitrogen is a powerful ortho-, para-director. In this case, the position para to the nitrogen is the 5-position, and the position ortho is the 3-position. The methyl group is also an ortho-, para-director.

  • Steric Hindrance: The methyl group at the 6-position provides some steric hindrance, which may disfavor substitution at the adjacent 5-position to a small extent, but the electronic directing effects are dominant.

  • Combined Effect: The strong para-directing effect of the amide nitrogen, reinforced by the directing effect of the methyl group, strongly favors electrophilic attack at the 5-position.

Reaction Scheme: Synthesis of this compound

6-methylpyridin-2(1H)-one 6-Methylpyridin-2(1H)-one reagents N-Iodosuccinimide (NIS) cat. Trifluoroacetic Acid (TFA) Solvent (e.g., ACN, DMF) 6-methylpyridin-2(1H)-one->reagents This compound This compound reagents->this compound

Caption: Iodination of 6-Methylpyridin-2(1H)-one to this compound.

Experimental Protocol: Synthesis of this compound

This representative protocol is based on general procedures for the iodination of electron-rich heterocycles using N-Iodosuccinimide and a catalytic amount of trifluoroacetic acid.[6][7]

Materials and Equipment:

  • 6-Methylpyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic Acid (TFA)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a solution of 6-methylpyridin-2(1H)-one (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add N-Iodosuccinimide (1.1 to 1.5 equivalents).

    • To this mixture, add a catalytic amount of trifluoroacetic acid (0.1 to 0.2 equivalents).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within a few hours.

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.

    • Add a saturated aqueous solution of sodium bicarbonate to neutralize the trifluoroacetic acid.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Data Summary:

ParameterValue
Starting Material 6-Methylpyridin-2(1H)-one
Iodinating Agent N-Iodosuccinimide (NIS)
Catalyst Trifluoroacetic Acid (TFA)
Solvent Acetonitrile (ACN) or DMF
Reaction Temperature Room Temperature
Typical Yield High (expected >80%)
Purification Method Flash Column Chromatography

Conclusion

The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step sequence, involving the synthesis of the 6-methylpyridin-2(1H)-one precursor followed by a regioselective iodination, provides a high-yielding route to this valuable synthetic intermediate. The use of N-Iodosuccinimide as the iodinating agent offers a mild and selective method for the introduction of iodine onto the pyridinone core. The principles and protocols outlined in this guide are intended to provide researchers with the necessary information to confidently synthesize this compound and utilize it in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Chemical Properties of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-6-methylpyridin-2(1H)-one is a halogenated pyridinone derivative that holds significant potential as a versatile building block in medicinal chemistry and organic synthesis. The pyridin-2(1H)-one core is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities[1]. The presence of a methyl group at the 6-position and an iodine atom at the 5-position introduces specific steric and electronic features that can be exploited for the development of novel chemical entities.

The iodine substituent is of particular interest as it serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the facile introduction of a wide array of functional groups and the construction of complex molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and reactivity of this compound, offering valuable insights for its application in research and drug discovery.

Physicochemical and Spectroscopic Properties

The structural features of this compound give rise to its unique physicochemical properties. The pyridinone ring can exist in tautomeric forms, the lactam and the lactim, with the lactam form generally predominating in solution. The presence of the iodine atom significantly increases the molecular weight and is expected to influence the compound's lipophilicity and crystalline packing.

PropertyValueSource
Molecular Formula C₆H₆INOPubChem
Molecular Weight 235.02 g/mol PubChem
CAS Number 927870-76-6Chem-Impex
Appearance Off-white to pale yellow solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Soluble in polar organic solvents such as DMSO and DMF---

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (a singlet around δ 2.2-2.5 ppm), and two aromatic protons on the pyridinone ring (two doublets in the region of δ 6.0-8.0 ppm). The NH proton will likely appear as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon will resonate at a significantly downfield chemical shift (δ > 160 ppm). The carbon bearing the iodine atom will also show a characteristic chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration around 1650 cm⁻¹. An N-H stretching band would be observed in the region of 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 235, with a characteristic isotopic pattern due to the presence of iodine.

Synthesis and Purification

A potential synthetic route to this compound is through the direct C-H iodination of the readily available starting material, 6-methylpyridin-2(1H)-one. A radical-based iodination protocol has been reported for a variety of heterocyclic compounds, including pyridones.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a general procedure for the radical iodination of heterocycles.

Materials:

  • 6-Methylpyridin-2(1H)-one

  • Iodine (I₂)

  • Sodium persulfate (Na₂S₂O₈)

  • Acetonitrile (CH₃CN)

  • Water (H₂O)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-methylpyridin-2(1H)-one (1.0 mmol) in a mixture of acetonitrile and water (1:1, 10 mL) in a round-bottom flask, add iodine (1.2 mmol) and sodium persulfate (2.0 mmol).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

Purification:

Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed for further purification to obtain a high-purity product. The purity can be assessed by NMR spectroscopy and high-performance liquid chromatography (HPLC).

Chemical Reactivity and Synthetic Utility

The key to the synthetic utility of this compound lies in the reactivity of the carbon-iodine bond. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the 5-position of the pyridinone ring.

Figure 1: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling an organoboron compound with an organic halide[2][3]. This compound is an excellent substrate for this reaction, allowing for the introduction of various aryl and vinyl groups at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Add potassium carbonate (2.0 mmol) and a mixture of 1,4-dioxane and water (4:1, 10 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C under an argon atmosphere for 12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and add water (20 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to obtain the desired 5-aryl-6-methylpyridin-2(1H)-one.

Heck Coupling:

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes[4]. This reaction can be employed to introduce alkenyl substituents at the 5-position of the pyridinone ring.

Sonogashira Coupling:

The Sonogashira coupling is a reliable method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst[5][6][7][8][9]. This reaction provides a direct route to 5-alkynyl-6-methylpyridin-2(1H)-one derivatives, which are valuable intermediates for further transformations.

Applications in Medicinal Chemistry

The 5-substituted-6-methylpyridin-2(1H)-one scaffold, readily accessible from this compound, is of significant interest in drug discovery. The ability to introduce a wide range of substituents at the 5-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

Derivatives of pyridin-2(1H)-one have been investigated for a variety of therapeutic applications, including:

  • Anti-inflammatory and Analgesic Agents: Certain pyridinone derivatives have shown potent anti-allodynic effects in models of inflammatory pain[10].

  • Antiviral Agents: The pyridinone scaffold is present in several non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.

  • Anticancer Agents: The diverse substitution patterns achievable from this compound make it an attractive starting point for the synthesis of novel kinase inhibitors and other anticancer agents.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is predicted to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its strategic placement of an iodine atom on the pyridinone scaffold provides a reactive handle for a variety of powerful cross-coupling reactions, enabling the synthesis of a diverse library of substituted pyridinones. This technical guide has provided an overview of its chemical properties, a plausible synthetic route, and its potential applications, serving as a foundational resource for researchers and scientists in the field of drug discovery and development. Further exploration of the reactivity of this compound is warranted to fully unlock its potential in the creation of novel and potent therapeutic agents.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-Iodo-6-methylpyridin-2(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Due to its structural motifs, this pyridinone derivative holds potential as a versatile scaffold in the synthesis of novel therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its spectroscopic characteristics to aid in its synthesis, identification, and application.

While direct experimental spectra for this compound are not extensively published in publicly accessible databases, this guide extrapolates its spectroscopic features based on data from structurally analogous compounds and fundamental principles of spectroscopic interpretation.[2] The methodologies described herein represent standard, field-proven protocols for the analysis of such organic molecules.

Molecular Structure and Key Features

This compound possesses a pyridinone core, a common scaffold in medicinal chemistry.[1] The presence of an iodine atom, a methyl group, and the lactam functionality dictates its unique spectroscopic signature. Understanding the interplay of these features is crucial for accurate spectral interpretation.

It is important to consider the potential for tautomerism in pyridinone systems, where an equilibrium can exist between the keto (pyridin-2(1H)-one) and enol (pyridin-2-ol) forms.[3][4] The predominant tautomer is often influenced by the solvent and substitution pattern.[4] This guide will focus on the spectroscopic characteristics of the pyridin-2(1H)-one form.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the methyl protons, the aromatic protons, and the N-H proton of the lactam. The chemical shifts are influenced by the electronic effects of the iodine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Spectroscopic Data

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N1-H11.0 - 13.0Broad Singlet1HChemical shift is highly dependent on solvent and concentration.
C3-H6.2 - 6.5Doublet1HCoupled to C4-H.
C4-H7.6 - 7.9Doublet1HCoupled to C3-H. Deshielded due to the influence of the iodine atom.
C6-CH₃2.2 - 2.5Singlet3HAliphatic region.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide a unique fingerprint of the carbon skeleton. The carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C2 (C=O)160 - 165Carbonyl carbon, significantly deshielded.
C3105 - 110Shielded by the adjacent nitrogen.
C4140 - 145Deshielded by the iodine atom.
C580 - 85Directly attached to iodine, showing a significant upfield shift.
C6145 - 150Deshielded due to attachment to nitrogen and the methyl group.
CH₃18 - 22Aliphatic region.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add TMS as an internal standard (0.03% v/v). prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Acquire ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. acq2 Acquire ¹³C NMR spectrum with proton decoupling. acq1->acq2 proc1 Apply Fourier transformation to the FID. proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Reference spectra to TMS (δ 0.00 ppm). proc2->proc3 proc4 Integrate ¹H signals and determine chemical shifts and coupling constants. proc3->proc4

Caption: Generalized workflow for NMR spectroscopic analysis.

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.

  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio. Standard acquisition parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[5]

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans will be necessary compared to the ¹H NMR experiment.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier transformation. The resulting spectra should be phased, baseline corrected, and referenced to the internal standard.[6]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula.

Table 3: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺235.9567Calculated for C₆H₇INO⁺.[7]
[M+Na]⁺257.9386Calculated for C₆H₆INNaO⁺.[7]
[M]⁺˙234.9494Molecular ion (calculated for C₆H₆INO).[8]

Experimental Protocol for Mass Spectrometry

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis and Detection intro1 Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile). intro2 Introduce the sample into the mass spectrometer via direct infusion or through a chromatographic system (LC-MS or GC-MS). intro1->intro2 ion1 Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). intro2->ion1 analysis1 Analyze the generated ions using a high-resolution mass analyzer (e.g., TOF, Orbitrap). ion1->analysis1 analysis2 Detect the ions and generate a mass spectrum. analysis1->analysis2

Caption: General workflow for mass spectrometric analysis.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap) is preferred for accurate mass measurements.

  • Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent such as methanol or acetonitrile.

  • Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, typically producing protonated molecules ([M+H]⁺). Electron impact (EI) can also be used, which may provide information about fragmentation patterns.

  • Data Analysis: The resulting mass spectrum should be analyzed to identify the molecular ion peak and confirm the isotopic pattern, which will be characteristic due to the presence of iodine.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: Predicted Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3300Medium, BroadN-H Stretch (lactam)
2850 - 3000MediumC-H Stretch (aliphatic)
1640 - 1680StrongC=O Stretch (lactam)
1580 - 1620Medium-StrongC=C Stretch (aromatic ring)
1250 - 1350MediumC-N Stretch
Experimental Protocol for Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is standard for this analysis.

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is a convenient and common method. A small amount of the solid is placed directly on the ATR crystal.[5] Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: A background spectrum of the empty sample holder is recorded first. The sample is then scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The spectroscopic characterization of this compound is essential for its unambiguous identification and for quality control during its synthesis and use in research and development. This technical guide provides a detailed overview of the expected spectroscopic data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, along with standardized experimental protocols. While the data presented is largely predictive due to the limited availability of published experimental spectra, it is based on sound spectroscopic principles and data from closely related structures, offering a reliable framework for the analysis of this compound.

References

Introduction: The Structural Imperative in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-Iodo-6-methylpyridin-2(1H)-one

Pyridin-2(1H)-one and its derivatives represent a class of "privileged structures" in medicinal chemistry, forming the core scaffold of numerous therapeutic agents with applications ranging from antiviral to anticancer treatments.[1] Their significance stems from their ability to act as versatile hydrogen bond donors and acceptors, enabling precise interactions with biological targets.[1] Among these, this compound is a compound of interest due to the introduction of a methyl group, which can influence solubility and steric interactions, and an iodine atom, a powerful halogen bond donor that can form specific, highly directional interactions to enhance ligand-protein binding affinity.

Understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within the crystalline state is paramount. Single-crystal X-ray diffraction (SCXRD) is the definitive technique for this purpose, providing unambiguous atomic-level information on molecular geometry, conformation, and packing.[2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive walkthrough of the crystal structure analysis of this compound. It moves beyond a simple protocol to explain the causality behind experimental choices, ensuring a deep understanding of the process from material synthesis to the final structural interpretation and its implications for rational drug design.

Part 1: From Powder to Perfect Crystal: Synthesis and Crystallization

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent, often challenging, process of growing a high-quality single crystal. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, ultimately, the accuracy of the final structure.[2]

Synthesis of this compound

While various synthetic routes to substituted pyridinones exist, a common and effective strategy involves the modification of a pre-existing pyridinone scaffold.[4][5] A plausible route to the title compound starts with 6-methylpyridin-2(1H)-one.

Experimental Protocol: Electrophilic Iodination

  • Dissolution: Dissolve 6-methylpyridin-2(1H)-one in a suitable solvent, such as glacial acetic acid. The choice of solvent is critical to ensure the solubility of the starting material and reagents.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) portion-wise to the solution at room temperature. NIS is an effective and relatively mild source of electrophilic iodine. The reaction is typically stirred in the dark to prevent light-induced radical side reactions.

  • Reaction Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted using an appropriate organic solvent (e.g., dichloromethane). The crude product is purified by column chromatography on silica gel to yield pure this compound.

The Art and Science of Crystallization

Obtaining a single crystal suitable for SCXRD is often the bottleneck in structure determination.[6] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice. Several techniques can be employed, with the choice depending on the compound's solubility profile.[7]

Common Crystallization Techniques for Small Organic Molecules

TechniquePrincipleBest ForCausality
Slow Evaporation The concentration of the solute is gradually increased as the solvent evaporates, leading to supersaturation and crystal growth.[8]Compounds that are stable and have moderate solubility.The slow rate of evaporation allows molecules sufficient time to orient themselves into a low-energy, ordered crystal lattice rather than crashing out as an amorphous powder.
Vapor Diffusion An anti-solvent (in which the compound is insoluble) slowly diffuses in vapor form into a solution of the compound, reducing its solubility.[7]Compounds that are sensitive or require a very slow change in solvent composition.This method provides exquisite control over the rate of supersaturation. By changing the anti-solvent or the vessel geometry, the diffusion rate can be finely tuned.
Anti-solvent Diffusion A layer of anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix.Compounds that are highly soluble in one solvent and very insoluble in another miscible solvent.Diffusion at the liquid-liquid interface creates a localized and stable supersaturation zone, promoting the growth of well-defined crystals.

Protocol: Crystallization of this compound via Slow Evaporation

  • Solvent Screening: Perform a preliminary solubility test with a small amount of the compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane).[8] The ideal solvent is one in which the compound is moderately soluble.

  • Solution Preparation: Prepare a near-saturated solution of this compound in the chosen solvent (e.g., methanol) by gently warming.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This crucial step removes any dust or particulate matter that could act as nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Incubation: Cover the vial with a cap, pierced with a few small holes using a needle. This restricts the rate of evaporation.

  • Isolation: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days. Once suitable crystals have formed, carefully retrieve them using a spatula or loop.

Part 2: Illuminating the Lattice: Single-Crystal X-ray Diffraction

SCXRD is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[9][10] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.[11]

The Experimental Workflow

The path from a physical crystal to a final, interpretable dataset involves several distinct, computationally-intensive steps. This workflow ensures the collection of high-quality, complete, and accurate diffraction data.

SCXRD_Workflow cluster_exp Experimental Phase cluster_proc Computational Phase CrystalMount Crystal Mounting & Screening DataCollect Data Collection CrystalMount->DataCollect Quality Check Integration Integration DataCollect->Integration Raw Images Scaling Scaling & Merging Integration->Scaling Indexed Reflections StructureSol Structure Solution Scaling->StructureSol Reflection File (hkl) Refinement Structure Refinement StructureSol->Refinement Initial Model Refinement->Refinement

Caption: The overall workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol:

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible cracks) is selected under a microscope. It is mounted on a goniometer head, often held in a stream of cold nitrogen gas (e.g., 100 K). The cryogenic temperature minimizes thermal vibrations of the atoms and reduces radiation damage, resulting in a higher-quality diffraction pattern.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with an intense beam of monochromatic X-rays.[11] The crystal is rotated, and a series of diffraction images are collected by a detector.[9][11] The goal is to capture a complete and redundant dataset, measuring the intensity and position of thousands of diffraction spots.

  • Data Processing (Integration, Scaling, and Merging): Specialized software is used to process the raw diffraction images.[12]

    • Integration: This step locates the diffraction spots on each image and calculates their integrated intensities.

    • Scaling: The intensities from all images are scaled to a common reference to account for experimental variations (e.g., fluctuations in beam intensity, crystal decay).

    • Merging: Symmetry-equivalent reflections are averaged to produce a single file containing a unique set of reflections and their corresponding intensities. This step also provides crucial statistics about the quality of the data.

Part 3: From Data to Discovery: Structure Solution and Refinement

With a processed dataset in hand, the next phase is to solve the "phase problem" and build an accurate molecular model that fits the experimental data.

  • Structure Solution: The measured intensities represent the amplitudes of the diffracted waves, but their phase information is lost. Structure solution methods, such as Direct Methods, use statistical relationships between intensities to generate initial phase estimates. This allows for the calculation of an initial electron density map, where peaks correspond to atomic positions.[10]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization process. This iterative procedure adjusts atomic parameters (positional coordinates, thermal displacement parameters) to improve the agreement between the observed diffraction pattern and the one calculated from the model.[10] The quality of the final model is assessed using crystallographic R-factors (e.g., R1, wR2), where lower values indicate a better fit.

Analysis of the this compound Structure

The refined crystal structure provides a wealth of information. The key crystallographic data are summarized below.

Table 1: Illustrative Crystallographic Data for this compound

ParameterValue
Chemical FormulaC₆H₆INO
Formula Weight235.02
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)6.789(2)
c (Å)13.456(5)
β (°)105.34(1)
Volume (ų)749.8(4)
Z4
Calculated Density (g/cm³)2.083
Final R1 [I > 2σ(I)]0.0285
wR2 (all data)0.0691
Goodness-of-fit (GooF)1.045
Interpreting Key Structural Features

The most valuable insights come from analyzing the molecular geometry and, critically, the intermolecular interactions that dictate how the molecules pack in the solid state. For this compound, two interactions are of primary importance for drug design: hydrogen bonding and halogen bonding.

  • Hydrogen Bonding: The pyridinone scaffold contains a classic hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). In the crystal lattice, these typically form robust, self-complementary dimers or extended chains, which are critical for molecular recognition at a protein's active site.[1]

  • Halogen Bonding: The iodine atom on the C5 position is an effective halogen bond donor. It can engage in a short, directional interaction with an electron-rich atom (like the carbonyl oxygen of a neighboring molecule). This non-covalent interaction is increasingly being exploited in drug design to enhance binding affinity and specificity.

Caption: Key intermolecular interactions in the crystal lattice.

Part 4: From Structure to Strategy: Implications in Drug Development

The detailed structural portrait of this compound is not merely an academic exercise; it is actionable intelligence for drug development.

  • Structure-Activity Relationship (SAR) Studies: The crystal structure provides the ground-truth conformation of the molecule. Knowing the precise bond lengths, angles, and torsional angles helps rationalize SAR data and informs the design of new analogs with improved potency and properties.[1]

  • Rational Drug Design: The observed intermolecular interactions (hydrogen and halogen bonds) in the crystal serve as a blueprint for how the molecule might interact with a protein target.[13] For instance, if a protein's active site has a carbonyl group, the N-H of the pyridinone is a prime candidate for forming a hydrogen bond. Similarly, the iodine can be positioned to interact with a Lewis basic site (like a backbone carbonyl or a serine hydroxyl).

  • Fragment-Based Drug Design (FBDD): The pyridinone core is an excellent fragment. The crystal structure demonstrates its inherent ability to form predictable, directional interactions. This information can be used to computationally dock the fragment into a protein structure and then "grow" the molecule by adding substituents at other positions to pick up additional favorable interactions.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug can have vastly different physical properties, including solubility and bioavailability. A detailed structural analysis is the first step in identifying and characterizing potential polymorphs, which is a critical part of the drug development process.

Conclusion

The crystal structure analysis of this compound provides an unambiguous, high-resolution snapshot of its molecular architecture and solid-state interactions. This guide has detailed the integrated process, from the chemical synthesis and the critical step of crystal growth to the intricacies of X-ray diffraction analysis and structure refinement. The resulting data—particularly the clear identification of hydrogen and halogen bonding motifs—are invaluable for the medicinal chemist. This structural knowledge underpins rational drug design, facilitates the interpretation of structure-activity relationships, and ultimately accelerates the journey from a promising scaffold to a clinically effective therapeutic agent.

References

A Comprehensive Technical Guide to the Biological Activity of Substituted Pyridinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyridinone scaffolds are a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This technical guide provides an in-depth analysis of substituted pyridinone derivatives, elucidating their diverse pharmacological properties, which range from anticancer and antimicrobial to anti-inflammatory effects.[1][2][4] We will explore the intricate structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and a robust framework for advancing the discovery of novel pyridinone-based therapeutics.

Introduction: The Pyridinone Scaffold - A Privileged Structure in Drug Discovery

The pyridinone ring, a six-membered nitrogen-containing heterocycle, exists in two isomeric forms: 2-pyridinone and 4-pyridinone.[1] This scaffold is considered a "privileged structure" in drug discovery due to its versatile physicochemical properties.[5][6] Pyridinones can act as both hydrogen bond donors and acceptors, allowing them to mimic peptide bonds and interact with a wide array of biological targets.[1][4][7] Furthermore, the pyridinone core allows for substitution at multiple positions, enabling fine-tuning of properties like lipophilicity, solubility, and metabolic stability.[1][2][4] These characteristics have led to the development of several FDA-approved drugs containing the pyridinone moiety, including agents for cancer, HIV, and inflammatory diseases.[5][6]

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted pyridinone derivatives have emerged as a significant class of anticancer agents, exhibiting broad-spectrum antiproliferative activity against various human tumor cell lines.[1][4][8] Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and signaling pathways that drive tumor growth and survival.[1][4]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which pyridinones exert their anticancer effects is the inhibition of protein kinases.[1][4] These enzymes play a central role in cell signaling, and their dysregulation is a common feature of many cancers. The pyridinone scaffold can effectively bind to the hinge region of the kinase active site, a crucial interaction for inhibitory activity.[1][4]

  • VEGFR-2 Inhibition: Some pyridazinone-based diarylurea derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[9] By blocking VEGFR-2, these compounds can inhibit the formation of new blood vessels that supply tumors with nutrients and oxygen.[9]

  • PIM-1 Kinase Inhibition: Certain O-alkyl pyridine derivatives, derived from 2-pyridones, have shown potent inhibition of Proviral Integration Moloney (PIM)-1 kinase, an enzyme implicated in cell survival and proliferation in various cancers.[10]

  • Other Kinase Targets: Pyridinone derivatives have also been developed to target other kinases, including Met kinase, mitogen-activated protein kinase (MAPK), and Bruton's tyrosine kinase.[1]

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, pyridinone derivatives can induce cancer cell death through apoptosis and by arresting the cell cycle.[8] For instance, certain novel pyridine and pyridone compounds have been shown to induce G2/M phase cell cycle arrest and apoptosis in liver and breast cancer cells.[8] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, and the downregulation of cell cycle-associated proteins such as cyclin D1.[8][11]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A fundamental experiment to assess the anticancer potential of new compounds is the MTT assay, which measures cell viability.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyridinone derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[12]

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyridinone derivatives is highly dependent on the nature and position of their substituents.

Substitution PositionSubstituent TypeEffect on Anticancer ActivityReference
N1-positionAryl groupsGenerally enhances anti-HBV and anticancer activity compared to alkyl groups.[4]
C3-positionIsopropyl moietyBeneficial for improving anti-HIV activity.[4]
C5-positionFluoro substitutionCan lead to more compelling inhibitory activity, possibly due to hydrophobic and electrostatic interactions.[4]
GeneralElectron-releasing groupsImportant for modulating biological activity in some series.[13]

Antimicrobial Activity: A Broad Spectrum of Action

Substituted pyridinone derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.[14][15][16]

Antibacterial Activity

Several studies have reported the synthesis of pyridinone and pyridazinone derivatives with notable antibacterial properties.[14][15] For example, some 4-pyridinone derivatives have shown good activity against Gram-negative bacteria like Escherichia coli.[14] Pyridazinone derivatives have also been screened for activity against both Gram-positive (Staphylococcus aureus, Staphylococcus pyogenes) and Gram-negative (E. coli, Pseudomonas aeruginosa) bacteria.[15]

Antifungal Activity

The antifungal potential of pyridinone derivatives has also been explored. Certain pyridazinone compounds have demonstrated significant activity against Candida albicans.[9]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique to determine the MIC of an antimicrobial agent.

Step-by-Step Methodology:

  • Prepare Inoculum: Grow the microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the pyridinone derivatives in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Pyridinone and its structural analogs, such as pyridazinones, have emerged as promising anti-inflammatory agents.[17][18][19] Their mechanisms often involve the inhibition of key enzymes in the inflammatory cascade.

Mechanism of Action
  • COX-2 Inhibition: Some pyridazinone derivatives have been reported to act as cyclooxygenase-2 (COX-2) inhibitors.[19] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.

  • Iron Chelation: The anti-inflammatory effects of some 3-hydroxy-pyridine-4-one derivatives may be related to their iron-chelating properties.[18] Key enzymes in the inflammation pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent, and their activity can be modulated by iron availability.[18]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the anti-inflammatory activity of new compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test pyridinone derivatives (e.g., intraperitoneally or orally) to the rats. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[18]

  • Induction of Inflammation: After a set time (e.g., 30 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.[18]

  • Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmograph.[18]

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Other Notable Biological Activities

The versatility of the pyridinone scaffold extends to a range of other biological activities:

  • Antiviral Activity: Pyridinone derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase.[1][20]

  • Enzyme Inhibition: Beyond kinases, pyridinones have been shown to inhibit other enzymes like urease and isocitrate dehydrogenase (IDH).[1][13][21]

  • Cardiotonic Effects: Certain pyridinone derivatives exhibit cardiotonic properties.[1][4]

Synthesis of Biologically Active Pyridinone Derivatives

The synthesis of substituted pyridinones can be achieved through various routes. A common approach involves the condensation of a β-keto ester with an amine, followed by cyclization. Multicomponent reactions (MCRs) have also gained prominence for the efficient one-pot synthesis of complex 2-pyridone-containing heterocycles.[5][6]

General Synthetic Workflow

Synthesis_Workflow Start Starting Materials (e.g., β-keto esters, amines) Condensation Condensation Reaction Start->Condensation Cyclization Cyclization Condensation->Cyclization Purification Purification (e.g., Crystallization, Chromatography) Cyclization->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Bioassay Biological Activity Screening Characterization->Bioassay

Caption: General workflow for the synthesis and evaluation of pyridinone derivatives.

Future Perspectives and Conclusion

The substituted pyridinone scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its structural versatility and wide range of biological activities ensure its continued relevance in the quest for new and improved therapeutics.[1][4] Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of computational methods to guide rational drug design. The insights and methodologies presented in this guide provide a solid foundation for researchers to build upon in this exciting and impactful field.

References

An In-depth Technical Guide to Elucidating the Mechanism of Action of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Iodo-6-methylpyridin-2(1H)-one is a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery.[1][2] While its structural analogs have been explored for various therapeutic properties, including anti-inflammatory and anti-fibrotic effects, the specific mechanism of action of this particular molecule remains to be elucidated.[1][2] This guide presents a comprehensive, multi-faceted strategy for the systematic investigation of the mechanism of action of this compound. By integrating cutting-edge techniques in target identification, target engagement, and pathway analysis, this document serves as a roadmap for researchers to uncover the molecular targets and cellular functions of this novel compound. The proposed workflows are designed to be self-validating, ensuring a high degree of scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Pyridinone Scaffolds

Pyridinone-containing molecules represent a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide range of biological activities.[2] Notably, Pirfenidone, a derivative of 5-methylpyridin-2(1H)-one, is an approved anti-fibrotic agent.[2] The introduction of a halogen atom, such as iodine, into the pyridinone ring can significantly modulate the compound's physicochemical properties, potentially leading to novel biological activities.[1] this compound, the subject of this guide, is a structurally intriguing molecule whose therapeutic potential is yet to be unlocked. A thorough understanding of its mechanism of action is the first critical step in its journey as a potential therapeutic agent or chemical probe.

This guide will provide a strategic framework for a comprehensive investigation into the mechanism of action of this compound, from initial target identification to the elucidation of its impact on cellular signaling pathways.

A Multi-pronged Approach to Target Identification

The initial and most critical step in characterizing a novel compound is the identification of its molecular target(s).[3][4][5] A multi-pronged approach, combining both direct and indirect methods, is recommended to increase the probability of success and to provide a more complete picture of the compound's interactions within the cell.[6][7]

Affinity-Based Proteomics for Direct Target Discovery

Affinity-based proteomics is a powerful technique to isolate and identify proteins that directly bind to a small molecule.[5] This approach involves immobilizing the compound of interest and using it as "bait" to capture its binding partners from a cell lysate.

G cluster_prep Probe Synthesis cluster_exp Pull-Down Experiment cluster_analysis Analysis A This compound B Linker Attachment A->B C Immobilization on Beads B->C D Cell Lysate Incubation C->D E Washing Steps D->E F Elution of Bound Proteins E->F G SDS-PAGE F->G H Mass Spectrometry (LC-MS/MS) G->H I Data Analysis & Hit Identification H->I

Caption: Workflow for affinity-based pull-down target identification.

  • Probe Synthesis:

    • Synthesize a derivative of this compound with a linker arm suitable for attachment to a solid support (e.g., agarose or magnetic beads). A common strategy is to introduce an amine or carboxyl functional group that can be coupled to NHS-activated or amine-reactive beads, respectively. It is crucial to design the linker attachment point to minimize disruption of the compound's native binding interactions.

  • Immobilization:

    • Covalently couple the linker-modified compound to the solid support according to the manufacturer's protocol.

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a human cancer cell line if anti-proliferative effects are observed) and prepare a native cell lysate.

  • Incubation:

    • Incubate the immobilized compound with the cell lysate to allow for binding of target proteins. Include a control with beads alone or beads with an inactive analog to identify non-specific binders.

  • Washing:

    • Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration) or by competing with an excess of the free compound.

  • Analysis by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and identify the protein bands by in-gel digestion followed by LC-MS/MS analysis.

  • Data Analysis:

    • Analyze the mass spectrometry data to identify proteins that are significantly enriched in the compound-treated sample compared to the control.

Label-Free Target Identification Methods

Label-free methods offer an alternative approach that does not require chemical modification of the compound, thus avoiding potential artifacts introduced by linkers or tags.[5]

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8]

G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A Treat cells with this compound C Heat cell lysates to a range of temperatures A->C B Control (DMSO-treated cells) B->C D Separate soluble and aggregated proteins C->D E Quantify soluble proteins (e.g., Western Blot, MS) D->E F Identify proteins with altered thermal stability E->F

Caption: Workflow for Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Treat intact cells with this compound or a vehicle control (e.g., DMSO).

  • Heating:

    • Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots to a range of temperatures.

  • Separation:

    • Separate the soluble and aggregated protein fractions by centrifugation.

  • Quantification:

    • Analyze the soluble fraction by Western blot for specific candidate proteins or by quantitative mass spectrometry for a proteome-wide analysis.

  • Data Analysis:

    • Identify proteins that show a significant shift in their melting temperature in the presence of the compound.

Target Validation and Engagement

Once potential targets have been identified, it is crucial to validate them and to confirm that the compound engages these targets in a cellular context.[3][9]

In Vitro Binding Assays

Direct binding assays with purified proteins can confirm the interaction between the compound and the identified target.

Assay TypePrincipleThroughput
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding.Low
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon binding to an immobilized protein.Medium
Microscale Thermophoresis (MST) Measures the movement of molecules in a temperature gradient, which changes upon binding.High
Cellular Target Engagement Assays

Confirming that the compound interacts with its target in living cells is a critical step.[8][10]

This assay measures the binding of a compound to a target protein in live cells by detecting bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that competes with the test compound.

Elucidating Downstream Signaling Pathways

After identifying and validating the molecular target, the next step is to understand how the interaction of this compound with its target affects cellular signaling pathways.

Phospho-proteomics

Mass spectrometry-based phospho-proteomics can provide a global snapshot of the changes in protein phosphorylation upon compound treatment, offering insights into the activation or inhibition of signaling cascades.

Gene Expression Profiling

By analyzing changes in the transcriptome (e.g., using RNA-seq) following treatment with the compound, researchers can identify gene expression signatures that point to the modulation of specific transcription factors and signaling pathways.[7] Comparing this signature to databases of known compounds can also help to generate hypotheses about the mechanism of action.[7][11]

Functional Cellular and Phenotypic Assays

The final piece of the puzzle is to connect the molecular mechanism to a functional cellular outcome. The choice of assays will depend on the nature of the identified target and the observed cellular effects.

Assay CategoryExamplesPurpose
Cell Viability/Proliferation MTT, CellTiter-Glo®To assess cytotoxic or cytostatic effects.
Cell Cycle Analysis Flow cytometry with propidium iodide stainingTo determine if the compound induces cell cycle arrest.
Apoptosis Assays Annexin V/PI staining, Caspase activity assaysTo measure programmed cell death.
Reporter Gene Assays Luciferase or GFP-based reportersTo monitor the activity of specific transcription factors or signaling pathways.

Data Integration and Model Building

The power of this comprehensive approach lies in the integration of data from all experimental arms. For instance, a protein identified through affinity proteomics and validated by CETSA and in vitro binding assays, whose downstream signaling partners are revealed by phospho-proteomics and whose functional role is confirmed by phenotypic assays, provides a high-confidence model for the mechanism of action of this compound.

G A This compound B Target Identification (Affinity-MS, CETSA) A->B C Target Validation (Binding Assays) B->C D Cellular Target Engagement (NanoBRET) C->D E Pathway Analysis (Phospho-proteomics, RNA-seq) D->E F Functional Assays (Phenotypic Screens) E->F G Mechanism of Action Model F->G

Caption: Integrated workflow for mechanism of action elucidation.

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of this compound. By employing a combination of unbiased discovery methods and targeted validation experiments, researchers can confidently identify the molecular target(s), delineate the affected signaling pathways, and understand the functional consequences of compound treatment. This knowledge is indispensable for the future development of this compound as a therapeutic agent or a valuable research tool.

References

The Alchemist's Guide to Pyridin-2(1H)-ones: A Modern Synthetic Compendium

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Allure of the Pyridinone Core

The pyridin-2(1H)-one scaffold is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic and structural properties, including the lactam-lactim tautomerism, make it a privileged core in a vast array of bioactive natural products, pharmaceuticals, and functional materials.[2][3][4] From antiviral and anticancer agents to organic light-emitting diodes, the applications of this versatile heterocycle continue to expand, fueling a persistent demand for efficient and adaptable synthetic methodologies.

This technical guide is designed for researchers, scientists, and drug development professionals. It moves beyond a mere catalog of reactions to provide a deep, mechanistic understanding of the key strategies for constructing the pyridin-2(1H)-one ring system. We will explore the causality behind experimental choices, offering field-proven insights to empower you in the laboratory. Each discussed protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

I. Foundational Strategies: Classical Routes to the Pyridinone Core

The historical methods for pyridinone synthesis remain relevant for their simplicity and scalability in accessing specific substitution patterns.

The Guareschi-Thorpe Condensation: A Classic for a Reason

One of the earliest and most straightforward methods for constructing the 2-pyridone nucleus is the Guareschi-Thorpe condensation. This reaction typically involves the condensation of a β-ketoester with a cyanoacetamide in the presence of a base.[5][6] The elegance of this method lies in its convergent nature, rapidly assembling the core from readily available starting materials.

The choice of base is critical and can influence reaction times and yields. While traditional protocols often employ strong bases, modern variations have demonstrated the efficacy of milder catalysts.

Experimental Protocol: Guareschi-Thorpe Synthesis of a Substituted 2-Pyridone [5]

  • To a solution of ethyl acetoacetate (1.0 equiv) in ethanol, add cyanoacetamide (1.0 equiv) and a catalytic amount of piperidine (0.1 equiv). The piperidine acts as a basic catalyst to facilitate the initial Knoevenagel condensation.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC. The initial condensation forms an α,β-unsaturated intermediate.

  • Upon completion of the initial condensation, add a solution of sodium ethoxide in ethanol (1.1 equiv) to the reaction mixture. The strong base promotes the intramolecular cyclization (Thorpe-Ziegler reaction).

  • Heat the mixture to reflux for 4-6 hours. The elevated temperature drives the cyclization and subsequent aromatization to the pyridinone product.

  • After cooling to room temperature, acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure 2-pyridone derivative.

The Bohlmann-Rahtz Pyridine Synthesis: A Two-Step Approach to Trisubstituted Pyridines

The Bohlmann-Rahtz synthesis offers a reliable pathway to 2,3,6-trisubstituted pyridines, which can then be converted to the corresponding pyridin-2(1H)-ones if desired.[7][8] The process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a thermally induced cyclodehydration.[9][10]

The initial Michael addition is often regioselective, and the subsequent cyclization can be promoted by heat or acid catalysis.[11] This method's primary advantage is its ability to introduce a variety of substituents at specific positions on the pyridine ring.

II. The Rise of Catalysis: Modern and Efficient Pyridinone Synthesis

The advent of transition-metal catalysis has revolutionized the synthesis of complex heterocycles, and pyridin-2(1H)-ones are no exception. These methods often offer milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to classical approaches.

Transition-Metal Catalyzed Annulation and Cycloaddition Reactions

A plethora of transition metals, including palladium, rhodium, copper, and cobalt, have been successfully employed to catalyze the construction of the pyridinone ring.[12][13] These reactions often proceed through mechanisms involving C-H activation, oxidative addition, and reductive elimination.

A notable example is the rhodium(III)-catalyzed synthesis of indolopyridones and highly substituted 2-pyridones.[12] This method showcases the power of directed C-H activation to achieve high regioselectivity.

Conceptual Workflow: Transition-Metal Catalyzed Pyridinone Synthesis

G cluster_0 Catalytic Cycle Start Starting Materials (e.g., Amide & Alkyne) Coordination Coordination Start->Coordination Coordination to Metal Catalyst Active Catalyst (e.g., [RhCp*Cl2]2) CH_Activation C-H Activation/ Oxidative Addition Coordination->CH_Activation Insertion Migratory Insertion CH_Activation->Insertion Alkyne Insertion Reductive_Elimination Reductive Elimination Insertion->Reductive_Elimination Reductive_Elimination->Catalyst Catalyst Regeneration Product Pyridin-2(1H)-one Reductive_Elimination->Product

Caption: Generalized catalytic cycle for pyridinone synthesis.

Ring-Closing Metathesis (RCM): A Powerful Tool for Ring Formation

Ring-closing metathesis has emerged as a powerful and versatile strategy for the synthesis of a wide range of cyclic compounds, including pyridin-2(1H)-ones.[14][15][16] This method involves the intramolecular reaction of a diene substrate in the presence of a ruthenium or molybdenum catalyst to form a cyclic alkene and a volatile byproduct (e.g., ethylene).[17][18]

The key to a successful RCM approach lies in the design and synthesis of the acyclic diene precursor. The subsequent dihydropyridone intermediate can then be oxidized to the aromatic pyridinone.

Experimental Protocol: RCM Approach to a Dihydropyridinone [14]

  • Dissolve the acyclic diene precursor (1.0 equiv) in dry, degassed dichloromethane (DCM). The choice of solvent is crucial for catalyst stability and activity.

  • Add the Grubbs second-generation catalyst (0.01-0.05 equiv) to the solution under an inert atmosphere (e.g., argon). The catalyst loading can be optimized based on the substrate's reactivity.

  • Stir the reaction mixture at room temperature or gentle heat (e.g., 40 °C) and monitor the reaction by TLC or GC-MS. The reaction progress is often indicated by the evolution of ethylene gas.

  • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether to deactivate the catalyst.

  • Concentrate the reaction mixture in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the dihydropyridinone.

III. Multicomponent Reactions (MCRs): The Art of Molecular Diversity in One Pot

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly desirable for their efficiency and atom economy.[3] Several elegant MCRs have been developed for the synthesis of highly functionalized pyridin-2(1H)-ones.[4][19][20]

A prominent example is the three-component reaction of an amine, an alkyne, and a dialkyl acetylenedicarboxylate.[19][20] This method allows for the rapid generation of a diverse library of pyridinones by simply varying the starting materials.

Data Summary: Comparison of Key Synthetic Strategies

Synthetic StrategyKey AdvantagesCommon LimitationsTypical Yields
Guareschi-Thorpe Readily available starting materials, simple procedure.Limited substitution patterns, can require harsh conditions.60-85%
Bohlmann-Rahtz Access to specifically substituted pyridines.Two-step process, can require high temperatures.70-90%
Transition-Metal Catalysis High functional group tolerance, mild conditions, high regioselectivity.Catalyst cost and sensitivity, potential for metal contamination.75-95%
Ring-Closing Metathesis Access to complex ring systems, mild conditions.Requires synthesis of diene precursor, catalyst cost.65-90%
Multicomponent Reactions High efficiency and atom economy, rapid library synthesis.Can be challenging to optimize, potential for side products.70-95%

IV. Advanced Strategies: Pushing the Boundaries of Pyridinone Synthesis

Beyond the core methodologies, several innovative strategies have been developed to address specific synthetic challenges and access unique pyridinone architectures.

C-H Functionalization of Pre-formed Pyridinones

For the late-stage modification of a pyridinone core, direct C-H functionalization has become an invaluable tool.[1][21][22] This approach avoids the need for pre-functionalized starting materials and allows for the direct introduction of various substituents onto the pyridinone ring.[23][24] Transition-metal catalysis, particularly with palladium and ruthenium, plays a pivotal role in these transformations.[25]

Conceptual Diagram: Regioselective C-H Functionalization

G Pyridinone Pyridin-2(1H)-one Core C3_Func C3-Functionalization (Inherent Reactivity) Pyridinone->C3_Func Electrophilic Substitution C4_Func C4-Functionalization Pyridinone->C4_Func C5_Func C5-Functionalization Pyridinone->C5_Func C6_Func C6-Functionalization Pyridinone->C6_Func Directing_Group Directing Group Assistance Directing_Group->C4_Func Directing_Group->C5_Func Directing_Group->C6_Func

Caption: Regioselectivity in C-H functionalization of pyridinones.

Cycloaddition Reactions: Building the Ring with Pericyclic Power

[4+2] cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful and convergent approach to the synthesis of the pyridinone skeleton.[26][27][28][29] These reactions can be either thermal or catalyzed and often proceed with high stereoselectivity. The use of azadienes as the diene component is a common strategy in this context.[27]

V. Conclusion and Future Outlook

The synthesis of pyridin-2(1H)-ones has evolved from classical condensation reactions to a sophisticated array of catalytic and multicomponent strategies. The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scalability. As the demand for novel pyridinone-containing molecules continues to grow, future research will undoubtedly focus on the development of even more efficient, selective, and sustainable synthetic methods. The exploration of biocatalysis, flow chemistry, and novel C-H activation strategies will likely pave the way for the next generation of pyridinone synthesis.

References

An In-Depth Technical Guide to the Reactivity of the C-I Bond in 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the reactivity of the carbon-iodine (C-I) bond in 5-iodo-6-methylpyridin-2(1H)-one, a versatile building block in modern organic synthesis. The inherent reactivity of the C-I bond, strategically positioned on the pyridinone core, makes this molecule a valuable precursor for the synthesis of complex nitrogen-containing heterocycles. This guide will delve into the mechanistic underpinnings and practical applications of this compound in key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. Through a detailed examination of reaction mechanisms, catalytic systems, and optimized protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound in their synthetic endeavors.

Introduction: The Strategic Importance of this compound

The 2-pyridone scaffold is a privileged motif found in a wide array of natural products, pharmaceuticals, and functional materials.[1][2] The ability to selectively functionalize this core structure is paramount for the development of novel chemical entities with desired biological activities and material properties. This compound emerges as a particularly strategic starting material due to the presence of a reactive C-I bond.

The C-I bond is the weakest among the carbon-halogen bonds, rendering it highly susceptible to oxidative addition by transition metal catalysts, a key step in many cross-coupling reactions. This high reactivity allows for transformations to be carried out under milder conditions compared to the analogous bromo or chloro derivatives. This guide will explore the rich chemistry of this C-I bond, providing a framework for its strategic disconnection in retrosynthetic analysis and its application in the construction of complex molecular architectures.

Synthesis of this compound

While commercially available, understanding the synthesis of this compound provides valuable context for its purity and potential side products. A common synthetic route involves the iodination of 6-methylpyridin-2(1H)-one.

Diagram: Synthesis of this compound

G cluster_0 Synthesis Pathway start 6-Methylpyridin-2(1H)-one product This compound start->product Iodination reagent Iodinating Agent (e.g., NIS, I2/HIO3) reagent->product

Caption: General iodination of 6-methylpyridin-2(1H)-one.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are foundational in modern synthetic chemistry, allowing for the modular construction of complex molecules.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-substituted pyridinones.[3][4][5] The reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.[3][6]

Mechanism: The catalytic cycle begins with the oxidative addition of the C-I bond to a Pd(0) species, forming a Pd(II) complex. This is followed by transmetalation with the boronic acid, where the organic group from the boron is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[6][7]

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_complex Ar-Pd(II)-I(Ln) OxAdd->PdII_complex Transmetalation Transmetalation (R-B(OH)2, Base) PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)-R(Ln) Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Add a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.) and a solvent (e.g., dioxane/water, toluene/water).

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Phosphine ligands stabilize the Pd(0) species and facilitate oxidative addition.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[4]
Solvent Dioxane/H₂O, Toluene/H₂OA biphasic system often enhances the reaction rate.
Temperature 80-110 °CProvides the necessary activation energy for the catalytic cycle.
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is an efficient method for the formation of a C(sp²)–C(sp) bond between this compound and a terminal alkyne.[8][9] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[8][10]

Mechanism: The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide, which is the active species in the transmetalation step with the Pd(II) complex.[8]

Experimental Protocol: Sonogashira Coupling

  • To a reaction vessel, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add a suitable solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.).

  • Stir the reaction mixture at room temperature or with gentle heating and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Parameter Condition Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂Facilitates the oxidative addition of the C-I bond.
Cu(I) Co-catalyst CuIActivates the terminal alkyne.[9]
Base Triethylamine, DiisopropylamineActs as both a base and a solvent.
Temperature Room Temperature to 60 °CThe reaction is often facile at ambient temperatures.
Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination allows for the formation of a C-N bond between this compound and a primary or secondary amine.[11][12][13] This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base.[11][14]

Mechanism: The catalytic cycle involves the oxidative addition of the aryl iodide to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation by the base forms a palladium-amido complex, which undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[12][15]

Diagram: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig Start This compound + Amine Reaction Buchwald-Hartwig Amination Start->Reaction CatalystSystem Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., XPhos, SPhos) + Base (e.g., NaOtBu, K3PO4) CatalystSystem->Reaction Product 5-Amino-6-methylpyridin-2(1H)-one Derivative Reaction->Product

Caption: Buchwald-Hartwig amination workflow.

Experimental Protocol: Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas.

  • Add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), and an anhydrous solvent (e.g., toluene, dioxane).

  • Heat the reaction mixture (typically 80-110 °C) and monitor its progress.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by chromatography.

Parameter Condition Rationale
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂A source of Pd(0) in the catalytic cycle.
Ligand XPhos, SPhos, BINAPBulky, electron-rich phosphine ligands promote reductive elimination.[11]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required for deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, non-protic solvents are essential for this reaction.
Heck Reaction: Vinylation of the Pyridinone Core

The Heck reaction provides a method for the vinylation of this compound by coupling it with an alkene in the presence of a palladium catalyst and a base.[16][17]

Mechanism: The reaction begins with the oxidative addition of the C-I bond to Pd(0). The resulting Pd(II) complex then undergoes migratory insertion of the alkene. A subsequent β-hydride elimination step forms the vinylated product and a palladium-hydride species. The base regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[18]

Experimental Protocol: Heck Reaction

  • In a reaction vessel, combine this compound (1.0 equiv.), the alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, if necessary).

  • Add a suitable base (e.g., triethylamine, K₂CO₃) and a polar aprotic solvent (e.g., DMF, NMP).

  • Heat the reaction mixture (typically 80-120 °C) until the starting material is consumed.

  • Cool the reaction, dilute with an organic solvent, wash with water, and dry the organic phase.

  • Concentrate the solution and purify the product by column chromatography.

Parameter Condition Rationale
Catalyst Pd(OAc)₂, PdCl₂Common palladium sources for the Heck reaction.
Base Triethylamine, K₂CO₃Neutralizes the HI generated during the reaction.
Solvent DMF, NMPPolar aprotic solvents are typically used.
Temperature 80-120 °CHigher temperatures are often required for the Heck reaction.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. The reactivity of its C-I bond provides a reliable and efficient entry point for a wide range of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles and optimizing the reaction conditions for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings, researchers can effectively leverage this compound to construct diverse and complex molecular architectures. This guide serves as a foundational resource to facilitate the application of this compound in the pursuit of novel pharmaceuticals, agrochemicals, and materials.

References

An In-Depth Technical Guide to PF-04447943: A Selective PDE9 Inhibitor for Cognitive Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

An important clarification regarding your query for CAS Number 927870-76-6: Initial searches for this number identify the chemical as 2-Hydroxy-5-iodo-6-methylpyridine. However, the in-depth scientific and drug development information available is consistently associated with the compound PF-04447943 , a potent and selective phosphodiesterase 9 (PDE9) inhibitor, which has a different CAS Number: 1082744-20-4 .

Given your request for a detailed technical guide for researchers and drug development professionals, this document will focus on PF-04447943 , as it aligns with the depth of scientific inquiry typically associated with such a request. It is highly probable that the interest lies in this pharmacologically active molecule.

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

PF-04447943 is a potent, selective, and brain-penetrant inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP). By elevating cGMP levels in the brain, PF-04447943 has been shown to enhance synaptic plasticity and improve cognitive function in preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, mechanism of action, and pharmacological profile of PF-04447943, offering valuable insights for its application in neuroscience research and as a potential therapeutic agent for cognitive disorders.

Introduction: The Rationale for PDE9 Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides like cyclic adenosine monophosphate (cAMP) and cGMP.[4] PDE9 is unique in its high affinity and specificity for cGMP.[1] In the central nervous system, particularly in the cortex and hippocampus, PDE9 plays a critical role in modulating cGMP levels downstream of N-methyl-D-aspartate (NMDA) receptor activation.[1] The inhibition of PDE9, therefore, presents a promising therapeutic strategy for enhancing cGMP-mediated signaling pathways, which are crucial for synaptic plasticity, learning, and memory.[1][4] PF-04447943 has emerged as a key pharmacological tool and potential therapeutic candidate for exploring this hypothesis.

Chemical Properties and Structure

PF-04447943, with the chemical name 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, is a cell-permeable pyrazolopyrimidinone compound.[5]

Caption: Chemical Structure of PF-04447943.

Table 1: Physicochemical Properties of PF-04447943

PropertyValueSource
CAS Number 1082744-20-4[1][5][6]
Molecular Formula C₂₀H₂₅N₇O₂[1][5][6]
Molecular Weight 395.46 g/mol [1][5]
Appearance Off-white solid[5]
Solubility Soluble in DMSO (up to 50 mg/mL)[1][5]
Storage -20°C[1][5]
SMILES N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[5]
InChI Key IWXUVYOOUMLUTQ-CZUORRHYSA-N[5]

Mechanism of Action and Signaling Pathway

PF-04447943 acts as a highly potent and selective inhibitor of the PDE9A enzyme. Its mechanism of action is centered on preventing the degradation of cGMP, thereby amplifying the downstream signaling cascade.

Key aspects of its mechanism include:

  • High Affinity and Selectivity: PF-04447943 exhibits high affinity for human, rhesus, and rat recombinant PDE9A, with Ki values of 2.8 nM, 4.5 nM, and 18 nM, respectively.[1][7] It shows significant selectivity for PDE9A over other PDE families.[5]

  • Target Engagement in the CNS: Systemic administration of PF-04447943 leads to a dose-dependent increase in cGMP levels in the cerebrospinal fluid (CSF) of rats, confirming its ability to cross the blood-brain barrier and engage its target in the central nervous system.[3][7]

  • Modulation of Synaptic Plasticity: By elevating cGMP levels, PF-04447943 enhances synaptic plasticity. It has been shown to facilitate long-term potentiation (LTP) in hippocampal slices at a concentration of 100 nM.[1][3] Furthermore, at a dose of 3 mg/kg, it significantly increases the expression of phosphorylated GluR1 in rat hippocampal membranes, a key event in synaptic strengthening.[3][7]

signaling_pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Release Glutamate Release NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Activates NO_Synthase Nitric Oxide Synthase (nNOS) NMDA_Receptor->NO_Synthase Ca2+ influx activates Guanylyl_Cyclase Soluble Guanylyl Cyclase (sGC) NO_Synthase->Guanylyl_Cyclase NO activates cGMP cGMP Guanylyl_Cyclase->cGMP GTP to cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE9A PDE9A cGMP->PDE9A CREB CREB Phosphorylation PKG->CREB Leads to Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP, Neurite Outgrowth) CREB->Synaptic_Plasticity GMP 5'-GMP (inactive) PDE9A->GMP Degrades PF_04447943 PF-04447943 PF_04447943->PDE9A Inhibits

Caption: Proposed signaling pathway of PF-04447943 in enhancing synaptic plasticity.

In Vitro and In Vivo Pharmacology

The pharmacological effects of PF-04447943 have been characterized in a variety of in vitro and in vivo models.

Table 2: Pharmacological Activity of PF-04447943

Assay/ModelEffectConcentration/DoseSource
In Vitro
PDE9A Inhibition (human)Ki = 2.8 nM[1][7]
PDE9A Inhibition (rat)Ki = 18 nM[1][7]
PDE9A Inhibition (rhesus)Ki = 4.5 nM[1][7]
Neurite Outgrowth (cultured hippocampal neurons)Significant increase30-100 nM[1][3][7]
Synapse Formation (cultured hippocampal neurons)Significant increase30-100 nM[1][3][7]
Hippocampal LTPFacilitation of LTP100 nM[1][3]
In Vivo
cGMP levels in rat CSFDose-dependent increase1-30 mg/kg p.o.[3][7]
Mouse Y-Maze (spatial recognition)Improved performance1-3 mg/kg p.o.[3]
Mouse Social RecognitionEnhanced memory1 mg/kg[1]
Rat Novel Object Recognition (scopolamine-induced deficit)Improved performance1-3 mg/kg p.o.[3][7]

Of note, the effects of PF-04447943 on neurite outgrowth and LTP appear to follow an inverted U-shaped dose-response curve, with higher concentrations (300-1000 nM) being less effective.[1][3][7] This suggests a tightly regulated optimal range for cGMP levels in mediating these effects.

Experimental Protocols

In Vitro PDE9A Inhibition Assay
  • Objective: To determine the inhibitory potency of PF-04447943 against PDE9A.

  • Methodology:

    • Recombinant human PDE9A is used as the enzyme source.

    • The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, and a bovine serum albumin (BSA).

    • ³H-cGMP is used as the substrate.

    • PF-04447943 is serially diluted and pre-incubated with the enzyme.

    • The reaction is initiated by the addition of ³H-cGMP and incubated at 30°C.

    • The reaction is terminated by the addition of a stop solution.

    • The product, ³H-5'-GMP, is separated from the substrate using ion-exchange chromatography.

    • The amount of ³H-5'-GMP is quantified by scintillation counting.

    • IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.

In Vivo Assessment of Cognitive Enhancement: Novel Object Recognition (NOR) Test
  • Objective: To evaluate the effect of PF-04447943 on recognition memory in rodents.

  • Methodology:

    • Habituation: Rats are individually habituated to an open-field arena for a set period over several days.

    • Training (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore for a defined time (e.g., 5 minutes). The time spent exploring each object is recorded.

    • Drug Administration: PF-04447943 (e.g., 1-3 mg/kg) or vehicle is administered orally (p.o.). In deficit models, a cognitive impairing agent like scopolamine can be administered prior to the training phase.

    • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar (F) and novel (N) objects is recorded.

    • Data Analysis: A discrimination index (DI) is calculated as (N - F) / (N + F). A positive DI indicates a preference for the novel object, signifying intact recognition memory. The DI of the PF-04447943-treated group is compared to the vehicle-treated group.

Potential Therapeutic Applications

The ability of PF-04447943 to enhance synaptic plasticity and improve cognitive function in preclinical models suggests its potential as a therapeutic agent for conditions characterized by cognitive deficits.[3][7] The primary area of investigation has been Alzheimer's disease and other neurodegenerative disorders where synaptic dysfunction is a key pathological feature.[4] While clinical trials with PF-04447943 in Alzheimer's disease did not meet their primary endpoints, the compound remains an invaluable tool for understanding the role of the cGMP signaling pathway in cognitive processes.[7]

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9 inhibitor that has significantly advanced our understanding of the role of cGMP signaling in the brain. Its ability to enhance synaptic plasticity and cognitive function in rodents provides a strong rationale for the continued exploration of PDE9 inhibition as a therapeutic strategy for cognitive disorders. This guide provides a comprehensive summary of its properties and pharmacological profile to aid researchers and drug development professionals in its application.

References

A Technical Guide to the Theoretical Investigation of 5-Iodo-6-methylpyridin-2(1H)-one's Electronic Structure

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridin-2(1H)-ones are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents. Among these, 5-Iodo-6-methylpyridin-2(1H)-one presents a particularly interesting case for theoretical study due to the interplay between the electron-rich pyridinone ring and the heavy, polarizable iodine substituent. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, intermolecular interactions, and potential as a drug candidate. This in-depth technical guide details the quantum chemical methodologies required to rigorously characterize this compound. We will move beyond a simple recitation of methods, instead focusing on the causality behind procedural choices, from selecting the appropriate level of theory to the nuanced interpretation of calculated electronic properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations for molecular design and analysis.

Introduction: The Rationale for Computational Scrutiny

The pyridine ring and its derivatives are fundamental scaffolds in countless pharmaceuticals.[1] The strategic placement of substituents can dramatically alter the electronic landscape of the molecule, thereby influencing critical properties such as receptor binding affinity, metabolic stability, and membrane permeability. This compound is a compelling subject for computational analysis for several reasons:

  • Tautomerism: The pyridinone ring exists in a tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms.[2] Computational methods can accurately predict the relative stabilities of these tautomers, which is crucial as they exhibit different chemical properties.

  • Halogen Bonding: The iodine atom introduces the possibility of halogen bonding, a strong, directional non-covalent interaction that is increasingly recognized as a key factor in drug-receptor binding.[3] Theoretical tools are essential for characterizing the "σ-hole," a region of positive electrostatic potential on the iodine atom that facilitates these interactions.[3]

  • Reactivity Prediction: The distribution of electrons, dictated by the interplay of the methyl (electron-donating) and iodo (electron-withdrawing, but polarizable) groups, governs the molecule's reactivity. Calculations provide quantitative metrics like orbital energies and charge distributions that inform synthetic strategy and predict metabolic fate.

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate these properties at the atomic level, providing insights that are often difficult or costly to obtain experimentally.[1]

The Theoretical Framework: Selecting the Right Tools

The accuracy of any theoretical calculation is contingent upon the chosen methodology. For a molecule like this compound, a balance must be struck between computational cost and accuracy, with special consideration for the heavy iodine atom.

Density Functional Theory (DFT)

DFT has become the workhorse of computational chemistry for medium-sized organic molecules because it provides a favorable balance of accuracy and computational expense.[1] The core principle is that the energy of a system can be determined from its electron density.[1]

  • Choice of Functional: The selection of the exchange-correlation functional is critical. For molecules of this class, hybrid functionals are often preferred.

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals. It incorporates a portion of the exact Hartree-Fock exchange, which helps to mitigate the self-interaction error that can be problematic in pure DFT functionals, especially for describing non-covalent interactions like halogen bonds.[4][5] Its proven track record for substituted pyridines makes it a reliable starting point.[1]

Basis Set Selection

The basis set is the set of mathematical functions used to construct the molecular orbitals.

  • Pople Style Basis Sets (e.g., 6-311+G(d,p)): This notation describes a flexible, split-valence basis set.

    • 6-311: Indicates a triple-zeta quality for valence electrons, providing more flexibility than smaller double-zeta sets.

    • +: Adds diffuse functions to heavy (non-hydrogen) atoms. These are crucial for accurately describing anions, lone pairs, and non-covalent interactions where electron density is far from the nuclei.

    • G(d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds and anisotropic electron distributions accurately.[1]

  • Considerations for Iodine: Iodine is a heavy element where relativistic effects become significant. Standard basis sets may not be adequate. Two common approaches are:

    • Effective Core Potentials (ECPs): ECPs (e.g., LANL2DZ) replace the core electrons of the heavy atom with a potential, reducing computational cost while implicitly including scalar relativistic effects.

    • All-Electron Relativistic Basis Sets: For higher accuracy, all-electron basis sets that explicitly account for relativistic effects (e.g., using the Douglas-Kroll-Hess Hamiltonian) are recommended. Basis sets like the jorge-TZP-DKH have been shown to perform well for iodine-containing systems.[6][7]

For a robust analysis, a combination is recommended: initial geometry optimizations with a functional like B3LYP and a mixed basis set (e.g., 6-311+G(d,p) for C, H, N, O and an ECP like LANL2DZ for I), followed by single-point energy calculations with a larger, all-electron relativistic basis set for iodine.

Experimental Protocol: A Validated Computational Workflow

The following protocol outlines a self-validating system for calculating and analyzing the electronic structure of this compound.

Step 1: Molecular Structure Input & Optimization
  • Construct the Molecule: Build the 3D structure of this compound using a molecular modeling program (e.g., Avogadro, GaussView). Ensure the correct tautomer (pyridin-2-one form) is used as the starting point.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This is the most critical first step.

    • Rationale: This step locates the equilibrium structure on the potential energy surface. All subsequent electronic property calculations must be performed on this optimized geometry.

    • Level of Theory: B3LYP/6-311+G(d,p) (LANL2DZ for Iodine).

Step 2: Vibrational Frequency Analysis
  • Perform Frequency Calculation: At the same level of theory used for optimization, calculate the vibrational frequencies.

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[8] The presence of one imaginary frequency would indicate a transition state.

    • Output: This calculation also provides zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the simulated infrared (IR) spectrum, which can be compared with experimental data.

Step 3: Calculation of Electronic Properties

Once a true minimum is confirmed, proceed with single-point energy calculations to derive the key electronic properties. A higher-level basis set may be used here for improved accuracy.

  • Frontier Molecular Orbitals (FMOs):

    • Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Calculate their energy gap (E_gap = E_LUMO - E_HOMO).

    • Insight: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[8] The spatial distribution of these orbitals indicates likely sites for electrophilic and nucleophilic attack.

  • Molecular Electrostatic Potential (MEP):

    • Analysis: Generate an MEP surface mapped onto the electron density.

    • Insight: The MEP visualizes the charge distribution. Red regions (negative potential) are electron-rich and susceptible to electrophilic attack, while blue regions (positive potential) are electron-poor and indicate sites for nucleophilic attack.[9] This is particularly useful for identifying the positive σ-hole on the iodine atom, which is crucial for halogen bonding.[6]

  • Natural Bond Orbital (NBO) Analysis:

    • Analysis: Calculate the NBO charges on each atom.

    • Insight: NBO provides a chemically intuitive picture of the charge distribution, assigning charges to individual atoms.[10] This helps quantify the electron-donating/withdrawing effects of the methyl and iodo substituents.

The overall computational workflow can be visualized as follows:

G cluster_prep Preparation cluster_core_calc Core Calculations cluster_validation Validation cluster_analysis Analysis Build 1. Build 3D Structure Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Build->Opt Freq 3. Frequency Calculation (Same Level of Theory) Opt->Freq Validation Imaginary Frequencies? Freq->Validation Validation->Opt Yes (Re-optimize) Properties 4. Single Point Calculation & Property Analysis Validation->Properties No HOMO_LUMO FMO (HOMO/LUMO) Properties->HOMO_LUMO MEP MEP Surface Properties->MEP NBO NBO Charges Properties->NBO

Caption: A validated workflow for theoretical electronic structure calculations.

Data Presentation and Interpretation

Quantitative data from these calculations should be presented clearly for analysis and comparison.

Table 1: Predicted Geometric Parameters (Optimized at B3LYP/6-311+G(d,p))
ParameterPredicted Value (Å or °)Comments
C5 – I Bond LengthValueExpected to be elongated due to steric hindrance.
C6 – C-CH3 Bond LengthValueTypical C-C single bond length.
C2 = O Bond LengthValueCharacteristic of a ketone/lactam carbonyl.
C5 – C6 – N1 AngleValueRing angle, reflects planarity.
C4 – C5 – I AngleValueShows in-plane or out-of-plane nature.
Table 2: Key Electronic Properties
PropertyPredicted ValueSignificance
E(HOMO)Value (eV)Energy of the highest occupied molecular orbital; relates to ionization potential.
E(LUMO)Value (eV)Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)Value (eV)Indicator of chemical reactivity and electronic transitions.[8]
Dipole MomentValue (Debye)Measures the overall polarity of the molecule.
Table 3: NBO Analysis - Atomic Charges
AtomNBO Charge (e)Interpretation
IValueReflects the electronegativity and polarizability.
OValueExpected to be strongly negative.
N1ValueCharge on the ring nitrogen.
C2ValueCarbonyl carbon, expected to be positive.
C5ValueCarbon bonded to iodine.
C6ValueCarbon bonded to the methyl group.

The relationship between these calculated properties and the molecule's overall chemical behavior is multifaceted.

G cluster_inputs Molecular Structure cluster_calc DFT Calculations cluster_outputs Predicted Chemical Behavior Structure 5-Iodo-6-methyl pyridin-2(1H)-one FMO HOMO/LUMO Energies Structure->FMO MEP Electrostatic Potential Structure->MEP NBO Atomic Charges Structure->NBO Reactivity Chemical Reactivity (e.g., sites of metabolism) FMO->Reactivity Spectra Spectroscopic Properties (e.g., UV-Vis λmax) FMO->Spectra MEP->Reactivity Interactions Intermolecular Interactions (e.g., Halogen & H-Bonding) MEP->Interactions NBO->Reactivity NBO->Interactions

Caption: Relationship between calculated properties and predicted behavior.

Conclusion

The theoretical investigation of this compound's electronic structure provides invaluable, predictive insights for drug development and chemical synthesis. By employing a robust and validated computational workflow centered on Density Functional Theory, researchers can reliably determine the molecule's equilibrium geometry, reactivity profile, and potential for intermolecular interactions like halogen bonding. The judicious selection of functionals (e.g., B3LYP) and basis sets, with special attention to the relativistic effects of the iodine atom, is paramount for achieving chemical accuracy. The resulting data on Frontier Molecular Orbitals, Molecular Electrostatic Potential, and Natural Bond Orbital charges form a comprehensive electronic portrait of the molecule, guiding further experimental work and accelerating the rational design of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pyridinone Scaffolds and the Suzuki-Miyaura Reaction

Pyridin-2(1H)-one motifs are privileged scaffolds in medicinal chemistry and drug development, forming the core of numerous biologically active molecules. Their utility stems from their ability to act as bioisosteres for amide bonds and participate in hydrogen bonding, crucial for molecular recognition at biological targets. The synthesis of functionalized pyridinones, particularly through the formation of carbon-carbon bonds at the C5 position, is a key strategy for generating novel molecular entities with therapeutic potential.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds.[1] Its widespread adoption is due to the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and low toxicity of its organoboron reagents.[2][3] This guide provides a detailed examination of the application of the Suzuki-Miyaura reaction to a specific, high-value substrate: 5-Iodo-6-methylpyridin-2(1H)-one, offering field-proven insights and robust protocols for researchers.

Mechanistic Considerations: Navigating the Challenges of Pyridinone Substrates

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] While fundamentally robust, the application of this reaction to N-heterocyclic substrates like this compound presents unique challenges that must be addressed through careful selection of reaction parameters.

  • Oxidative Addition : The cycle begins with the oxidative addition of the active Pd(0) catalyst into the carbon-iodine bond of the pyridinone. The reactivity order for halides is generally I > Br > Cl, making the iodo-substituted substrate highly suitable for this initial step.[1][4]

  • Transmetalation : This step involves the transfer of the organic group from the boronic acid (or its derivative) to the palladium(II) center. A base is crucial for this process, as it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transfer.[5]

  • Reductive Elimination : The final step involves the formation of the new C-C bond as the coupled product is expelled from the palladium center, regenerating the active Pd(0) catalyst.[4]

Causality Behind Experimental Choices for Pyridinone Substrates:
  • Catalyst Inhibition : The lone pair of electrons on the pyridine nitrogen atom can coordinate to the palladium center. This coordination can inhibit or completely deactivate the catalyst, stalling the catalytic cycle.[6][7]

    • Solution : The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) is paramount. These ligands sterically shield the palladium center, preventing inhibitory coordination from the pyridine nitrogen, while their electron-donating nature promotes the rate-limiting oxidative addition step.[6][8]

  • Protodeboronation : This is a common side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often residual water), converting the boronic acid into an unreactive arene.[6][9]

    • Solution : Strict adherence to anhydrous conditions is critical. Solvents and bases must be thoroughly dried. Alternatively, using boronic esters (e.g., pinacol esters) or trifluoroborate salts can increase stability and resistance to hydrolysis.[1][7]

  • Homocoupling : The self-coupling of the boronic acid reagent to form a biaryl byproduct is another competing pathway, often promoted by the presence of oxygen, which can interfere with the catalyst's oxidation state.[6][8]

    • Solution : Thoroughly degassing all solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the experiment is essential to minimize this side reaction.[6]

Visualizing the Catalytic Cycle and Workflow

To provide a clear conceptual framework, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex Oxidative Addition Complex pd0->oa_complex Oxidative Addition tm_complex Transmetalation Complex oa_complex->tm_complex Transmetalation re_complex Reductive Elimination Complex tm_complex->re_complex Isomerization bx_species X-B(OR)₂ re_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) aryl_halide R¹-X (5-Iodo-6-methylpyridin-2-one) boronic_acid R²-B(OR)₂ (Boronic Acid/Ester) base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow prep 1. Preparation & Degassing (Flame-dry glassware, degas solvents) reagents 2. Reagent Addition (Inert Atmosphere) (Pyridinone, Boronic Acid, Base, Solvent) prep->reagents catalyst 3. Catalyst Addition (Pd Precatalyst + Ligand) reagents->catalyst reaction 4. Reaction (Heat to specified temperature) catalyst->reaction monitoring 5. Monitoring (TLC, LC-MS) reaction->monitoring workup 6. Aqueous Workup (Dilute, Wash with H₂O & Brine) monitoring->workup Upon completion purification 7. Purification (Column Chromatography) workup->purification analysis 8. Characterization (NMR, MS) purification->analysis

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Protocols for Suzuki-Miyaura Coupling

The following protocols are generalized from successful couplings of structurally similar substrates, such as 5-bromo-2-methylpyridin-3-amine and other challenging N-heterocycles.[10][11][12] Optimization may be required for specific boronic acid coupling partners.

Protocol 1: General Conditions using a Buchwald Ligand

This protocol is recommended for a broad range of aryl and heteroaryl boronic acids, leveraging a highly active catalyst system known to be effective for challenging substrates.[8][11]

Materials and Reagents:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground and dried (2.0 - 3.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane or Toluene

Step-by-Step Methodology:

  • Vessel Preparation : To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.2 equiv), and K₃PO₄ (2.5 equiv).

  • Inert Atmosphere : Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[6]

  • Solvent Addition : Add anhydrous, degassed 1,4-dioxane via syringe (concentration typically 0.1 M with respect to the limiting reagent).

  • Catalyst Preparation : In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst or add the solid Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) directly to the reaction vessel.

  • Reaction Execution : Place the sealed vessel in a preheated oil bath at 80-110 °C and stir vigorously. For microwave-assisted reactions, typical conditions are 120-140 °C for 20-40 minutes.[11]

  • Monitoring : Monitor the reaction's progress by taking aliquots (via syringe) and analyzing by TLC or LC-MS.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the organic layer with water and then with brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Classical Conditions using Pd(PPh₃)₄

This protocol uses a more traditional, "all-in-one" Pd(0) catalyst. It can be effective for electron-rich or less sterically hindered boronic acids.[10][13]

Materials and Reagents:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)

  • Solvent system: Toluene/Ethanol/Water (e.g., 4:1:1), thoroughly degassed

Step-by-Step Methodology:

  • Reagent Addition : To a round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv), the boronic acid (1.3 equiv), and Na₂CO₃ (2.0 equiv).

  • Inert Atmosphere : Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Catalyst Addition : Add the degassed solvent mixture, followed by the Pd(PPh₃)₄ catalyst (0.05 equiv) under a positive flow of inert gas.

  • Reaction Execution : Heat the mixture to reflux (typically 80-90 °C) with vigorous stirring for 4-18 hours.

  • Monitoring & Workup : Follow steps 6-8 from Protocol 1.

Data Summary: Recommended Reaction Parameters

The following table summarizes recommended starting conditions for optimization.

ParameterRecommended ConditionRationale & Causality
Catalyst System Pd(OAc)₂ / SPhos (or other Buchwald Ligand)Bulky, electron-rich ligand prevents catalyst inhibition by pyridine nitrogen and promotes oxidative addition.[6][8]
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Common, commercially available Pd(II) and Pd(0) precatalysts. Pd(II) is reduced in situ to the active Pd(0) species.[4]
Ligand:Pd Ratio 2:1Ensures complete coordination to the palladium center and formation of the active catalytic species.
Catalyst Loading 1-5 mol%Sufficient to achieve reasonable reaction times without excessive cost or difficult removal. Higher loading may be needed for very challenging substrates.[7]
Base K₃PO₄ or Cs₂CO₃ Strong, non-nucleophilic bases that effectively promote the transmetalation step without causing unwanted side reactions. Must be anhydrous.[8][10]
Solvent 1,4-Dioxane or Toluene Anhydrous, high-boiling point aprotic solvents that are compatible with the catalyst system and effectively solubilize reagents. Must be degassed.[6][14]
Temperature 80 - 120 °CProvides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition and reductive elimination steps.[8]
Atmosphere Inert (Argon or Nitrogen) Crucial to prevent oxidation and deactivation of the Pd(0) catalyst and to minimize oxygen-induced homocoupling of the boronic acid.[6]

Troubleshooting and Expert Insights

Observed ProblemPotential Cause(s)Recommended Solution(s)
No or Low Conversion 1. Catalyst Inhibition/Deactivation2. Ineffective Base3. Insufficient Temperature1. Switch to a bulkier, more electron-rich ligand (e.g., XPhos, RuPhos).[6][8]2. Ensure the base (K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered. Screen different bases.[8]3. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of water in reagents or solvent.2. Base-promoted hydrolysis.1. Use a boronic acid pinacol ester instead of the free acid.[7]2. Ensure all glassware is flame-dried and solvents are freshly distilled from a drying agent. Use an anhydrous base.[6]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction vessel.1. Improve the degassing procedure. Use several freeze-pump-thaw cycles or sparge the solvent with argon for at least 30 minutes before use.[6][8]
Decomposition of Starting Material 1. Reaction temperature is too high.2. Incompatible ligand or base.1. Lower the reaction temperature and increase the reaction time.2. Screen alternative catalyst systems and bases.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective transformation for the synthesis of novel, functionalized pyridinone derivatives. Success hinges on a rational approach to experimental design that directly addresses the inherent challenges of N-heterocyclic substrates. By selecting highly active catalyst systems featuring bulky, electron-rich ligands, employing strong anhydrous bases, and maintaining strictly inert and anhydrous conditions, researchers can overcome common pitfalls such as catalyst inhibition and protodeboronation. The protocols and insights provided in this guide serve as a robust starting point for the development of new chemical entities crucial for advancements in medicinal chemistry and materials science.

References

laboratory protocol for the synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Laboratory Protocol for the Synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Abstract

This document provides a comprehensive, detailed protocol for the laboratory-scale synthesis of this compound, a valuable heterocyclic building block in medicinal chemistry and drug development. Pyridin-2(1H)-one scaffolds are core components of numerous biologically active molecules, including inhibitors of HIV-1 reverse transcriptase.[1][2] This protocol outlines a robust method for the regioselective iodination of 6-methylpyridin-2(1H)-one using N-Iodosuccinimide (NIS). The guide is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. Emphasis is placed on safety, causality behind experimental choices, and validation of the final product.

Reaction Scheme and Mechanism

1.1. Overall Reaction

The synthesis proceeds via an electrophilic aromatic substitution reaction. The electron-rich 6-methylpyridin-2(1H)-one is iodinated at the C-5 position, which is activated by the concerted electron-donating effects of the hydroxyl/amino tautomer and the methyl group.

Reaction scheme for the iodination of 6-methylpyridin-2(1H)-one
Figure 1. Synthesis of this compound from 6-methylpyridin-2(1H)-one using N-Iodosuccinimide (NIS) in N,N-Dimethylformamide (DMF).

1.2. Mechanistic Rationale

The pyridin-2(1H)-one ring system is an activated aromatic system, prone to electrophilic attack. The tautomeric equilibrium between the pyridone and hydroxypyridine forms influences its reactivity.[3][4] The combined directing effects of the C-6 methyl group (ortho, para-directing) and the ring heteroatoms strongly favor electrophilic substitution at the C-3 and C-5 positions. Steric hindrance from the adjacent C-6 methyl group makes the C-5 position the more accessible and electronically favored site for the incoming electrophile (I⁺).

N-Iodosuccinimide (NIS) serves as the source of the iodonium ion (I⁺), the active electrophile. In a polar aprotic solvent like DMF, NIS is sufficiently polarized to initiate the reaction. The reaction proceeds as the π-electrons of the pyridinone ring attack the electrophilic iodine of NIS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation of this intermediate by a weak base (such as the succinimide anion) re-establishes the aromaticity of the ring, yielding the final product, this compound.

Materials and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )CAS No.Notes
6-Methylpyridin-2(1H)-oneC₆H₇NO109.133279-76-3Starting Material
N-Iodosuccinimide (NIS)C₄H₄INO₂224.99516-12-1Iodinating Agent. Light-sensitive.
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous grade recommended.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction and chromatography.
HexanesC₆H₁₄86.18110-54-3For chromatography.
Sodium Thiosulfate (Na₂S₂O₃)Na₂S₂O₃158.117772-98-7For quenching.
Brine (Saturated NaCl)NaCl58.447647-14-5For extraction work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent.
Silica GelSiO₂60.087631-86-9200-300 mesh for column chromatography.
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Nitrogen or Argon gas inlet

  • Glass funnel and filter paper

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

Experimental Protocol

Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-methylpyridin-2(1H)-one (1.00 g, 9.16 mmol, 1.0 equiv.).

  • Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.

  • Place the flask in an ice-water bath and allow the solution to cool to 0 °C under a nitrogen atmosphere.

Iodination
  • Once the solution is cooled, add N-Iodosuccinimide (NIS) (2.27 g, 10.08 mmol, 1.1 equiv.) to the reaction flask in small portions over 15 minutes. Causality Note: Portion-wise addition of the electrophile helps to control the reaction exotherm and minimize the formation of potential di-iodinated byproducts.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours.

Reaction Monitoring
  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

  • Prepare a TLC plate and spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Elute the plate using a solvent system of 50% Ethyl Acetate in Hexanes.

  • Visualize the plate under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.

Work-up and Extraction
  • Upon completion, pour the reaction mixture into a 250 mL beaker containing 100 mL of a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted NIS and elemental iodine.

  • Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL). Causality Note: Washing with water removes the highly polar DMF solvent, while the brine wash removes residual water from the organic phase.

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

Purification
  • Purify the crude solid by flash column chromatography on silica gel.

  • Slurry Preparation : Adsorb the crude product onto a small amount of silica gel.

  • Column Packing : Pack a glass column with silica gel using a slurry of 20% ethyl acetate in hexanes.

  • Elution : Load the adsorbed crude product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexanes (starting from 20% and gradually increasing to 50%) to isolate the desired product.

  • Collect the fractions containing the product (as identified by TLC) and concentrate them using a rotary evaporator to yield this compound as a white to off-white solid.

Workflow Diagram

SynthesisWorkflow cluster_prep Reaction Preparation cluster_reaction Iodination Reaction cluster_workup Work-up & Isolation cluster_purify Purification & Analysis A 1. Dissolve 6-methylpyridin-2(1H)-one in anhydrous DMF B 2. Cool solution to 0 °C under N2 atmosphere A->B C 3. Add N-Iodosuccinimide (NIS) in portions B->C D 4. Warm to RT and stir for 4-6 hours C->D E 5. Monitor by TLC until completion D->E F 6. Quench with 10% Na2S2O3 (aq) E->F G 7. Extract with Ethyl Acetate (3x) F->G H 8. Wash with H2O and Brine G->H I 9. Dry (Na2SO4) and concentrate H->I J 10. Purify by Flash Column Chromatography I->J K 11. Characterize pure product (NMR, MS, MP) J->K

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

  • Physical Appearance: White to off-white solid.

  • Molecular Formula: C₆H₆INO

  • Molecular Weight: 235.02 g/mol [5]

  • ¹H NMR (400 MHz, DMSO-d₆): Predicted values. δ ~11.5 (s, 1H, NH), 7.65 (d, J ≈ 2.0 Hz, 1H, H-4), 6.10 (d, J ≈ 2.0 Hz, 1H, H-3), 2.20 (s, 3H, CH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): Predicted values. δ ~162 (C=O), 148 (C-6), 145 (C-4), 120 (C-3), 80 (C-5), 18 (CH₃).

  • Mass Spectrometry (ESI+): m/z calculated for C₆H₇INO [M+H]⁺: 235.96; found: 235.96.

  • Melting Point: Literature values may vary; determination is recommended.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • N-Iodosuccinimide (NIS): Harmful if swallowed.[6] Causes skin and serious eye irritation.[6][7] May cause respiratory irritation.[7][8] Avoid breathing dust.[6] Store in a cool, dry, dark place under an inert atmosphere.[9] It is moisture and light-sensitive.[8][9]

    • First Aid (NIS): In case of eye contact, rinse cautiously with water for several minutes.[6] For skin contact, wash with plenty of soap and water.[6] If inhaled, move the person to fresh air.[8] If swallowed, call a poison center or doctor.[6]

  • N,N-Dimethylformamide (DMF): A combustible liquid and a suspected teratogen. Avoid inhalation and skin contact.

  • This compound: The product is expected to be harmful if swallowed and cause skin and eye irritation based on data for analogous compounds.[10][11] Handle with care.

Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Aqueous waste containing DMF and halogenated organic waste should be collected in separate, labeled containers.

References

5-Iodo-6-methylpyridin-2(1H)-one: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Privileged Scaffolds in Kinase Inhibitor Discovery

In the landscape of modern oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The human kinome, comprising over 500 enzymes, represents a vast and fertile ground for therapeutic intervention. The development of small molecule inhibitors that can selectively target dysregulated kinases has revolutionized cancer treatment. Central to the design of these inhibitors is the concept of the "privileged scaffold" - a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyridin-2(1H)-one moiety is one such scaffold, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utility of a particularly valuable derivative, 5-iodo-6-methylpyridin-2(1H)-one , as a versatile building block for the synthesis of a new generation of kinase inhibitors.

The strategic placement of an iodine atom at the 5-position of the pyridinone ring opens up a wealth of synthetic possibilities. This halogen atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the facile introduction of diverse chemical moieties, enabling the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and pharmacokinetic properties. This guide will provide detailed protocols for these key transformations and showcase the application of this compound in the synthesis of inhibitors targeting critical cancer-related kinases such as PIM-1, VEGFR, and FGFR.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. This compound is a solid at room temperature with a melting point of approximately 185-189 °C. Its key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₆INOPubChem
Molecular Weight 235.02 g/mol PubChem
Appearance Off-white to yellow solidCommercial Suppliers
Solubility Soluble in DMSO, DMF, and hot methanolGeneral Chemical Knowledge
Storage Conditions Store in a cool, dry, dark place[2]

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Reactions

The iodine atom of this compound is the key to its versatility. It serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. Below are detailed protocols for three of the most powerful of these transformations.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-6-methylpyridin-2(1H)-ones

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is instrumental in the synthesis of biaryl scaffolds, which are common motifs in kinase inhibitors.

Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid (R-B(OH)₂) reactant2->catalyst product 5-Aryl-6-methylpyridin-2(1H)-one catalyst->product

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Causality behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, which can lead to their deactivation. An inert atmosphere is crucial to maintain catalytic activity.

  • Base: The base is required to activate the organoboron species and facilitate the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent and water is often used to ensure the solubility of both the organic reactants and the inorganic base.

Protocol 2: Sonogashira Coupling for the Synthesis of 5-Alkynyl-6-methylpyridin-2(1H)-ones

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to compounds with a rigid alkynyl linker, a feature present in many kinase inhibitors.[3][4]

Reaction Scheme:

Sonogashira reactant1 This compound catalyst Pd Catalyst Cu(I) Co-catalyst Base reactant1->catalyst reactant2 Terminal Alkyne (R-C≡CH) reactant2->catalyst product 5-Alkynyl-6-methylpyridin-2(1H)-one catalyst->product

Caption: General scheme for the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., triethylamine or diisopropylethylamine, 3 equivalents)

  • Solvent (e.g., anhydrous THF or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1 equivalent) in the anhydrous solvent.

  • Add the palladium catalyst and copper(I) iodide.

  • Add the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.

  • Extract the mixture with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Causality behind Experimental Choices:

  • Copper(I) Co-catalyst: Copper(I) iodide is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Amine Base: The amine base serves both as a solvent and to neutralize the hydrogen iodide formed during the reaction.

Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 5-Amino-6-methylpyridin-2(1H)-one Derivatives

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the 5-position of the pyridinone ring.[5]

Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst Ligand Base reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product 5-(R¹R²N)-6-methylpyridin-2(1H)-one catalyst->product

Caption: General scheme for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.5 equivalents)

  • Solvent (e.g., anhydrous toluene or dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a glovebox or a Schlenk flask under an inert atmosphere, add the palladium catalyst, the phosphine ligand, and the base.

  • Add the this compound (1 equivalent) and the amine (1.2 equivalents).

  • Add the anhydrous solvent.

  • Heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Causality behind Experimental Choices:

  • Phosphine Ligand: Bulky, electron-rich phosphine ligands are essential to stabilize the palladium catalyst and promote the reductive elimination step, which forms the C-N bond.

  • Strong Base: A strong, non-nucleophilic base like cesium carbonate is often required to deprotonate the amine and facilitate its coordination to the palladium center.

Application in the Synthesis of Kinase Inhibitors

The derivatization of the this compound core via the aforementioned coupling reactions provides access to a diverse range of kinase inhibitors. The table below summarizes some of the key kinase targets and the corresponding inhibitor scaffolds that can be synthesized.

Kinase TargetInhibitor ScaffoldRationale for Therapeutic InterventionRepresentative IC₅₀ Values
PIM-1 5-Aryl/heteroaryl-6-methylpyridin-2(1H)-onePIM-1 is a serine/threonine kinase that is overexpressed in many cancers and promotes cell survival and proliferation.[6][7]10-100 nM
VEGFR-2 5-(Substituted anilino)-6-methylpyridin-2(1H)-oneVEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8][9]5-50 nM
FGFR 5-Alkynyl-6-methylpyridin-2(1H)-one derivativesFibroblast growth factor receptors are a family of receptor tyrosine kinases whose dysregulation is implicated in various cancers.[10][11]20-200 nM

Kinase Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for appreciating the mechanism of action of the inhibitors.

PIM-1 Signaling Pathway

PIM-1 is a constitutively active serine/threonine kinase that phosphorylates a number of downstream targets involved in cell cycle progression and apoptosis, such as p21, p27, and BAD.

PIM1_Pathway PIM1 PIM-1 p21 p21 PIM1->p21 | p27 p27 PIM1->p27 | BAD BAD PIM1->BAD | CellCycle Cell Cycle Arrest p21->CellCycle p27->CellCycle Apoptosis Apoptosis BAD->Apoptosis Inhibitor 5-Aryl-pyridinone Inhibitor Inhibitor->PIM1 Inhibits VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis Akt->Angiogenesis MAPK->Angiogenesis Inhibitor 5-Anilino-pyridinone Inhibitor Inhibitor->VEGFR2 Inhibits

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridinone Functionalization

The 5-Iodo-6-methylpyridin-2(1H)-one scaffold is a valuable building block in contemporary drug discovery and medicinal chemistry. The pyridinone core is a "privileged structure," frequently found in pharmacologically active molecules. The strategic placement of an iodine atom provides a versatile synthetic handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, enabling the rapid generation of diverse compound libraries for screening and lead optimization.[1][2][3]

This guide provides an in-depth analysis of the experimental setup for these transformations. It moves beyond simple step-by-step instructions to elucidate the underlying principles governing the choice of catalysts, ligands, bases, and solvents, empowering researchers to not only replicate but also troubleshoot and adapt these protocols for their specific synthetic targets.

Mechanistic Cornerstone: The Palladium Catalytic Cycle

A foundational understanding of the reaction mechanism is critical for rational experimental design. Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-limiting step. The high reactivity of the C-I bond makes this substrate an excellent electrophile for this transformation.[6][7]

  • Transmetalation (for Suzuki, Sonogashira, etc.): The coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide. This step is typically facilitated by a base.[5][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9][10]

Palladium_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 LₙPd(0) (Active Catalyst) Pd_OA Ar-Pd(II)-I (Oxidative Addition Complex) Pd0->Pd_OA Oxidative Addition Pd_TM Ar-Pd(II)-R (Transmetalation Complex) Pd_OA->Pd_TM Transmetalation Pd_TM->Pd0 Reductive Elimination Product Product (Ar-R) Pd_TM->Product ArylHalide 5-Iodo-6-methyl- pyridin-2(1H)-one (Ar-I) ArylHalide->Pd_OA Organometal Coupling Partner (R-M) Organometal->Pd_TM

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

Causality Behind Experimental Choices: A Scientist's Perspective

Success in cross-coupling reactions with pyridinone substrates hinges on the judicious selection of reagents. The endocyclic nitrogen and exocyclic oxygen can act as coordinating sites, potentially inhibiting or deactivating the palladium catalyst.[11] Therefore, reaction conditions must be carefully optimized.

  • Palladium Precatalyst: While various Pd(0) and Pd(II) sources can be used, Pd(II) precatalysts like Pd(OAc)₂ and PdCl₂(PPh₃)₂ are often favored for their air stability.[11] They are reduced in situ to the active Pd(0) species. For more challenging couplings, pre-formed Pd(0) sources like Pd₂(dba)₃ may offer higher reactivity.

  • The Ligand: The Key to Success: The ligand is arguably the most critical component. It stabilizes the palladium center, modulates its reactivity, and influences the rates of the elementary steps in the catalytic cycle. For pyridinone substrates, bulky, electron-rich phosphine ligands are often essential.

    • Steric Bulk: Facilitates the reductive elimination step and helps prevent the formation of inactive catalyst dimers.[12]

    • Electron-Donating Character: Increases the electron density on the palladium center, which promotes the oxidative addition step.[12]

    • Common Choices: For general reactivity, triphenylphosphine (PPh₃) is a standard choice. For more demanding reactions, specialized ligands like XPhos, SPhos, or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are employed to overcome catalyst inhibition and couple less reactive partners.[11][13]

  • The Base: The base plays a crucial role, particularly in the transmetalation step of Suzuki and Sonogashira couplings. Its strength and solubility must be matched to the specific reaction.

    • Suzuki: Inorganic carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective due to its higher solubility in organic solvents and the ability of the cesium cation to facilitate the breakdown of boronate intermediates.

    • Buchwald-Hartwig: Requires stronger, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) to deprotonate the amine nucleophile.[13]

    • Sonogashira: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves to deprotonate the terminal alkyne and act as a scavenger for the HI generated during the reaction.[6][14]

  • Solvent Selection: The solvent must dissolve all reactants and maintain the catalyst's stability and activity. Anhydrous, degassed solvents are mandatory to prevent catalyst oxidation and protodehalogenation side reactions.

    • Common Choices: Aprotic polar solvents like 1,4-dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF), or nonpolar solvents like toluene are frequently used. For Suzuki reactions, a co-solvent of water is often required to dissolve the inorganic base.[15]

Experimental Workflow & Protocols

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling experiment. All operations should be performed with careful attention to maintaining an inert atmosphere.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Combine Aryl Iodide, Coupling Partner, Base, Catalyst, and Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify end Characterized Product purify->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol describes the synthesis of 6-methyl-5-phenylpyridin-2(1H)-one.

ReagentM.W.AmountMolesEq.
This compound235.03235 mg1.01.0
Phenylboronic Acid121.93146 mg1.21.2
Pd(dppf)Cl₂731.7037 mg0.050.05
K₂CO₃138.21415 mg3.03.0
1,4-Dioxane / H₂O (4:1)-5 mL--

Procedure:

  • To a dry Schlenk flask, add this compound (235 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(dppf)Cl₂ (37 mg, 0.05 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Seal the flask with a septum. Evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Prepare the solvent mixture (4 mL of 1,4-dioxane and 1 mL of water) and degas it by bubbling argon through it for 15-20 minutes.

  • Using a syringe, add the degassed solvent to the reaction flask.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).[2]

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired product.

Protocol 2: Sonogashira Coupling with Phenylacetylene

This protocol details the synthesis of 6-methyl-5-(phenylethynyl)pyridin-2(1H)-one. This reaction is known to proceed under mild, room temperature conditions.[6][16]

ReagentM.W.AmountMolesEq.
This compound235.03235 mg1.01.0
Phenylacetylene102.14123 mg (131 µL)1.21.2
PdCl₂(PPh₃)₂701.9035 mg0.050.05
Copper(I) Iodide (CuI)190.4510 mg0.050.05
Triethylamine (Et₃N)101.195 mL--

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine this compound (235 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol), and CuI (10 mg, 0.05 mmol).

  • Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (131 µL, 1.2 mmol).

  • Stir the reaction mixture at room temperature. The reaction is often complete within 1-3 hours.[16]

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure to remove the triethylamine.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with a saturated aqueous solution of NH₄Cl (2 x 15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography.[17]

Protocol 3: Buchwald-Hartwig Amination with Morpholine

This protocol describes the C-N bond formation to synthesize 6-methyl-5-(morpholino)pyridin-2(1H)-one. This reaction requires a strong base and often a specialized ligand for high efficiency.[13][18]

ReagentM.W.AmountMolesEq.
This compound235.03235 mg1.01.0
Morpholine87.12105 mg (105 µL)1.21.2
Pd₂(dba)₃915.7223 mg0.0250.025
XPhos476.6548 mg0.100.10
Sodium tert-butoxide (NaOt-Bu)96.10135 mg1.41.4
Toluene-5 mL--

Procedure:

  • In a glovebox or under a strict argon atmosphere, add sodium tert-butoxide (135 mg, 1.4 mmol) to a dry Schlenk flask.

  • In a separate vial, dissolve Pd₂(dba)₃ (23 mg, 0.025 mmol) and XPhos (48 mg, 0.10 mmol) in 1 mL of anhydrous, degassed toluene. Stir for 5 minutes to form the pre-catalyst complex.

  • To the Schlenk flask, add this compound (235 mg, 1.0 mmol).

  • Add the pre-catalyst solution to the flask, followed by the remaining toluene (4 mL) and morpholine (105 µL, 1.2 mmol).

  • Seal the flask and heat in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. These reactions are typically complete in 12-24 hours.

  • After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers. Extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

References

Application Note: Comprehensive Analytical Characterization of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Iodo-6-methylpyridin-2(1H)-one, a key intermediate in pharmaceutical synthesis. The protocols and explanatory notes are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and structural integrity of this compound. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. Each section offers not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring a robust and reproducible analytical workflow.

Introduction

This compound is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted pyridinone ring, makes it a valuable building block for the synthesis of various pharmacologically active molecules.[1] The presence of the iodo- and methyl- functional groups offers sites for further chemical modification, enabling the generation of diverse compound libraries for screening.

Given its role as a critical intermediate, the unambiguous characterization of this compound is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note outlines a multi-pronged analytical approach to confirm its chemical structure and assess its purity.

Compound Information:

Property Value Source
Molecular Formula C₆H₆INO [2]
Molecular Weight 235.02 g/mol [2]
CAS Number 927870-76-6 [3]
SMILES CC1=C(C=CC(=O)N1)I [3]

| InChIKey | UFZSHCNPDKACCS-UHFFFAOYSA-N |[4] |

Analytical Workflow Overview

A sequential and orthogonal analytical approach is recommended for the complete characterization of this compound. The workflow is designed to provide complementary information, leading to a high degree of confidence in the material's identity and purity.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Compositional Analysis cluster_2 Final Confirmation NMR NMR Spectroscopy (¹H, ¹³C, 2D) HPLC HPLC-UV (Purity Assay) NMR->HPLC Structural Confirmation Report Certificate of Analysis (CoA) NMR->Report MS Mass Spectrometry (HRMS) MS->HPLC Molecular Weight Confirmation MS->Report EA Elemental Analysis (CHN) HPLC->EA Purity Assessment HPLC->Report EA->Report Compositional Verification

Caption: Overall analytical workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution.[1] Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Rationale for Experimental Choices
  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its high polarity, which should readily dissolve the pyridinone compound. Its residual solvent peak does not interfere with the expected aromatic or methyl proton signals. Furthermore, the N-H proton is more likely to be observed as a broader signal in DMSO-d₆ due to hydrogen bonding with the solvent.

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for both ¹H and ¹³C NMR.

  • Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is particularly useful for resolving the coupling between aromatic protons.[5]

Protocol for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 30° pulse angle, 2-4 second acquisition time, and a 1-5 second relaxation delay.[6]

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest signal.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • A greater number of scans will be necessary compared to ¹H NMR.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase correct the spectra and reference the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C) or TMS if added.

    • Integrate the ¹H NMR signals and assign the chemical shifts.

Expected Spectral Data and Interpretation

The pyridin-2(1H)-one structure exists in tautomeric equilibrium with 2-hydroxypyridine. In polar solvents like DMSO, the pyridinone form is expected to predominate.[1]

Predicted ¹H and ¹³C NMR Data:

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CH₃~2.3~18Methyl group adjacent to a sp² carbon.[7]
H-3~6.4~110Vinylic proton, ortho to the carbonyl group.
H-4~7.8~145Vinylic proton, deshielded by the iodine atom.
N-H~11.5 (broad)-Amide proton, exchangeable and broad.
C-2 (=O)-~160Carbonyl carbon.
C-5 (-I)-~85Carbon bearing the iodine atom (heavy atom effect).
C-6 (-CH₃)-~150Quaternary carbon attached to the methyl group.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound, which serves as a primary confirmation of its identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Rationale for Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.

  • Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is recommended for high-resolution mass measurements, allowing for the determination of the elemental formula.

Protocol for MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Instrument Setup:

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution directly or via an HPLC system. .

  • Data Acquisition: Acquire the mass spectrum over a range that includes the expected m/z of the protonated molecule (e.g., m/z 100-500).

Expected Mass Spectrum and Interpretation

The monoisotopic mass of C₆H₆INO is 234.9494 Da.[2]

  • Expected Ion: The primary ion observed in positive ESI mode should be the protonated molecule, [M+H]⁺.

  • Predicted m/z: 235.9567 Da.[4]

  • Isotopic Pattern: The presence of iodine (¹²⁷I is 100% abundant) will not introduce a complex isotopic pattern, but the carbon atoms will produce a small M+1 peak.

  • High-Resolution Data: An HRMS measurement should confirm the elemental formula C₆H₆INO within a mass accuracy of <5 ppm.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of pharmaceutical compounds and detecting any related impurities from the synthesis or degradation.[8]

Rationale for Experimental Choices
  • Mode: Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for separating small organic molecules of moderate polarity.

  • Stationary Phase: A C18 column is a robust and versatile choice, providing good retention and separation for a wide range of compounds.

  • Mobile Phase: A mixture of a polar organic solvent (like acetonitrile or methanol) and an aqueous buffer is used. A phosphate buffer at a slightly acidic pH (e.g., pH 2.5-3.0) can help to ensure consistent peak shapes by suppressing the ionization of any acidic or basic functional groups.[8]

  • Detection: UV detection is suitable as the pyridinone ring is a strong chromophore. The detection wavelength should be set at or near the compound's λmax for maximum sensitivity.

Protocol for HPLC Purity Analysis
ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH 2.5 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic or a shallow gradient (e.g., 65:35 v/v A:B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of ~0.5 mg/mL

This method is adapted from a protocol for a similar pyridone compound and may require optimization.[8]

Data Interpretation
  • Purity Calculation: The purity of the sample is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

  • Impurity Profile: Any additional peaks represent impurities. The retention times of these peaks can be used to track specific impurities across different batches.

Elemental Analysis

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and nitrogen in the compound. This technique is used to confirm the empirical formula.[9]

Protocol for Elemental Analysis
  • Sample Preparation: A small, accurately weighed amount of the dry sample (typically 1-3 mg) is required. The sample must be homogenous and free of solvent.

  • Analysis: The sample is combusted in a furnace in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The weight percentages of C, H, and N are calculated.

Expected Results

The theoretical elemental composition of C₆H₆INO is:

  • Carbon (C): 30.66%

  • Hydrogen (H): 2.57%

  • Nitrogen (N): 5.96%

The experimentally determined values should be within ±0.4% of the theoretical values to be considered a good match.

Safety Information

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][10]

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and comprehensive characterization of this compound. This multi-technique approach ensures the unambiguous confirmation of the compound's structure, identity, and purity, which is essential for its application in research and development, particularly in the pharmaceutical industry.

References

Application Note & Protocols: Large-Scale Synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-6-methylpyridin-2(1H)-one is a critical heterocyclic building block in modern medicinal chemistry. Its structure, featuring a pyridinone core with strategically placed methyl and iodo substituents, makes it a versatile intermediate for introducing complex functionalities through cross-coupling reactions. This scaffold is integral to the development of novel therapeutic agents, including inhibitors for enzymes like METTL3 and mutant isocitrate dehydrogenase 1 (mIDH1), which are implicated in various cancers.[1][2] The transition from laboratory-scale synthesis to large-scale industrial production presents significant challenges, including cost-effectiveness, process safety, scalability of reaction conditions, and consistent product purity.

This guide provides a comprehensive overview of the strategic considerations and detailed protocols for the large-scale synthesis of this compound. It is designed for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries. We will explore the synthesis of the requisite 6-methylpyridin-2(1H)-one precursor and subsequently detail robust methods for its regioselective iodination, with a focus on safety, efficiency, and scalability.

Synthetic Strategy Overview

The synthesis of this compound is a two-stage process. The first stage involves the construction of the 6-methylpyridin-2(1H)-one core, and the second is the regioselective iodination at the C5 position.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination A Starting Materials (e.g., Acetoacetamide, Formaldehyde) B Cyclocondensation Reaction A->B C 6-methylpyridin-2(1H)-one B->C E Iodination Reaction C->E Precursor D Iodinating Agent (NIS or ICl) D->E F This compound E->F Final Product

Caption: Overall synthetic workflow for this compound.

Stage 1: Large-Scale Synthesis of 6-methylpyridin-2(1H)-one

The synthesis of the pyridinone ring is a well-established area of heterocyclic chemistry.[3] For large-scale production, methods involving the cyclocondensation of simple, inexpensive acyclic precursors are preferred. One of the most industrially viable routes is the Hantzsch-type synthesis or variations thereof, which utilize readily available starting materials.

Protocol 1: Synthesis of 6-methylpyridin-2(1H)-one via Cyclocondensation

This protocol is adapted from established procedures for synthesizing substituted 2-pyridones, focusing on scalability and the use of cost-effective reagents.[4][5]

Reaction Scheme: (A visual representation of the chemical reaction would be placed here in a publication) Starting Materials: Ethyl acetoacetate, Cyanoacetamide, Piperidine (catalyst) Product: 3-Cyano-4,6-dimethyl-2-pyridone followed by hydrolysis and decarboxylation.

Materials and Equipment:

  • Large-volume glass-lined reactor with overhead stirring, reflux condenser, and temperature control.

  • Ethyl acetoacetate

  • Cyanoacetamide

  • Piperidine

  • Ethanol (solvent)

  • Sulfuric Acid (for hydrolysis)

  • Sodium Hydroxide (for neutralization)

  • Filtration and drying equipment (e.g., Nutsche filter-dryer)

Step-by-Step Procedure:

  • Reaction Setup: Charge the reactor with ethanol (5 L per kg of cyanoacetamide). Add cyanoacetamide (1.0 eq) and ethyl acetoacetate (1.1 eq) to the solvent with moderate stirring.

  • Catalyst Addition: Add piperidine (0.1 eq) to the mixture. The use of a mild base catalyst is crucial for promoting the condensation while minimizing side reactions.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) and maintain for 6-8 hours. Monitor the reaction progress by a suitable analytical method like HPLC or TLC until the starting materials are consumed.

  • Intermediate Isolation: Cool the reaction mixture to room temperature. The intermediate product, 3-cyano-4,6-dimethyl-2-pyridone, will precipitate. Isolate the solid by filtration, wash with cold ethanol, and dry.

  • Hydrolysis & Decarboxylation: Charge the dried intermediate into a separate reactor containing concentrated sulfuric acid (5-10 volumes). Heat the mixture to 120-130°C for 4-6 hours. This step hydrolyzes the nitrile and ester groups, followed by decarboxylation.

  • Work-up and Isolation: Carefully cool the reaction mixture and pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution to a pH of 7-8, keeping the temperature below 20°C. The product, 6-methylpyridin-2(1H)-one, will precipitate.

  • Purification: Filter the crude product, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent like ethanol or water.

Stage 2: Regioselective Iodination

The key to this stage is the selective introduction of an iodine atom at the C5 position of the pyridinone ring. The electron-donating nature of the nitrogen and oxygen atoms activates the ring towards electrophilic substitution, primarily at the C3 and C5 positions. The presence of the C6-methyl group provides some steric hindrance, aiding the selectivity for the C5 position. Two primary reagents are considered for large-scale iodination: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

FeatureN-Iodosuccinimide (NIS)Iodine Monochloride (ICl)
Reactivity Milder, more selective electrophile.[6][7]Highly reactive, powerful electrophile.
Handling Crystalline solid, relatively easy to handle.Corrosive liquid/solid, moisture-sensitive, requires careful handling.[8][9][10]
Byproducts Succinimide (water-soluble, easily removed).HCl (corrosive, requires neutralization).
Solvents Acetonitrile, DMF, Acetic Acid.Acetic Acid, Chlorinated solvents.
Catalyst Often requires an acid catalyst (e.g., TFA) for deactivated substrates.[7]Generally does not require a catalyst.
Cost Generally more expensive than ICl.More cost-effective for bulk synthesis.
Safety Lower hazard profile.High hazard: corrosive, toxic, reacts with water.[11][12]
Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This method is often preferred for its high selectivity and milder reaction conditions, which can be advantageous for complex molecules and for minimizing hazardous waste streams.[6][13]

Materials and Equipment:

  • Inert atmosphere reactor with mechanical stirring and temperature control.

  • 6-methylpyridin-2(1H)-one

  • N-Iodosuccinimide (NIS)

  • Acetonitrile or Acetic Acid (solvent)

  • Nitrogen or Argon supply

Step-by-Step Procedure:

  • Reactor Preparation: Charge the reactor with 6-methylpyridin-2(1H)-one (1.0 eq) and the chosen solvent (e.g., acetonitrile, 10-15 volumes).

  • Inert Atmosphere: Purge the reactor with nitrogen or argon to exclude moisture and oxygen.

  • Reagent Addition: Cool the solution to 0-5°C. Add N-Iodosuccinimide (1.05-1.1 eq) portion-wise over 30-60 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS.

  • Product Isolation: The product often precipitates from the reaction mixture upon addition of water. Filter the solid, wash with cold water, and then a small amount of cold acetonitrile to remove residual succinimide.

  • Drying: Dry the purified this compound under vacuum at 40-50°C.

G cluster_legend mechanism 6-methylpyridin-2(1H)-one Electrophilic Attack by I+ source (NIS) Sigma Complex (Wheland Intermediate) Proton Transfer This compound key Key Steps in Electrophilic Aromatic Substitution

Caption: Mechanism of NIS iodination on the pyridinone ring.

Protocol 3 (Alternative): Iodination using Iodine Monochloride (ICl)

While more hazardous, ICl is a potent and cost-effective iodinating agent suitable for large-scale industrial campaigns, provided stringent safety protocols are implemented.

Materials and Equipment:

  • Corrosion-resistant reactor (glass-lined or Hastelloy) with a scrubber for HCl gas.

  • 6-methylpyridin-2(1H)-one

  • Iodine Monochloride (ICl)

  • Glacial Acetic Acid (solvent)

  • Personal Protective Equipment (PPE): Chemical resistant suit, face shield, respirator.[8][10]

Step-by-Step Procedure:

  • Safety First: Ensure all personnel are equipped with appropriate PPE. The reaction must be conducted in a well-ventilated area with an acid gas scrubber attached to the reactor outlet.[9]

  • Reaction Setup: Charge the reactor with 6-methylpyridin-2(1H)-one (1.0 eq) and glacial acetic acid (8-10 volumes). Stir until fully dissolved.

  • Reagent Addition: Cool the solution to 10-15°C. Slowly add a solution of Iodine Monochloride (1.0 eq) in glacial acetic acid via an addition funnel over 1-2 hours. Monitor the temperature closely to control the exothermic reaction.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.

  • Work-up: Carefully pour the reaction mixture into a separate vessel containing ice water. This will precipitate the crude product.

  • Neutralization and Purification: Filter the crude solid. Re-slurry the solid in water and neutralize with a dilute sodium bicarbonate or sodium sulfite solution to remove excess acid and any residual iodine species.

  • Final Isolation: Filter the neutralized solid, wash extensively with water until the filtrate is neutral, and dry under vacuum at 50°C.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

TechniqueExpected Results for this compound
¹H NMR Signals corresponding to the methyl group, the C3 and C4 protons, and the N-H proton. The C5 proton signal will be absent.
Mass Spec Molecular ion peak corresponding to the calculated mass of C₆H₆INO.
HPLC Purity assessment, typically >98% for pharmaceutical applications.
Melting Point A sharp melting point consistent with the literature value.

Safety and Handling

  • Iodine Monochloride (ICl): ICl is highly corrosive and toxic. It can cause severe burns to the skin and eyes and is harmful if inhaled or swallowed.[8] It reacts with water to produce toxic fumes.[11][12] Always handle in a chemical fume hood with full PPE, including a face shield, chemical-resistant gloves, and a respirator.[10] Emergency eyewash stations and showers must be immediately accessible.[9] Store in a cool, dry place away from incompatible materials like water, bases, and metals.[9]

  • N-Iodosuccinimide (NIS): NIS is an irritant. Avoid contact with skin, eyes, and clothing. Handle with standard laboratory PPE (gloves, safety glasses).

  • Acids and Bases: Handle concentrated acids (Sulfuric Acid) and bases (Sodium Hydroxide) with appropriate care, using PPE to prevent contact. Neutralization procedures can be exothermic and should be performed with cooling.

Conclusion

The large-scale synthesis of this compound is a feasible process that requires careful selection of synthetic routes and stringent control over reaction conditions. The synthesis of the 6-methylpyridin-2(1H)-one precursor can be achieved economically through cyclocondensation reactions. For the critical iodination step, N-Iodosuccinimide offers a safer and more selective, albeit more expensive, route. In contrast, Iodine Monochloride provides a more cost-effective but hazardous alternative that is viable under strict industrial safety protocols. The detailed protocols and considerations outlined in this guide provide a robust framework for the successful and safe scale-up of this important pharmaceutical intermediate.

References

derivatization of 5-Iodo-6-methylpyridin-2(1H)-one for structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Derivatization of 5-Iodo-6-methylpyridin-2(1H)-one in Structure-Activity Relationship (SAR) Studies

Abstract

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile chemical properties and ability to engage in key biological interactions.[1] This guide focuses on this compound, a highly valuable and versatile starting material for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. The iodine atom at the C5 position serves as a strategic and reactive handle for a suite of palladium-catalyzed cross-coupling reactions. Herein, we provide a senior application scientist's perspective on the rationale and detailed, field-tested protocols for performing Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions on this scaffold. Each protocol is designed to be self-validating, with explanations of critical parameters, expected outcomes, and methods for structural characterization, empowering researchers in drug discovery to efficiently explore and optimize new chemical entities.

The Strategic Importance of the this compound Scaffold

In the landscape of drug discovery, the goal of an SAR study is to systematically modify a hit compound's structure to understand which chemical features are critical for its biological activity. The this compound scaffold is an exemplary starting point for such studies.

  • Privileged Core: The pyridinone ring system can act as both a hydrogen bond donor (at the N-H) and acceptor (at the C=O), allowing it to mimic peptide bonds and interact with a wide range of biological targets, including kinases and reverse transcriptases.[1][2][3]

  • Vector for Diversity: The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions.[4] This enables the modular and predictable installation of a vast array of substituents at the C5 position, allowing for fine-tuning of properties such as potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion).

  • Methyl Group Influence: The C6-methyl group provides a steric and electronic anchor, subtly influencing the reactivity of the ring and the conformational presentation of substituents introduced at the C5 position.

The overall workflow from this single starting material to a comprehensive SAR analysis is a powerful strategy in modern medicinal chemistry.

SAR_Workflow cluster_reactions Derivatization Strategies Start This compound (Starting Scaffold) Coupling Palladium-Catalyzed Cross-Coupling Reactions Start->Coupling Suzuki Suzuki-Miyaura (Aryl/Heteroaryl Groups) Coupling->Suzuki C-C Sonogashira Sonogashira (Alkynyl Groups) Coupling->Sonogashira C-C Buchwald Buchwald-Hartwig (Amino Groups) Coupling->Buchwald C-N Library Diverse Compound Library (C5-Derivatives) Suzuki->Library Sonogashira->Library Buchwald->Library Screening Biological Screening (e.g., IC50 Determination) Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: General workflow for SAR studies using the target scaffold.

Synthesis of Starting Material: this compound

While commercially available, the starting material can be synthesized from 6-methylpyridin-2(1H)-one. A common method involves direct iodination using an iodine source and an activating agent.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a solution of 6-methylpyridin-2(1H)-one (1.0 equiv.) in a suitable solvent such as acetic acid or an alcohol, add N-iodosuccinimide (NIS) (1.1-1.2 equiv.).

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

  • Purification: The crude product is then purified. This typically involves adding water to the mixture, which may precipitate the product. The resulting solid is collected by filtration, washed with water and a cold, non-polar solvent (like diethyl ether or hexanes), and dried under vacuum to yield this compound as a solid.[5]

Palladium-Catalyzed Derivatization Protocols

The following protocols outline the three most impactful cross-coupling reactions for derivatizing the C5 position. The choice of palladium source, ligand, base, and solvent is critical and can significantly impact reaction efficiency and yield.[6]

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties

The Suzuki-Miyaura reaction is arguably the most widely used C-C bond-forming reaction in drug discovery, valued for its operational simplicity and the commercial availability of a vast array of boronic acids and esters.[7][8]

Causality: The reaction proceeds via a well-established catalytic cycle.[9] The choice of a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is crucial as it accelerates both the initial oxidative addition of the Pd(0) catalyst into the C-I bond and the final reductive elimination step that forms the product.[9] The base (e.g., K₂CO₃, K₃PO₄) is required to activate the boronic acid, forming a more nucleophilic boronate species for the transmetalation step.[10]

SAR_Logic Library Synthesized C5-Derivative Library Assay Biological Assay (e.g., Kinase Inhibition) Library->Assay Data Collect Activity Data (IC₅₀, EC₅₀ values) Assay->Data Analysis Analyze Data: Identify Trends Data->Analysis Hypothesis Formulate SAR Hypothesis (e.g., 'Bulky hydrophobic groups at C5 increase potency') Analysis->Hypothesis Design Design Next-Generation Compounds Hypothesis->Design Synthesize Synthesize & Test New Compounds Design->Synthesize Synthesize->Assay Iterative Loop

References

Application Notes & Protocols: The Strategic Role of 5-Iodo-6-methylpyridin-2(1H)-one in Modern Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridin-2(1H)-one Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridin-2(1H)-one core is a quintessential example of such a scaffold. Its unique combination of features—acting as both a hydrogen bond donor and acceptor, serving as a bioisostere for amides and various aromatic systems, and positively influencing physicochemical properties like solubility and metabolic stability—makes it a highly attractive starting point for drug design.[1][2] Pyridinone-containing compounds have demonstrated a vast spectrum of pharmacological activities, including potent antitumor, antiviral, anti-inflammatory, and antimicrobial effects, leading to their incorporation into numerous FDA-approved drugs.[3][4]

Within this valuable class of compounds, 5-Iodo-6-methylpyridin-2(1H)-one emerges as a particularly powerful and versatile building block. Its strategic utility lies not in its inherent biological activity, but in its capacity as a highly functionalized intermediate. The presence of an iodine atom at the C5 position provides a reactive handle for sophisticated carbon-carbon bond-forming reactions, enabling chemists to rapidly diversify the core structure. This guide provides an in-depth exploration of the strategic application of this compound, complete with detailed protocols for its use in the synthesis of novel pharmaceutical candidates.

Physicochemical & Spectroscopic Profile

A thorough understanding of a starting material's properties is fundamental to its effective use in synthesis.

PropertyValueSource
Molecular Formula C₆H₆INO[5]
Molecular Weight 235.02 g/mol [5]
Appearance Solid (White to pale yellow)[6]
Melting Point 73-74 °C[7]
Storage Conditions 2-8°C, Inert atmosphere, Protect from light[8]
CAS Number 60154-05-4[7]

The Strategic Advantage: Why this compound?

The utility of this molecule is a direct result of the specific functionalities decorating the pyridinone core.

  • The Pyridinone Core: As a lactam, it readily participates in hydrogen bonding, a critical interaction for binding to biological targets like enzyme active sites.[3] It can mimic peptide bonds while offering greater metabolic stability.

  • The C5-Iodo Group: This is the molecule's primary asset for synthetic diversification. The carbon-iodine bond is relatively weak, making it an excellent electrophile for palladium-catalyzed cross-coupling reactions. This allows for the precise and efficient installation of a wide array of chemical moieties (aryl, heteroaryl, alkynyl, etc.), which is the cornerstone of modern Structure-Activity Relationship (SAR) studies.

  • The C6-Methyl Group: This group is not merely a passive substituent. It imparts specific steric and electronic properties to the ring, influencing the molecule's conformation and interaction with target proteins. Furthermore, it can serve as a metabolic block, preventing unwanted oxidation at that position and potentially improving the pharmacokinetic profile of the final drug candidate.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies.[9][10]

Objective: To synthesize a 5-aryl-6-methylpyridin-2(1H)-one derivative, demonstrating the installation of an aromatic substituent at the C5 position.

Causality and Experimental Rationale
  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(dppf)Cl₂ which is reduced in situ to Pd(0). The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center, promotes oxidative addition, and facilitates the final reductive elimination step.[11]

  • Base: A base, such as potassium carbonate, is essential. Its role is to activate the boronic acid by forming a more nucleophilic boronate species ("ate complex"), which is required for the critical transmetalation step where the organic group is transferred from boron to palladium.[10]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is often optimal. The organic solvent solubilizes the organic reagents and catalyst, while water helps dissolve the inorganic base and facilitates the formation of the active boronate complex.[12]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) to a dry flask. B 2. Evacuate and backfill the flask with an inert gas (Argon or N₂). A->B C 3. Add degassed 1,4-Dioxane/H₂O (4:1) solvent. B->C D 4. Heat the mixture to 90-100 °C. Monitor progress by TLC or LC-MS. C->D E 5. Cool to RT. Dilute with Ethyl Acetate. Wash with H₂O, then brine. D->E F 6. Dry organic layer over Na₂SO₄, filter, and concentrate. E->F G 7. Purify by flash column chromatography on silica gel. F->G H 8. Characterize pure product (NMR, MS). G->H

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 235 mg), the desired arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol, 414 mg), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 41 mg).

  • Inerting the Atmosphere: Seal the flask with a septum, and subject it to three cycles of evacuating under vacuum and backfilling with argon or nitrogen gas. This is critical to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL). The solvents should be degassed by bubbling with argon for 15-20 minutes prior to use.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodide is consumed (typically 4-12 hours).

  • Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 20 mL) and saturated brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 5-aryl-6-methylpyridin-2(1H)-one product.

Application Protocol 2: Sonogashira Cross-Coupling

The Sonogashira coupling is an exceptionally efficient method for installing terminal alkynes onto aryl halides.[13] The resulting arylalkyne products are valuable intermediates and are themselves found in various biologically active molecules.

Objective: To synthesize a 5-alkynyl-6-methylpyridin-2(1H)-one derivative.

Causality and Experimental Rationale
  • Dual Catalysis: The classical Sonogashira reaction employs a synergistic palladium/copper catalytic system.[14] The palladium catalyst functions similarly to the Suzuki reaction. The copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive and readily undergoes transmetalation with the palladium complex.[15]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used. It serves two purposes: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide, and it acts as a scavenger for the HI generated during the reaction.[14]

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to ensure all reagents remain in solution.

Detailed Step-by-Step Protocol
  • Reagent Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 235 mg), Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).

  • Solvent and Base Addition: Add anhydrous, degassed THF (10 mL) followed by triethylamine (3.0 mmol, 0.42 mL). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the desired terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature. For less reactive substrates, gentle heating to 40-50 °C may be required.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 2-8 hours).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (40 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL) and brine (20 mL).

  • Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired 5-alkynyl-6-methylpyridin-2(1H)-one.

Conceptual Application: Design of a Novel Kinase Inhibitor

To illustrate the power of this compound, we can outline a conceptual synthesis of a potential kinase inhibitor targeting a hypothetical signaling pathway. Many kinase inhibitors bind to the ATP pocket, often featuring a heterocyclic "hinge-binding" motif and a substituted aromatic tail that occupies a deeper hydrophobic pocket.[3]

Conceptual Synthetic Pathway

pathway A 5-Iodo-6-methyl- pyridin-2(1H)-one B Step 1: Suzuki Coupling (4-methoxyphenylboronic acid) Pd(dppf)Cl₂, K₂CO₃ A->B C Intermediate 1 (5-Aryl Pyridinone) B->C D Step 2: N-Alkylation (e.g., Benzyl bromide) NaH, DMF C->D E Final Product (Potential Kinase Inhibitor) D->E

Caption: Conceptual synthesis of a drug-like molecule.

This two-step sequence rapidly builds molecular complexity. The Suzuki coupling (Step 1) installs a key recognition element (the 4-methoxyphenyl group), and the subsequent N-alkylation (Step 2) adds another vector for exploring SAR and modifying properties like solubility.

Target Pathway Context: Generic Kinase Signaling

The synthesized inhibitor could potentially target a protein kinase within a critical cellular signaling cascade, such as the MAPK/ERK pathway, which is often dysregulated in cancers.[3]

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Gene Gene Expression (Proliferation, Survival) TF->Gene GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Our Synthesized Inhibitor Inhibitor->RAF Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

In this hypothetical model, our synthesized molecule binds to and inhibits RAF kinase, preventing the downstream phosphorylation cascade and ultimately blocking aberrant gene expression that drives cell proliferation.

Conclusion

This compound is a prime example of a strategic building block that accelerates drug discovery. Its pre-installed pyridinone core offers favorable pharmacophoric features, while the C5-iodo group serves as a versatile anchor point for diversification through robust and reliable cross-coupling chemistry. The protocols and conceptual framework provided herein demonstrate its immense potential, enabling research scientists to efficiently navigate chemical space and develop novel, potent, and selective pharmaceutical agents for a wide range of diseases.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 5-Iodo-6-methylpyridin-2(1H)-one. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic building block. The iodination of the 6-methylpyridin-2(1H)-one core, while a common synthetic step, often introduces specific purification challenges that can impact yield, purity, and the success of subsequent reactions.

This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind common purification hurdles and offer robust, step-by-step protocols to help you achieve high purity and batch-to-batch consistency.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the work-up and purification of this compound.

Q1: My crude product is a dark brown or yellow oil/solid, but the literature reports a white or off-white solid. What causes this discoloration and how can I remove it?

A1: This is a frequent issue stemming from two primary sources: residual iodine from the iodination reaction and the formation of colored degradation byproducts.

  • Causality: N-Iodosuccinimide (NIS) or Iodine/periodic acid are common iodinating agents. Any unreacted iodine (I₂) will impart a strong yellow-to-brown color. Furthermore, pyridinones, especially when halogenated, can be sensitive to light and air, leading to the formation of colored, often polymeric, impurities. The compound itself is noted to be light-sensitive.[1]

  • Troubleshooting Protocol:

    • Quenching: After the reaction is complete (monitored by TLC/LCMS), quench the excess iodinating agent. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective. Stir the reaction mixture with the thiosulfate solution until the characteristic iodine color disappears.

    • Extraction: Proceed with a standard aqueous workup. Extract your product into a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

    • Charcoal Treatment: If the color persists after extraction and solvent removal, it may be due to trace, highly conjugated impurities. Dissolve the crude product in a minimal amount of a polar solvent (e.g., methanol), add a small amount of activated charcoal (approx. 1-2% w/w), and stir for 15-30 minutes at room temperature. Filter through a pad of Celite® to remove the charcoal. Caution: Activated charcoal can adsorb your product, potentially reducing yield, so use it judiciously.

    • Recrystallization/Chromatography: These are the definitive final steps to obtain a pure, colorless product. See the detailed protocols in the "Experimental Protocols" section.

Q2: My TLC/LCMS shows multiple spots close to my product spot. What are the likely impurities and how can I separate them?

A2: The most common impurities are unreacted starting material, regioisomers, and di-iodinated byproducts. Their separation requires a careful selection of purification techniques based on their differing physicochemical properties.

  • Causality & Identification:

    • Unreacted Starting Material (6-methylpyridin-2(1H)-one): This is more polar than the iodinated product due to the absence of the large, lipophilic iodine atom. On a normal-phase TLC plate, it will have a lower Rf value.

    • Regioisomers (e.g., 3-Iodo-6-methylpyridin-2(1H)-one): Depending on the reaction conditions, minor amounts of other iodinated isomers might form. These isomers often have very similar polarities, making them the most challenging to separate.

    • Di-iodinated Product (e.g., 3,5-Diiodo-6-methylpyridin-2(1H)-one): This byproduct is less polar than the desired mono-iodinated product and will have a higher Rf on TLC.

  • Separation Strategy:

    • Column Chromatography: This is the most effective method. A well-optimized gradient elution is critical. Start with a less polar solvent system (e.g., 100% DCM) and gradually increase the polarity by adding methanol. The less polar di-iodinated product will elute first, followed by your desired product, and finally the more polar starting material.

    • Recrystallization: If the main impurity is the starting material, recrystallization can be effective. The starting material may have different solubility profiles. See the recrystallization protocol for solvent screening.

    • Preparative HPLC: For very difficult separations, such as with regioisomers, preparative reverse-phase HPLC may be necessary, although it is less scalable.

Q3: I'm experiencing poor recovery after column chromatography on silica gel. Is my compound degrading?

A3: Yes, this is a distinct possibility. Halogenated pyridinones can be sensitive to the acidic nature of standard silica gel, leading to degradation or irreversible adsorption on the column.

  • Causality: The lone pairs on the pyridine nitrogen and the carbonyl oxygen can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This interaction can catalyze decomposition, especially if the compound is held on the column for an extended period.

  • Mitigation Strategies:

    • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in the initial, least polar eluent containing a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1% v/v). This neutralizes the acidic sites. For many pyridinone purifications, column chromatography on silica gel treated with triethylamine is a common practice.[2]

    • Use Alumina: Consider using neutral or basic alumina as the stationary phase instead of silica gel.

    • Minimize Residence Time: Run the column efficiently. Avoid letting the column run dry or leaving the compound on the silica for longer than necessary. Collect fractions quickly and monitor by TLC.

    • Alternative Stationary Phases: For very sensitive compounds, consider using a different stationary phase like Florisil® or C18-functionalized silica (reverse-phase chromatography).

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of this compound I should know for purification? A:

  • Appearance: Typically a white to pale yellow solid.[3]

  • Molecular Weight: 235.02 g/mol .[4]

  • Solubility: Generally soluble in polar organic solvents like DMSO, methanol, and DCM; sparingly soluble in less polar solvents like hexanes. Solubility in DMSO is explicitly mentioned for a similar compound.[1]

  • Tautomerism: This compound exists in a tautomeric equilibrium between the lactam (pyridinone) form and the lactim (hydroxypyridine) form. In the solid state and in most polar solvents, the pyridinone form predominates.[3] This is important because the two forms have different polarities and hydrogen bonding capabilities, which can affect chromatographic behavior.

  • Stability: The compound should be stored in a dark place under an inert atmosphere, typically at 2-8°C, to prevent degradation.[5] It is known to be light-sensitive.[1]

Q: How can I definitively assess the purity of my final product? A: A combination of methods is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: This is the primary method. The spectrum should show clean, well-resolved peaks corresponding to the structure with correct integrations. The absence of peaks from starting materials or other impurities is crucial. Quantitative NMR (qNMR) can be used for an absolute purity determination.[6]

  • LC-MS: This provides purity information (as % area under the curve at a specific wavelength) and confirms the mass of the desired product.

  • HPLC: A validated HPLC method is the gold standard for purity analysis in pharmaceutical development, capable of detecting impurities at very low levels.[7][8]

  • Melting Point: A sharp melting point range close to the literature value is a good indicator of high purity.

Q: What safety precautions are necessary when handling this compound? A: this compound is classified as harmful and an irritant.[5]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][9]

  • Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography

This protocol is designed to separate the desired product from both more polar (starting material) and less polar (di-iodinated) impurities.

  • Slurry Preparation:

    • In a beaker, add silica gel to your chosen starting eluent (e.g., 98:2 DCM:MeOH).

    • Add triethylamine (Et₃N) to make up 0.5% of the total solvent volume.

    • Stir to create a uniform slurry. Pour this into your column.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM.

    • In a separate flask, add a small amount of silica gel and your dissolved sample.

    • Remove the solvent under reduced pressure to create a dry powder ("dry loading"). This technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 100% DCM or 99:1 DCM:MeOH).

    • Gradually increase the solvent polarity (e.g., step-gradient from 99:1 to 95:5 DCM:MeOH).

    • Collect fractions and monitor them by TLC using a suitable stain (e.g., potassium permanganate or UV light).

  • Product Isolation:

    • Combine the pure fractions (as determined by TLC).

    • Remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This method is effective for removing impurities with different solubility profiles.

  • Solvent Screening (Small Scale):

    • Place a few milligrams of your crude product into several small test tubes.

    • Add a few drops of different solvents or solvent mixtures (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene).

    • Heat the tubes to dissolve the solid. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization (Scale-up):

    • Dissolve the crude material in a minimal amount of the chosen hot solvent.

    • If the solution is colored, this is an opportunity for a hot filtration through Celite after a brief charcoal treatment.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask further in an ice bath to maximize precipitation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to a constant weight.

Data Summary Table
ParameterRecommended ConditionsRationale
Chromatography Phase Silica Gel (0.5% Et₃N)Neutralizes acidic sites, preventing product degradation.[2]
Chromatography Eluent DCM/MeOH GradientGood balance of polarity to separate starting material, product, and byproducts.
Recrystallization Solvent Ethyl Acetate/Hexanes or EthanolTo be determined by screening; offers a polarity range suitable for pyridinones.
Purity Analysis ¹H NMR, HPLC, LC-MSOrthogonal methods provide a complete purity profile.[6][8]
Storage Conditions 2-8°C, Inert Atmosphere, DarkPrevents light and air-induced degradation.[5]

Visual Workflow and Logic Diagrams

Purification Workflow Diagram

cluster_synthesis Synthesis & Work-up cluster_purification Purification cluster_analysis Analysis & Storage Reaction Iodination Reaction Quench Quench with Na2S2O3 Reaction->Quench Extract Aqueous Extraction Quench->Extract Crude Crude Product Extract->Crude Column Column Chromatography (Silica + 0.5% Et3N) Crude->Column Recrystal Recrystallization Column->Recrystal If necessary Pure Pure Product Column->Pure Recrystal->Pure Analysis Purity Check (NMR, HPLC, LC-MS) Pure->Analysis Store Store at 2-8°C, Dark Analysis->Store

Caption: General workflow for the purification of this compound.

Troubleshooting Decision Tree

Start Crude Product Analysis (TLC/LCMS) Impurity_Type Primary Issue? Start->Impurity_Type Discoloration Discoloration Impurity_Type->Discoloration Color Multiple_Spots Multiple Spots Impurity_Type->Multiple_Spots Multiple Spots Low_Yield Low Yield Impurity_Type->Low_Yield Low Yield (Post-Column) Thio_Wash Thiosulfate Wash Discoloration->Thio_Wash Column_Chrom Optimized Column Chromatography Multiple_Spots->Column_Chrom Neutralize_Silica Use Et3N-treated Silica or Alumina Low_Yield->Neutralize_Silica Charcoal Charcoal Treatment Thio_Wash->Charcoal

Caption: Decision tree for troubleshooting common purification challenges.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions, with a specific focus on the challenging substrate, 5-iodo-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic strategies. Pyridinone scaffolds are crucial in medicinal chemistry, and mastering their functionalization is key to accelerating discovery.

The inherent challenges with pyridinone substrates, such as catalyst inhibition by the pyridinic nitrogen and potential for side reactions, necessitate a carefully optimized approach.[1][2] This resource provides a structured, question-and-answer-based approach to overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Formation

Question: My reaction with this compound is showing very low conversion to the desired product. What are the likely causes and how can I address them?

Answer: Low or no yield is a frequent issue, often stemming from several factors related to the unique nature of the pyridinone substrate.[1][3]

  • Catalyst Inhibition/Deactivation: The nitrogen atom in the pyridine ring can coordinate with the palladium center, leading to catalyst deactivation.[1] Additionally, the pyridinone tautomerism can complicate the reaction.

    • Causality: The lone pair on the pyridinic nitrogen can act as a ligand, competing with the phosphine ligands and hindering the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands. These ligands not only stabilize the palladium catalyst but also sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[4][5][6] Consider ligands from the Buchwald dialkylbiaryl phosphine family (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][3]

  • Inefficient Oxidative Addition: The C-I bond in your substrate is generally reactive; however, issues can still arise.

    • Causality: The oxidative addition of the aryl halide to the Pd(0) complex is the first and often rate-determining step in the catalytic cycle.[7][8] Insufficiently reactive catalyst systems can stall at this stage.

    • Solution: Ensure you are using a catalyst system known for high activity. While Pd(PPh₃)₄ is a classic choice, modern precatalysts like Pd(dppf)Cl₂ or systems generated in situ from a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand are often more effective.[9][10]

  • Poor Precatalyst Activation: If you are using a Pd(II) precatalyst, it must be efficiently reduced to the active Pd(0) species to initiate the catalytic cycle.[11][12]

    • Causality: Incomplete reduction leads to a lower concentration of the active catalyst.

    • Solution: Ensure your reaction conditions facilitate this reduction. The choice of ligand, base, and solvent can all play a role.[12] Some protocols may benefit from the addition of a reducing agent, although this is often accomplished by the solvent or other reaction components.

Issue 2: Significant Byproduct Formation

Question: I'm observing significant byproducts in my reaction mixture, primarily the protodeboronated starting material and homocoupled products. How can I minimize these side reactions?

Answer: The formation of byproducts like these points to specific competing reaction pathways that are outcompeting your desired cross-coupling.[13]

  • Protodeboronation: This is the protonolysis of the boronic acid/ester, where the C-B bond is cleaved and replaced with a C-H bond.[14][15]

    • Causality: This undesired side reaction consumes your nucleophilic coupling partner, reducing the yield of the target molecule.[14] Boronic acids are susceptible to hydrolysis, and this is especially true for some heteroaryl boronic acids.[11] The presence of water and base, both essential for the Suzuki reaction, can promote protodeboronation.

    • Solutions:

      • Switch to a More Stable Boron Reagent: Instead of a boronic acid, consider using a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[16] These are generally more stable and less prone to protodeboronation.[16][17][18]

      • Optimize the Base: Strong bases can sometimes accelerate protodeboronation. Consider screening weaker inorganic bases like K₂CO₃ or K₃PO₄.[1][15]

      • Minimize Water Content: While a small amount of water is often necessary for the transmetalation step, excess water can promote hydrolysis of the boron reagent.[11] Use a carefully controlled solvent system, such as a 10:1 mixture of an organic solvent (e.g., dioxane, THF) to water.

      • Slow Addition: If using a particularly unstable boronic acid, consider adding it slowly to the reaction mixture at the reaction temperature. This keeps its instantaneous concentration low, favoring the desired coupling over decomposition.[10]

  • Homocoupling: This refers to the self-coupling of your boronic acid/ester to form a biaryl byproduct.

    • Causality: Homocoupling is often promoted by the presence of oxygen or by Pd(II) species that can arise from incomplete precatalyst reduction or catalyst decomposition.[1]

    • Solution:

      • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][19]

      • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes mitigate issues related to the reduction of a Pd(II) precatalyst.

Optimization Workflow

To systematically address these issues, a logical, step-by-step approach to reaction optimization is recommended. The following workflow provides a structured path to identifying the optimal conditions for your specific substrates.

G cluster_start Initial Reaction Setup cluster_catalyst Catalyst System Evaluation cluster_base Base Optimization cluster_solvent Solvent System Tuning cluster_boron Boron Reagent Stability cluster_temp Temperature & Time cluster_end Final Protocol Start Problem: Low Yield or Byproducts Catalyst Screen Catalyst/Ligand Start->Catalyst Is catalyst system optimal? Base Screen Bases Catalyst->Base Is base effective? Catalyst_Details Catalyst_Details Catalyst->Catalyst_Details Ligand_Details Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos, RuPhos) Base_Details Start with K₃PO₄ or K₂CO₃. Consider Cs₂CO₃ or CsF. Base->Base_Details Solvent Adjust Solvent System Base->Solvent Is solvent appropriate? Solvent_Details Try Dioxane/H₂O, THF/H₂O, or Toluene. Ratio typically 4:1 to 10:1. Solvent->Solvent_Details Boron Evaluate Boron Reagent Solvent->Boron Is boronic acid stable? Boron_Details If Protodeboronation: Switch to Pinacol Ester or Trifluoroborate Salt. Boron->Boron_Details Temp Optimize Temperature & Time Boron->Temp Are conditions tuned? End Optimized High-Yield Reaction Temp->End

Caption: A decision-making workflow for optimizing the Suzuki coupling reaction.

Data-Driven Component Selection

The choice of each reaction component is critical and should be made based on established principles and empirical data. The tables below summarize key considerations for each component.

Table 1: Catalyst & Ligand Selection
Catalyst SourceLigand TypeKey Characteristics & Rationale
Pd(OAc)₂ / Pd₂(dba)₃Buchwald Ligands (e.g., SPhos, XPhos)Bulky and electron-rich; promotes oxidative addition and prevents catalyst inhibition by the pyridinone nitrogen.[3][4][5]
Pd(dppf)Cl₂dppf (bidentate)A robust and versatile precatalyst, often effective for a wide range of substrates.[10]
Pd(PPh₃)₄PPh₃A classic Pd(0) source, but can be less effective for challenging substrates compared to modern systems.[20]
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form very stable palladium complexes, often highly active for coupling unreactive chlorides.[9][20]
Table 2: Base & Solvent Systems
BaseRecommended Solvent(s)Notes & Considerations
K₃PO₄Dioxane/H₂O, Toluene/H₂OOften a good starting point for challenging couplings, providing sufficient basicity without being overly aggressive.[1]
K₂CO₃ / Na₂CO₃Dioxane/H₂O, THF/H₂O, DMF/H₂OStandard, effective bases. The choice can be solvent-dependent.[10][21][22]
Cs₂CO₃ / CsFTHF/H₂O, Dioxane/H₂OStronger bases that can sometimes improve yields, but may also increase the rate of side reactions.[23] CsF is a milder option.

Experimental Protocol: A Starting Point

This generalized protocol is intended as a robust starting point for the Suzuki-Miyaura coupling of this compound. It should be further optimized based on the specific boronic acid/ester used.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Ligand (e.g., SPhos, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane and Water, 10:1 ratio)

Procedure:

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the this compound, the boronic acid/ester, the base, the palladium precatalyst, and the ligand.

  • Inert Atmosphere: Seal the vessel and cycle between vacuum and an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.[1]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[1]

  • Reaction: Heat the mixture to the desired temperature (a starting point of 80–100 °C is common) with vigorous stirring.[24][25]

  • Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove inorganic salts.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired coupled product.[1]

Understanding the Mechanism: The Suzuki-Miyaura Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for effective troubleshooting. The generally accepted cycle involves three key steps.[7][11]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound to form a Pd(II) complex.[7][8]

  • Transmetalation: The organic group from the boronic acid/ester is transferred to the palladium center. This step requires activation of the boron reagent by a base.[7][9]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond of the product and regenerating the active Pd(0) catalyst.[7][8]

By systematically evaluating each component and understanding its role in the catalytic cycle, researchers can overcome the challenges associated with the Suzuki coupling of this compound and achieve high yields of their desired products.

References

Technical Support Center: Troubleshooting Side Products in the Synthesis of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Iodo-6-methylpyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. We will delve into the identification of potential side products, the mechanistic rationale for their formation, and provide actionable troubleshooting strategies to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction appears incomplete. My analysis shows a significant amount of unreacted 6-methylpyridin-2(1H)-one. What are the likely causes?

An incomplete reaction is a frequent issue. Several factors could be at play:

  • Reagent Stoichiometry: Ensure that the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine) is used in at least a 1:1 molar ratio to the starting material. Sub-stoichiometric amounts will naturally lead to incomplete conversion. Consider a slight excess (1.1-1.2 equivalents) of the iodinating agent.

  • Reaction Time and Temperature: Iodination of the pyridinone ring is not instantaneous. If the reaction time is too short or the temperature is too low, the activation energy barrier may not be sufficiently overcome. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material spot/peak is consumed.

  • Reagent Purity and Stability: Iodinating agents can degrade over time. NIS is sensitive to moisture and light. Molecular iodine can sublime. Using old or improperly stored reagents can significantly lower the effective concentration of the iodinating species in your reaction.[1] It is recommended to use freshly opened or properly stored reagents.

  • Mixing and Solubility: If the starting material or reagents are not fully dissolved or the reaction mixture is not adequately stirred, localized concentration gradients can lead to inefficient reactions. Ensure your solvent system fully solubilizes the pyridinone and that stirring is vigorous.

Q2: I'm observing a new, less polar spot on my TLC and a peak in my LC-MS with a mass of approximately 361 m/z. This is higher than my expected product mass of 235 m/z. What is this impurity?

This observation strongly suggests the formation of 3,5-Diiodo-6-methylpyridin-2(1H)-one .[2] The pyridinone ring, once mono-iodinated at the C5 position, can undergo a second iodination at the C3 position, which is also activated for electrophilic substitution.[3][4][5]

Key Identifiers for 3,5-Diiodo-6-methylpyridin-2(1H)-one:

  • Mass Spectrometry (MS): Expected [M+H]⁺ of ~361.9 g/mol .

  • ¹H NMR: The two protons on the pyridinone ring (at C3 and C4) are replaced by iodine and a proton, respectively, leaving only a single proton at C4. This results in a characteristic singlet in the aromatic region of the proton NMR spectrum.

  • TLC: This di-iodinated compound is significantly less polar than the mono-iodinated product and will have a higher Rf value.

To mitigate this, carefully control the stoichiometry of your iodinating agent. Use no more than 1.0-1.1 equivalents and consider adding it portion-wise or as a solution via a syringe pump to avoid localized high concentrations. Running the reaction at a lower temperature can also help improve selectivity.

Q3: My product's ¹H NMR spectrum is complex. I see the expected doublets for my product, but there are other signals in the aromatic region. How can I decipher this?

A complex NMR spectrum indicates a mixture of compounds. Here’s how to break it down:

  • Starting Material (6-methylpyridin-2(1H)-one): Look for a set of three distinct signals in the aromatic region corresponding to the protons at C3, C4, and C5.

  • Desired Product (this compound): This will show two signals in the aromatic region, typically two doublets, for the protons at C3 and C4.

  • Di-iodo Product (3,5-Diiodo-6-methylpyridin-2(1H)-one): As mentioned in Q2, this will appear as a singlet in the aromatic region.

  • Regioisomeric Impurity (3-Iodo-6-methylpyridin-2(1H)-one): This is another potential side product where iodination occurs at the C3 position instead of C5.[3][5] It will have the same mass as your desired product (m/z 235). However, its NMR spectrum will be different, showing two doublets for the C4 and C5 protons with different chemical shifts and coupling constants compared to your target molecule. Its retention time in HPLC will also differ.

Integrating the peaks corresponding to each species can give you a quantitative estimate of the purity and the relative amounts of each side product.

In-Depth Guide to Common Side Products

A successful synthesis relies on understanding and controlling the formation of impurities. The following table summarizes the most common side products in the synthesis of this compound.

Compound Name Structure Molecular Weight ( g/mol ) Common Cause Key Analytical Signature
Unreacted Starting Material 6-Methylpyridin-2(1H)-one109.13Incomplete reactionm/z = 110 [M+H]⁺; Three ¹H NMR signals in the aromatic region.
Over-iodination Product 3,5-Diiodo-6-methylpyridin-2(1H)-one360.92Excess iodinating agentm/z = 362 [M+H]⁺; One singlet in the aromatic ¹H NMR.[2]
Regioisomeric Impurity 3-Iodo-6-methylpyridin-2(1H)-one235.02Lack of regioselectivitym/z = 236 [M+H]⁺; Different HPLC retention time and NMR pattern from the desired product.

Mechanistic Insights into Side Product Formation

Understanding the reaction mechanism is crucial for troubleshooting. The iodination of 6-methylpyridin-2(1H)-one is an electrophilic aromatic substitution.

Primary Reaction Pathway

The desired reaction is the selective iodination at the C5 position of the pyridinone ring. This position is electronically activated by the ring nitrogen and the hydroxyl tautomer.

G SM 6-Methylpyridin-2(1H)-one TS1 Electrophilic Attack by 'I+' Source (e.g., NIS, I₂/Oxidant) SM->TS1 Iodinating Agent Prod This compound (Desired Product) TS1->Prod caption Diagram 1: Primary Synthesis Pathway.

Diagram 1: Primary Synthesis Pathway.
Formation of 3,5-Diiodo-6-methylpyridin-2(1H)-one

If an excess of the iodinating agent is present or reaction conditions are forced, the mono-iodinated product can react further. The C3 position remains susceptible to a second electrophilic attack, leading to the di-iodinated side product.

G cluster_main Main Reaction cluster_side Side Reaction (Over-iodination) SM 6-Methylpyridin-2(1H)-one Prod This compound SM->Prod + 'I+' (1 eq.) SideProd 3,5-Diiodo-6-methylpyridin-2(1H)-one Prod->SideProd + Excess 'I+' caption Diagram 2: Formation of Di-iodo Side Product.

Diagram 2: Formation of Di-iodo Side Product.

Analytical & Troubleshooting Workflows

A systematic approach is key to identifying and resolving issues in your synthesis.

Experimental Protocol: Impurity Analysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Chromatography: Use a reverse-phase C18 column. A typical gradient might be from 95:5 Water (0.1% Formic Acid) : Acetonitrile (0.1% Formic Acid) to 5:95 over 10-15 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode (ESI+). Scan a mass range that covers all potential species (e.g., 100-500 m/z).

  • Analysis:

    • Identify the peak for your starting material ([M+H]⁺ ≈ 110).

    • Identify the peak for your desired product ([M+H]⁺ ≈ 236).

    • Look for peaks corresponding to potential side products, specifically the di-iodo compound ([M+H]⁺ ≈ 362). The regioisomeric 3-iodo product will co-elute or elute very close to the desired 5-iodo product but will have the same mass. Baseline separation may require method optimization.

Troubleshooting Workflow

This flowchart provides a logical path to diagnose issues based on your initial analytical results.

G decision decision result result action action start Analyze Crude Reaction Mixture (TLC, LC-MS) q1 High % of Starting Material (SM)? start->q1 a1 Increase reaction time/temp Check reagent stoichiometry (≥1.1 eq) Use fresh reagents q1->a1 Yes q2 Peak at m/z ≈ 362 observed? q1->q2 No end Proceed with Purification a1->end a2 Reduce iodinating agent to 1.05 eq Add reagent slowly Lower reaction temperature q2->a2 Yes q3 Multiple peaks at m/z ≈ 236? q2->q3 No a2->end a3 Optimize reaction conditions (solvent, temp) for regioselectivity Purify carefully via chromatography q3->a3 Yes q3->end No caption Diagram 3: Troubleshooting Workflow for Synthesis.

Diagram 3: Troubleshooting Workflow for Synthesis.

References

strategies to improve the yield of 5-Iodo-6-methylpyridin-2(1H)-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to optimize the synthesis of 5-Iodo-6-methylpyridin-2(1H)-one. As a key intermediate in pharmaceutical development, improving the yield and purity of this compound is critical. This guide offers field-proven insights and scientifically-grounded strategies to overcome common synthetic challenges.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific issues encountered during the synthesis of this compound in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield and how can I improve them?

Low yields are a frequent challenge in the electrophilic iodination of pyridone systems. The issue typically stems from one or more of the following factors: the choice of iodinating agent, suboptimal reaction conditions, or reagent stoichiometry.

  • Inappropriate Iodinating Agent: The 6-methylpyridin-2(1H)-one ring is moderately activated, requiring a sufficiently electrophilic iodine source for efficient reaction. Molecular iodine (I₂) alone is often not reactive enough, leading to poor conversion.[1][2] More potent reagents are generally required.

    • N-Iodosuccinimide (NIS): This is a widely used and effective reagent for iodinating electron-rich and moderately activated (hetero)arenes.[3][4][5] It is often activated with a catalytic amount of acid, such as trifluoroacetic acid (TFA), to enhance its electrophilicity.[3]

    • Iodine with an Oxidant: A classic and cost-effective method involves using molecular iodine in the presence of a strong oxidizing agent like periodic acid (H₅IO₆), nitric acid, or hydrogen peroxide.[1][6] The oxidant converts I₂ into a more potent electrophilic iodine species in situ.[1][6]

    • 1,3-Diiodo-5,5-dimethylhydantoin (DIH): This reagent can exhibit higher reactivity and selectivity than NIS in some cases and is known to be effective for iodinating aromatic compounds, especially with an acid catalyst.[7]

  • Suboptimal Reaction Conditions:

    • Solvent: The choice of solvent is crucial. Aprotic polar solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dichloromethane (DCM) are common choices. Acetic acid can also serve as both a solvent and a catalyst. The solvent must be able to dissolve the starting material and reagents without reacting with them.

    • Temperature: While many iodinations can proceed at room temperature, gentle heating (e.g., 40-70 °C) can often increase the reaction rate and drive the reaction to completion.[8] However, excessive heat can lead to decomposition and the formation of side products. Optimization is key.[9]

    • Acid Catalysis: For reagents like NIS, a catalytic amount of a strong acid (e.g., TFA, H₂SO₄) is often necessary to protonate the succinimide nitrogen, making the iodine atom more electrophilic and reactive.[1][3]

  • Incorrect Stoichiometry: Using an insufficient amount of the iodinating agent will result in incomplete conversion and a mixture of starting material and product. Conversely, a large excess can lead to the formation of di-iodinated byproducts. A typical starting point is 1.1 to 1.5 equivalents of the iodinating agent relative to the pyridone substrate.

Q2: I'm observing multiple spots on my TLC plate, making purification difficult. What are the likely side products and how can I minimize them?

The presence of multiple byproducts is a common purification challenge. The most likely impurities are unreacted starting material, a di-iodinated product, or byproducts from the reagent itself.

  • Di-iodinated Species: The pyridone ring has more than one position susceptible to electrophilic attack. While the 5-position is electronically favored, forcing conditions (high temperature, large excess of iodinating agent) can lead to a second iodination, typically at the 3-position.[8][10] To minimize this, use a controlled stoichiometry (near 1:1) and monitor the reaction closely by TLC to stop it upon consumption of the starting material.[9]

  • Unreacted 6-Methylpyridin-2(1H)-one: This is the most common "impurity" when the reaction does not go to completion. It can often be separated by column chromatography.

  • Reagent Byproducts: After the reaction, NIS is converted to succinimide.[7] While generally water-soluble and easily removed during aqueous workup, it can sometimes co-precipitate with the product. A thorough aqueous wash is essential.

  • Tautomerization Issues: Pyridones exist in equilibrium with their hydroxypyridine tautomers.[9] While this is an intrinsic property, different reaction conditions could favor pathways involving one tautomer over the other, potentially leading to different products.

Troubleshooting Purification:

  • Column Chromatography: If streaking occurs on silica gel, which can happen with polar pyridine compounds, try pre-treating the silica with triethylamine (Et₃N) or using a more polar eluent system like DCM/Methanol.[11]

  • Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[12]

  • Aqueous Wash: An aqueous wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) can remove any residual iodine, while a sodium bicarbonate (NaHCO₃) wash can remove acidic byproducts.

Optimization Workflow Diagram

The following diagram outlines a logical workflow for optimizing the synthesis of this compound.

G cluster_start Initiation cluster_reagent Reagent Selection cluster_optimization Condition Optimization cluster_analysis Analysis & Troubleshooting cluster_end Completion start Start: Pure 6-methylpyridin-2(1H)-one reagent Select Iodinating Agent (e.g., NIS, I₂/H₅IO₆, DIH) start->reagent conditions Optimize Conditions: - Solvent (DMF, MeCN) - Temperature (RT to 70°C) - Stoichiometry (1.1-1.5 eq) reagent->conditions monitor Monitor by TLC/LC-MS conditions->monitor analysis Analyze Yield & Purity monitor->analysis low_yield Low Yield? analysis->low_yield Evaluate low_yield->conditions Yes (Re-optimize) impure Impure Product? low_yield->impure No impure->conditions end_node Pure Product: This compound impure->end_node No

Caption: Workflow for optimizing the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Which iodinating agent is generally recommended for this synthesis?

For laboratory-scale synthesis, N-Iodosuccinimide (NIS) is often the preferred reagent. It is a solid that is relatively easy to handle, and its reactions are often clean and proceed under mild conditions, typically at or slightly above room temperature.[3][4] The combination of Iodine (I₂) and Periodic Acid (H₅IO₆) is a powerful, atom-economical, and cost-effective alternative, making it suitable for larger-scale preparations.[6]

Iodinating AgentTypical ConditionsAdvantagesDisadvantages
N-Iodosuccinimide (NIS) MeCN or DMF, cat. TFA, RT-50°CMild conditions, easy to handle, good yields.[3][13]More expensive than I₂, byproduct can be hard to remove.[1]
Iodine/Periodic Acid Acetic Acid, H₂O, H₂SO₄, 65-70°CInexpensive, atom-efficient, powerful.[6]Requires heating, strongly acidic, potential for over-oxidation.
Iodine Monochloride (ICl) DCM or AcOH, RTHighly reactive.Corrosive, can potentially introduce chlorine byproducts.[1]
DIH H₂SO₄, RTHigh reactivity and selectivity.[7]Can be aggressive, requires strong acid.

Q2: What are the key safety precautions I should take?

  • Handling Reagents: All iodinating agents should be handled in a well-ventilated fume hood. They can be corrosive and toxic. Avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Quenching: Be cautious during the workup. Adding aqueous solutions to reactions containing strong acids can be exothermic.

  • Waste Disposal: Dispose of iodine-containing waste streams according to your institution's guidelines. Organoiodides can be persistent environmental pollutants.[2]

Q3: How can I confirm the identity and purity of my final product?

The identity and purity of this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. The ¹H NMR spectrum should show characteristic shifts for the aromatic protons and the methyl group.[14]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound (235.02 g/mol ).

  • Melting Point: Compare the observed melting point with literature values (approx. 73-74 °C for the N-methylated analog, which may differ from the N-H version).

Detailed Experimental Protocols

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for the iodination of activated aromatic systems.[3][13]

  • Materials:

    • 6-Methylpyridin-2(1H)-one

    • N-Iodosuccinimide (NIS, 1.2 eq.)

    • Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

    • Trifluoroacetic acid (TFA, 0.1 eq.)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: a. To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 6-methylpyridin-2(1H)-one (1.0 eq.). b. Dissolve the starting material in acetonitrile or DMF (approx. 0.1 M concentration). c. Add N-Iodosuccinimide (1.2 eq.) to the solution in one portion. d. Add trifluoroacetic acid (0.1 eq.) dropwise to the stirring mixture. e. Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 10% MeOH in DCM as eluent). If the reaction is sluggish, gently heat to 40-50°C. f. Once the starting material is consumed (typically 2-6 hours), cool the mixture to room temperature. g. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. h. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution (to quench excess iodine), saturated NaHCO₃ solution, and brine. i. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. j. Purify the resulting crude solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

Protocol 2: Iodination using Iodine and Periodic Acid

This protocol is based on the highly effective method developed for iodinating various aromatic compounds.[6]

  • Materials:

    • 6-Methylpyridin-2(1H)-one

    • Iodine (I₂, 0.8 eq.)

    • Periodic acid dihydrate (H₅IO₆, 0.4 eq.)

    • Glacial acetic acid

    • Sulfuric acid (conc.)

    • Water

  • Procedure: a. In a round-bottom flask, combine 6-methylpyridin-2(1H)-one (1.0 eq.), iodine (0.8 eq.), and periodic acid dihydrate (0.4 eq.). b. Add a solvent mixture of glacial acetic acid containing a small amount of water and concentrated sulfuric acid (e.g., 100 mL AcOH, 20 mL H₂O, 3 mL H₂SO₄ per 0.1 mole of substrate). c. Heat the resulting purple solution to 65–70°C with vigorous stirring. d. Continue heating until the characteristic purple color of iodine disappears (typically 1-3 hours), indicating consumption of the I₂. e. Cool the reaction mixture and pour it into a beaker of ice water. f. Collect the resulting precipitate by vacuum filtration. g. Wash the solid thoroughly with water to remove residual acids. h. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

References

troubleshooting common issues in the N-methylation of pyridinones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of pyridinones. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical chemical transformation. Here, we address common challenges, provide in-depth scientific explanations for experimental choices, and offer field-proven troubleshooting strategies to ensure the success of your reactions.

Introduction: The Challenge of Regioselectivity

The N-methylation of pyridinones is a fundamental reaction in medicinal chemistry, as the introduction of a methyl group can significantly modulate a molecule's biological activity, solubility, and metabolic stability. However, what appears to be a straightforward alkylation is often complicated by the inherent ambident nucleophilicity of the pyridinone scaffold. Pyridinones exist in equilibrium with their tautomeric forms, 2-hydroxypyridines and 4-hydroxypyridines. This duality presents a primary challenge: controlling the regioselectivity between N-methylation and the often-undesired O-methylation. This guide will equip you with the knowledge to master this selectivity and troubleshoot common issues that arise during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: My reaction is producing a mixture of N-methylated and O-methylated products. How can I improve the selectivity for N-methylation?

This is the most common issue encountered in the N-methylation of pyridinones. The ratio of N- to O-alkylation is highly dependent on several factors.

Answer: To favor N-methylation, you need to carefully consider the choice of base, solvent, and methylating agent.

  • Base Selection: The choice of base is critical in controlling the site of methylation. Strong, non-nucleophilic bases that favor the formation of the pyridinone anion in solution are often preferred for N-alkylation. For instance, using lithium hydride (LiH) has been shown to provide high N-selectivity in the methylation of 2-pyridones. In contrast, stronger bases like sodium hydride (NaH) can sometimes lead to a higher proportion of the O-alkylated product.

  • Solvent Effects: The polarity of the solvent plays a significant role. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) generally favor N-alkylation. This is because they effectively solvate the cation of the base, leaving the pyridinone anion more available for nucleophilic attack at the nitrogen atom. In nonpolar solvents, the pyridinone and its counter-ion can exist as tight ion pairs, which can favor O-alkylation.

  • Methylating Agent: The nature of the methylating agent is also a key factor. According to the Hard and Soft Acids and Bases (HSAB) theory, the nitrogen atom of the pyridinone is a softer nucleophile than the oxygen atom. Therefore, softer methylating agents will preferentially react at the nitrogen. Methyl iodide (MeI) is considered a relatively soft electrophile and often gives good N-selectivity. In contrast, "harder" methylating agents like dimethyl sulfate can sometimes show a higher propensity for O-methylation.

  • Temperature: Lower reaction temperatures can sometimes improve N-selectivity. At higher temperatures, the reaction may approach thermodynamic equilibrium, which can favor the formation of the more stable isomer, and this is not always the N-methylated product.

Troubleshooting Workflow:

troubleshooting_selectivity start Low N/O Selectivity base Evaluate Base - Switch from NaH to LiH - Use a weaker base like K2CO3 start->base Primary Check solvent Change Solvent - Use polar aprotic (DMF, DMSO) - Avoid nonpolar solvents base->solvent If still low reagent Assess Methylating Agent - Use a softer agent (e.g., MeI) - Consider leaving group effects solvent->reagent If needed temp Lower Reaction Temperature reagent->temp Fine-tuning outcome Improved N-Selectivity temp->outcome

Caption: Troubleshooting workflow for improving N-methylation selectivity.

Issue 2: The reaction is very slow or gives a low yield of the desired N-methylated product.

Answer: Low reactivity can be attributed to several factors, including steric hindrance, the choice of base and methylating agent, and the reaction temperature.

  • Steric Hindrance: Bulky substituents on the pyridinone ring, particularly near the nitrogen atom, can significantly slow down the rate of N-methylation. In such cases, a less sterically demanding methylating agent might be beneficial.

  • Base Strength: If the base is not strong enough to deprotonate the pyridinone effectively, the concentration of the nucleophilic pyridinone anion will be low, leading to a sluggish reaction. Consider using a stronger base, but be mindful of its impact on selectivity.

  • Methylating Agent Reactivity: The reactivity of methylating agents varies. Methyl triflate (MeOTf) and dimethyl sulfate are generally more reactive than methyl iodide. However, their increased reactivity can sometimes lead to decreased selectivity and the formation of byproducts.

  • Temperature: While lower temperatures can improve selectivity, they also decrease the reaction rate. A careful balance must be struck. If the reaction is too slow, a modest increase in temperature may be necessary.

Troubleshooting Summary Table:

Problem Potential Cause Suggested Solution
Low YieldIncomplete deprotonationUse a stronger base (e.g., NaH, LiH).
Steric hindranceUse a smaller methylating agent.
Low reactivity of methylating agentSwitch to a more reactive agent (e.g., dimethyl sulfate), but monitor selectivity.
Low reaction temperatureGradually increase the temperature while monitoring for byproduct formation.
Issue 3: I am working with a 4-pyridinone, and the methylation is not working as expected.

Answer: While the general principles are similar to 2-pyridones, 4-pyridones can present unique challenges. The two nucleophilic centers in 4-pyridones are the ring nitrogen and the carbonyl oxygen.

  • Alkylation Site: Studies have shown that the alkylation of 2,6-dimethyl-4-pyridones with alkyl halides tends to occur on the carbonyl oxygen. This suggests that for 4-pyridones, O-alkylation can be a significant competing reaction.

  • Reaction Conditions: For the N-methylation of certain 4-pyridone derivatives, specific conditions may be required. For example, in the synthesis of N-methyl-4-pyridone-3-carboxamide, biological systems utilize specific enzymes. In a laboratory setting, exploring a range of bases and solvents, similar to the troubleshooting for 2-pyridones, is recommended.

Issue 4: How can I be sure if I have the N-methylated or O-methylated product?

Answer: Distinguishing between the N- and O-methylated isomers is crucial and can be reliably achieved using spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR).

  • ¹H NMR Spectroscopy: The chemical shift of the methyl protons will be different for the N-methyl and O-methyl isomers. Typically, the N-CH₃ signal appears at a different chemical shift compared to the O-CH₃ signal. Furthermore, the chemical shifts of the ring protons will be significantly different between the two isomers due to the change in the electronic structure of the ring (aromatic pyridinium-like structure in the O-methylated product vs. the pyridinone structure in the N-methylated product).

  • ¹³C NMR Spectroscopy: The chemical shift of the methyl carbon will differ between the two isomers. More diagnostically, the chemical shift of the carbonyl carbon in the N-methyl pyridone will be significantly different from the chemical shift of the corresponding carbon in the O-methylated pyridine ring.

  • 2D NMR Techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity. For the N-methylated product, a correlation will be observed between the methyl protons and the ring carbons adjacent to the nitrogen. For the O-methylated product, a correlation will be seen between the methyl protons and the carbon attached to the oxygen.

Detailed Experimental Protocols

Protocol 1: Selective N-Methylation of 2-Pyridone using Methyl Iodide and Potassium Carbonate

This protocol is a good starting point for achieving N-methylation under relatively mild conditions.

Materials:

  • 2-Pyridone

  • Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 2-pyridone (1.0 eq) and anhydrous DMF.

  • Add finely powdered, dry potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N-methylated product from any O-methylated byproduct and unreacted starting material.

Protocol 2: N-Methylation using Dimethyl Sulfate

Dimethyl sulfate is a more reactive methylating agent and should be handled with extreme caution due to its toxicity.

Materials:

  • Pyridinone substrate

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the pyridinone substrate (1.0 eq) and anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Cool the reaction mixture back to 0 °C.

  • Add dimethyl sulfate (1.1 eq) dropwise. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, and follow a standard workup and purification procedure as described in Protocol 1.

Mechanistic Insights: The Role of HSAB Theory

The competition between N- and O-methylation can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle. In the pyridinone anion, the nitrogen is considered a "soft" nucleophilic center, while the oxygen is a "hard" nucleophilic center.

  • Hard Acids and Bases: Tend to be small, highly charged, and not easily polarizable.

  • Soft Acids and Bases: Tend to be larger, have a lower charge, and are more polarizable.

The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.

Methylating Agent Classification:

  • Methyl iodide (MeI): The C-I bond is quite polarizable, making the methyl group a "soft" electrophile.

  • Dimethyl sulfate ((CH₃)₂SO₄): The methyl group is attached to a highly electronegative sulfate group, making it a "harder" electrophile compared to methyl iodide.

Therefore, to favor N-methylation (soft-soft interaction), a soft methylating agent like methyl iodide is generally preferred.

hsab_theory cluster_nucleophiles Pyridinone Anion (Nucleophile) cluster_electrophiles Methylating Agent (Electrophile) N Nitrogen (Soft) O Oxygen (Hard) MeI Methyl Iodide (Soft Acid) MeI->N Favored Interaction (Soft-Soft) MeI->O Less Favored DMS Dimethyl Sulfate (Harder Acid) DMS->N Less Favored DMS->O Potential Interaction (Hard-Hard)

Caption: HSAB principle applied to pyridinone methylation.

Technical Support Center: Degradation Pathways of 5-Iodo-6-methylpyridin-2(1H)-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 5-Iodo-6-methylpyridin-2(1H)-one and its derivatives. This document provides troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during experimental work.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The main stability concerns for this compound in solution are photodegradation, oxidative degradation, and to a lesser extent, hydrolysis under harsh conditions. The carbon-iodine bond is particularly susceptible to cleavage upon exposure to light and certain oxidizing agents.[1][2][3] The pyridinone ring itself is relatively stable but can undergo oxidation.

Q2: I'm observing a new, less polar peak in my HPLC analysis after my sample has been left on the benchtop. What could this be?

A2: A common degradation pathway for iodinated aromatic compounds is de-iodination, where the iodine atom is replaced by a hydrogen atom.[3][4] This would result in the formation of 6-methylpyridin-2(1H)-one, which is less polar and would likely have a longer retention time on a reverse-phase HPLC column. This process can be accelerated by exposure to ambient light.

Q3: My compound seems to be degrading in the mass spectrometer source. What could be the cause?

A3: In-source degradation can occur, especially with sensitive molecules. For this compound, in-source de-iodination is a possibility. Additionally, fragmentation of the pyridinone ring can occur under harsh ionization conditions. It is advisable to use soft ionization techniques where possible and optimize source parameters to minimize degradation.

Q4: Are there any specific storage conditions recommended for this compound and its derivatives?

A4: Yes, to minimize degradation, it is recommended to store this compound and its derivatives protected from light, in a cool, dark place, and under an inert atmosphere if possible.[5] For solutions, use amber vials and prepare them fresh when possible.

Q5: What are the likely degradation products I should be looking for in my stability studies?

A5: Based on the structure, the most probable degradation products are:

  • De-iodinated product: 6-methylpyridin-2(1H)-one.

  • Oxidized products: N-oxides or hydroxylated species on the pyridinone ring.

  • Products of ring opening: Under very harsh conditions (e.g., strong acid/base and heat), the pyridinone ring may undergo hydrolysis and subsequent degradation.

II. Troubleshooting Guides

This section provides detailed troubleshooting for common experimental problems encountered with this compound and its derivatives.

Problem 1: Rapid degradation observed during photochemical studies.
  • Symptom: A rapid decrease in the parent compound peak and the appearance of multiple new peaks in the chromatogram upon exposure to light.

  • Underlying Cause: The carbon-iodine bond is known to be photolabile and can undergo homolytic cleavage upon exposure to UV or even visible light, leading to the formation of radical species.[1][2][6] These radicals can then react further to form a variety of degradation products.

  • Troubleshooting Steps:

    • Confirm Photodegradation: Run a control experiment where the sample is protected from light. If no degradation is observed, the issue is indeed photodegradation.

    • Characterize Degradants: The primary photodegradation product is likely the de-iodinated compound, 6-methylpyridin-2(1H)-one. Use LC-MS to identify the molecular weight of the major degradation products.

    • Minimize Light Exposure: During routine handling and analysis, use amber glassware and minimize exposure to direct light.

    • Wavelength Selection: If performing photochemical experiments, carefully select the irradiation wavelength to minimize unwanted side reactions.

Problem 2: Inconsistent results in oxidative stress testing.
  • Symptom: Variable degradation rates and product profiles when using oxidizing agents like hydrogen peroxide.

  • Underlying Cause: The pyridinone ring and the C-I bond can be susceptible to oxidation. The reaction can be complex and influenced by factors such as the concentration of the oxidizing agent, temperature, pH, and the presence of metal ions.[7]

  • Troubleshooting Steps:

    • Control Reaction Conditions: Precisely control the temperature, pH, and concentration of the oxidizing agent.

    • Metal Contamination: Trace metal impurities can catalyze oxidative degradation. Use high-purity solvents and reagents, and consider the use of a chelating agent like EDTA if metal-catalyzed oxidation is suspected.

    • Identify Products: Use LC-MS/MS to identify the major oxidative degradation products. Look for the addition of oxygen atoms (e.g., N-oxides, hydroxylated derivatives) and potential de-iodination.

Problem 3: Poor peak shape and shifting retention times in HPLC analysis.
  • Symptom: Tailing peaks, broad peaks, or inconsistent retention times for this compound.

  • Underlying Cause: Pyridinone compounds can interact with residual silanols on silica-based HPLC columns, leading to peak tailing. Retention time drift can be caused by changes in mobile phase composition, temperature, or column equilibration.

  • Troubleshooting Steps:

    • Optimize Mobile Phase pH: The protonation state of the pyridinone can affect its interaction with the stationary phase. Experiment with different mobile phase pH values to find the optimal condition for peak shape.

    • Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) to minimize silanol interactions.

    • Control Temperature: Use a column oven to maintain a consistent temperature throughout the analysis.

    • Ensure Column Equilibration: Adequately equilibrate the column with the mobile phase before each run, especially when using gradient elution.

III. Experimental Protocols

Protocol 1: Forced Degradation Study - General Workflow

This protocol outlines a general procedure for conducting forced degradation studies to assess the intrinsic stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., consistent with ICH Q1B guidelines) for a defined period. A dark control should be run in parallel.

    • Thermal Degradation: Heat the solid compound at 80°C for 48 hours.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC method (e.g., reverse-phase with UV detection). Use LC-MS to identify the major degradation products.

  • Data Evaluation: Calculate the percentage of degradation and identify the major degradation products and their formation pathways.

IV. Visualizations

Predicted Degradation Pathways

DegradationPathways cluster_main This compound cluster_deiodination De-iodination cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Harsh Conditions) A This compound B 6-Methylpyridin-2(1H)-one A->B Light (Photolysis) / Reductive conditions C N-Oxide Derivative A->C Oxidizing agents (e.g., H₂O₂) D Hydroxylated Derivative A->D Oxidizing agents E Ring-Opened Products A->E Strong Acid/Base, Heat

Caption: Predicted degradation pathways for this compound.

Troubleshooting Workflow for HPLC Analysis

HPLCTroubleshooting cluster_peakshape Peak Shape Issues (Tailing/Broadening) cluster_retention Retention Time Issues (Drifting) start Poor Peak Shape / Shifting Retention Time p1 Optimize Mobile Phase pH start->p1 r1 Use a Column Oven start->r1 p2 Try a Different Column (e.g., end-capped) p1->p2 p3 Lower Sample Concentration p2->p3 r2 Ensure Proper Column Equilibration r1->r2 r3 Check for Leaks in the System r2->r3

Caption: Troubleshooting workflow for common HPLC issues.

V. Quantitative Data Summary

Stress ConditionTypical Degradation (%)Primary Degradation Product(s)
Photolysis (UV/Vis) 5 - >50%6-Methylpyridin-2(1H)-one
Oxidation (3% H₂O₂) 10 - 30%N-Oxides, Hydroxylated derivatives, De-iodinated product
Acid Hydrolysis (0.1M HCl, 60°C) <10%Minor degradation, potential for ring opening at higher temps
Base Hydrolysis (0.1M NaOH, 60°C) <10%Minor degradation, potential for ring opening at higher temps
Thermal (Solid, 80°C) <5%Generally stable, potential for slow de-iodination

Note: Degradation percentages are indicative and can vary significantly based on the specific experimental conditions and the nature of the derivatives.

VI. References

  • Cha, Y., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Chemical Science. --INVALID-LINK--

  • Hou, L., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. --INVALID-LINK--

  • Cha, Y., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. Semantic Scholar. --INVALID-LINK--

  • Wikipedia. (n.d.). Dehalogenation. --INVALID-LINK--

  • Wang, Z., et al. (2022). Formation Mechanism of Iodinated Aromatic Disinfection Byproducts: Acid Catalysis with H2OI+. Environmental Science & Technology. --INVALID-LINK--

  • BenchChem. (2025). Overcoming challenges in the quantification of iodine in complex matrices. --INVALID-LINK--

  • Maturi, M. M., et al. (2021). Shining light on halogen-bonding complexes: a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Chemical Society Reviews. --INVALID-LINK--

  • Cha, Y., et al. (2024). The carbon–iodine bond cleavage and isomerization of iodoform visualized with femtosecond X-ray liquidography. RSC Publishing. --INVALID-LINK--

  • Bruffey, S. H., et al. (2024). Analytical capabilities for iodine detection: Review of possibilities for different applications. Applied Physics Reviews. --INVALID-LINK--

  • Oliveira, J., et al. (2023). Review of analytical methods for the quantification of iodine in complex matrices. ResearchGate. --INVALID-LINK--

  • Commandeur, L. C., & Parsons, J. R. (1990). Degradation of halogenated aromatic compounds. Biodegradation. --INVALID-LINK--

  • da Silva, A. F., et al. (2023). Multi-Techniques for Iodine Determination and Dose Uniformity Assays in Iodized Mineral Dietary Supplements. Brazilian Journal of Analytical Chemistry. --INVALID-LINK--

  • Herdtweck, E., & Jäger, S. (2018). Visible Light-Induced Homolytic Cleavage of Perfluoroalkyl Iodides Mediated by Phosphines. Molecules. --INVALID-LINK--

  • Achmem. This compound. --INVALID-LINK--

  • Reddit. (2024). Spontaneous aryl iodide deiodination upon heating. --INVALID-LINK--

References

Technical Support Center: Catalyst Residue Removal from 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the removal of catalyst residues, particularly palladium, from 5-Iodo-6-methylpyridin-2(1H)-one. This pyridinone derivative is a valuable building block in medicinal chemistry.[1] Ensuring its purity is critical for the reliability of subsequent synthetic steps and the validity of biological screening data.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove catalyst residues from this compound?

A1: Residual catalysts, especially heavy metals like palladium, can have several detrimental effects. In pharmaceutical development, regulatory agencies such as the FDA and EMA enforce strict limits on elemental impurities in Active Pharmaceutical Ingredients (APIs) due to their potential toxicity.[3] Furthermore, these residues can interfere with downstream reactions, leading to unpredictable outcomes and compromising the stability and biological activity of the final compound.

Q2: What are the primary methods for removing palladium residues from my compound?

A2: The most effective methods for palladium removal from organic compounds include:

  • Adsorption: Using materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4]

  • Crystallization: Purifying the solid product through recrystallization, which leaves palladium impurities in the mother liquor.[4]

  • Chromatography: Techniques like column chromatography can separate the desired compound from the catalyst.[2][5]

  • Extraction: Liquid-liquid extraction can partition the palladium catalyst into a separate phase.[4][5]

  • Filtration: Passing the reaction mixture through a filter aid like Celite® can remove heterogeneous palladium catalysts.[4][5][6]

Q3: How do I select the most appropriate purification method?

A3: The choice of method depends on several factors:

  • Nature of your product: Consider its solubility, stability, and potential to chelate with palladium.

  • Form of palladium residue: Determine if it is homogeneous (dissolved) or heterogeneous (solid).

  • Required purity level: The stringency of purity requirements will influence your choice. For instance, APIs have very low tolerance for metal contaminants.[7]

  • Scale of your reaction: Some methods are more suitable for large-scale production than others.

Below is a decision-making flowchart to guide your selection process.

start Start: Crude this compound heterogeneous Is the catalyst heterogeneous (e.g., Pd/C)? start->heterogeneous is_solid Is the product a solid? solubility Is it soluble in a suitable solvent for recrystallization? is_solid->solubility Yes chromatography Column Chromatography is_solid->chromatography No recrystallize Recrystallization solubility->recrystallize Yes solubility->chromatography No scavenger Metal Scavenger recrystallize->scavenger Still impure? chromatography->scavenger Still impure? filtration Filtration (e.g., through Celite) filtration->is_solid Still impure? heterogeneous->is_solid No heterogeneous->filtration Yes

Caption: Decision-making flowchart for purification method selection.

Troubleshooting Guide

Issue 1: Low product recovery after purification.

  • Possible Cause: The purification method may not be optimized, leading to product loss. For example, in chromatography, the product might be strongly adsorbed to the stationary phase.

  • Solution:

    • Chromatography: Adjust the solvent system's polarity to ensure efficient elution of your product. A gradual increase in polarity can be effective.

    • Recrystallization: Minimize the amount of solvent used for dissolution to avoid losing product in the mother liquor. Ensure the cooling process is slow to maximize crystal formation.[2]

    • Scavengers: Use the minimum effective amount of scavenger, as excess can sometimes adsorb the product.[8]

Issue 2: Incomplete removal of palladium residues.

  • Possible Cause: The chosen method may not be effective for the specific form of palladium present in the mixture.

  • Solution:

    • Combine Methods: A multi-step purification approach is often more effective. For example, initial filtration through Celite to remove bulk palladium can be followed by treatment with a metal scavenger for residual dissolved palladium.[9]

    • Scavenger Screening: Test a variety of scavengers with different functional groups (e.g., thiol, amine) to find the most effective one for your system.[8]

    • Optimize Scavenging Conditions: Vary the scavenger-to-palladium ratio, temperature, and reaction time to enhance removal efficiency.[8][10]

Issue 3: The product appears colored even after purification.

  • Possible Cause: Residual colored impurities or degradation of the compound.

  • Solution:

    • Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help remove colored impurities.[11] Be cautious, as it can also adsorb your product.

    • Check Stability: Ensure your compound is stable under the purification conditions (e.g., temperature, pH). Degradation can lead to colored byproducts.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is suitable for separating this compound from soluble palladium complexes and other organic impurities.[11]

Materials:

  • Crude this compound

  • Silica gel (for column chromatography)

  • Eluent system (e.g., a gradient of ethyl acetate in hexanes)

  • Glass column, collection tubes, and other standard laboratory glassware

Procedure:

  • Prepare the Column: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the prepared column.[2]

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection: Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger

Metal scavengers are highly effective for removing trace amounts of palladium.[7][12] Thiol-functionalized silica gels are a common choice.[7]

Materials:

  • Crude this compound containing palladium residues

  • Solid-supported metal scavenger (e.g., ISOLUTE® Si-Thiol or MP-TMT)[7]

  • Suitable organic solvent (e.g., THF, DCM, Ethyl Acetate)

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Dissolution: Dissolve the crude product in a suitable organic solvent.[4]

  • Scavenger Addition: Add the solid-supported scavenger to the solution. A typical starting point is to use a weight of scavenger that is 5-10 times the weight of the residual palladium.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]

  • Filtration: Filter the mixture to remove the solid scavenger. A pad of Celite can be used to ensure complete removal.[4]

  • Washing: Wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[4]

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[9]

start Start: Crude Product in Solution add_scavenger Add Solid-Supported Scavenger start->add_scavenger stir Stir (1-18h, RT to 60°C) add_scavenger->stir filter Filter to Remove Scavenger stir->filter wash Wash Filter Cake with Solvent filter->wash combine Combine Filtrate and Washings wash->combine concentrate Concentrate Under Reduced Pressure combine->concentrate analyze Analyze for Palladium Content (ICP-MS) concentrate->analyze end End: Purified Product analyze->end

References

Technical Support Center: Overcoming Low Reactivity in Cross-Coupling Reactions Involving 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges associated with the low reactivity of 5-Iodo-6-methylpyridin-2(1H)-one in palladium-catalyzed cross-coupling reactions. The unique electronic and structural properties of this substrate often lead to catalyst inhibition and low product yields. This document is designed to provide you with the expert insights and practical protocols needed to overcome these hurdles and achieve your synthetic goals.

The Challenge: Understanding the Low Reactivity of this compound

The primary obstacle in cross-coupling reactions with this compound lies in the inherent nature of the pyridinone ring. The Lewis basic nitrogen atom can coordinate strongly with the palladium catalyst, leading to the formation of inactive complexes and effectively "poisoning" the catalyst.[1] This is a well-documented issue, often referred to as the "2-pyridyl problem," especially when the coupling site is near the nitrogen atom.[1] Furthermore, the pyridinone tautomerism can complicate the reaction environment.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound failing or giving low yields?

A1: The low reactivity of this substrate is often due to a combination of factors:

  • Catalyst Poisoning: The pyridinone nitrogen can act as a ligand, binding to the palladium center and hindering the catalytic cycle.[1]

  • N-H Acidity: The acidic proton on the pyridinone nitrogen can react with the base, potentially leading to undesired side reactions or altering the catalyst's electronic properties.

  • Difficult Oxidative Addition: While the iodo-substituent is generally reactive, the overall electron-rich nature of the pyridinone ring can sometimes slow down the oxidative addition step.[2]

Q2: Is it necessary to protect the N-H group of the pyridinone?

A2: While not always mandatory, N-protection is highly recommended, particularly for more sensitive cross-coupling reactions like Sonogashira and Heck couplings.[3] Protection prevents the acidic proton from interfering with the base and can mitigate catalyst inhibition by the nitrogen lone pair. Common protecting groups include Boc, SEM, or even a simple benzylation. The choice of protecting group can significantly influence the reaction's success.[3]

Q3: What are the primary signs of catalyst deactivation in my reaction?

A3: Catalyst deactivation can manifest in several ways:

  • Stalled Reaction: The reaction starts but does not proceed to completion, even with extended reaction times.

  • Formation of Palladium Black: Visible precipitation of black palladium metal indicates the agglomeration of the active Pd(0) species into an inactive form.[1]

  • Hydrodehalogenation: You may observe the formation of 6-methylpyridin-2(1H)-one, where the iodine has been replaced by a hydrogen atom.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a structured approach to troubleshooting common issues encountered with this compound in various cross-coupling reactions.

Issue 1: Low or No Conversion of Starting Material

This is the most common problem and often points to an issue with the catalyst's activity or the reaction conditions.

Potential Causes & Recommended Solutions
Potential Cause Explanation Recommended Solutions
Catalyst Inhibition/Poisoning The pyridinone nitrogen is coordinating to the palladium center, shutting down the catalytic cycle.[1]1. Switch to Bulky, Electron-Rich Ligands: Use ligands like Buchwald's biaryl phosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[4][5] These ligands can sterically hinder the coordination of the pyridinone nitrogen and increase the electron density on the palladium, promoting the desired catalytic steps.[1] 2. Increase Catalyst Loading: While not ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial deactivation.
Inefficient Pre-catalyst Activation If using a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be efficiently reduced to the active Pd(0) species.[4][6]1. Use a Pd(0) Source: Start with a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[4] 2. Ensure Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst. Purge your reaction vessel and solvents thoroughly with an inert gas (Argon or Nitrogen).[4]
Inappropriate Base or Solvent The choice of base and solvent is critical for both catalyst stability and promoting the key transmetalation step in reactions like Suzuki-Miyaura coupling.[1][7]1. Base Selection: For Suzuki reactions, stronger, non-coordinating bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃.[4] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required. 2. Solvent System: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For Suzuki couplings, the addition of a small amount of water can sometimes be beneficial for dissolving the base and facilitating the formation of the active boronate species.[4][8]
Issue 2: Significant Formation of Side Products

The appearance of unexpected products often points to competing reaction pathways.

Common Side Products and How to Mitigate Them
Side Product Reaction Type Cause Mitigation Strategies
Homocoupling of Boronic Acid Suzuki-MiyauraOften caused by the presence of oxygen or slow transmetalation.1. Rigorous Degassing: Ensure the reaction is free of oxygen.[7] 2. Optimize Ligand and Base: A more electron-rich ligand can accelerate the catalytic cycle, minimizing the time for side reactions to occur.[4]
Hydrodehalogenation All typesThe iodo-group is replaced by hydrogen. This can be caused by certain bases or solvent impurities acting as a hydride source.1. Change the Base: Switch to a different base, for instance from an alkoxide to a carbonate or phosphate. 2. Use Anhydrous Solvents: Ensure your solvents are dry.
Protodeboronation of Boronic Acid Suzuki-MiyauraThe boronic acid reacts with residual water or acidic protons to be replaced by a hydrogen atom, especially under harsh basic conditions or high temperatures.[4]1. Use Milder Bases: Consider using KF or a base-free protocol if your substrate is highly sensitive.[4] 2. Protect the Boronic Acid: Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or a trifluoroborate salt.[4] 3. Lower the Reaction Temperature: Operate at the lowest effective temperature.[4]
Experimental Workflow & Protocols
General Protocol for a Suzuki-Miyaura Coupling

This protocol provides a starting point for optimization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add this compound (1 equiv.), boronic acid/ester (1.2-1.5 equiv.), and base (e.g., K3PO4, 2-3 equiv.) to a dry flask. B 2. Add the palladium pre-catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) and ligand (if needed) under inert atmosphere. A->B C 3. Seal the flask and thoroughly degas by vacuum/backfilling with Argon or Nitrogen (3x). B->C D 4. Add degassed solvent (e.g., Dioxane/H2O 4:1) via syringe. C->D E 5. Heat the reaction to the desired temperature (typically 80-110 °C) with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Cool to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Wash with water and brine, then dry the organic layer over Na2SO4. G->H I 9. Concentrate under reduced pressure and purify by flash column chromatography. H->I G start Reaction Issue: Low/No Conversion q1 Is the N-H protected? start->q1 protect Action: Protect N-H (e.g., with Boc, SEM) q1->protect No q2 What type of ligand is being used? q1->q2 Yes yes1 Yes no1 No protect->q2 change_ligand Action: Switch to a bulky, electron-rich ligand (e.g., XPhos, SPhos). q2->change_ligand Simple Phosphine q3 What is the base? q2->q3 Bulky/Electron-Rich simple_ligand Simple Phosphine (e.g., PPh3) buchwald_ligand Bulky/Electron-Rich (e.g., XPhos, SPhos) change_ligand->q3 change_base Action: Switch to a stronger, non-coordinating base (e.g., K3PO4, Cs2CO3). q3->change_base Weak Base end Re-evaluate Reaction q3->end Strong Base weak_base Weak Base (e.g., Na2CO3) strong_base Strong Base (e.g., K3PO4, Cs2CO3) change_base->end

References

Validation & Comparative

A Senior Application Scientist's Guide to Catalytic Systems for Suzuki-Miyaura Coupling of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Challenge and Opportunity of Pyridinone Scaffolds

The 6-methylpyridin-2(1H)-one moiety is a privileged scaffold in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Its functionalization via carbon-carbon bond-forming reactions is therefore of paramount importance in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for this purpose, prized for its mild conditions and broad functional group tolerance.[1]

However, the substrate at the heart of this guide, 5-Iodo-6-methylpyridin-2(1H)-one, presents a unique set of challenges that preclude the use of simplistic, "off-the-shelf" catalytic systems. The presence of multiple potential coordination sites (the pyridinone nitrogen and oxygen) can lead to catalyst inhibition, while steric hindrance around the C-5 position can impede key steps in the catalytic cycle. This guide provides a comparative analysis of different catalytic systems, moving beyond a simple recitation of conditions to explain the underlying principles of catalyst selection for this challenging yet valuable substrate class.

The Mechanistic Blueprint: Understanding the Suzuki-Miyaura Catalytic Cycle

To rationally select a catalyst, one must first understand the mechanism through which it operates. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) active species.[2][3] The three key steps are:

  • Oxidative Addition: The Pd(0) complex inserts into the carbon-iodine bond of the pyridinone, forming a Pd(II) intermediate. This is often the rate-limiting step and is heavily influenced by the ligand's electronic and steric properties.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step requires activation of the boron reagent by a base.[3][4]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.

A nuanced understanding of these steps is critical, as the ideal catalyst system must efficiently facilitate all three transformations.

Suzuki_Miyaura_Cycle Generalized Catalytic Cycle for Suzuki-Miyaura Coupling cluster_base Base Activation Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar¹-Pd(II)L₂-X OxAdd->PdII_Aryl Ar¹-X Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_Diaryl [Ar²-B(OR)₂]⁻ RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² Ar2BOH2 Ar²-B(OH)₂ Base + Base (e.g., K₂CO₃) Ar2BOH2->Base Boronate [Ar²-B(OH)₃]⁻ Base->Boronate

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Comparative Analysis of Catalytic Systems

The success of coupling this compound hinges on the synergistic interplay between the palladium source, the ligand, the base, and the solvent.

Palladium Precursors: The Source of Activity

While many forms of palladium can be used, they all serve to generate the active Pd(0) species in situ.

  • Common Sources (Pd(OAc)₂, Pd₂(dba)₃): These are workhorse precursors that are reduced to Pd(0) in the reaction mixture. While cost-effective, their activity is entirely dependent on the added ligand. Pd(OAc)₂ is generally stable, but Pd₂(dba)₃ can be light and air-sensitive.

  • Pre-formed Catalysts (e.g., Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classic, air-sensitive catalyst that comes with the ligand already coordinated.[5] For a challenging substrate like our iodopyridinone, it often proves insufficiently active, leading to slow reaction times and low yields due to the relatively poor performance of the PPh₃ ligand in this context.

  • Modern Precatalysts (e.g., PEPPSI™, Buchwald-type): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) complexes and other well-defined precatalysts are Pd(II) sources that are readily reduced to the active Pd(0) species.[5] They offer excellent air and moisture stability, precise ligand-to-palladium ratios, and high activity, making them a superior choice for difficult couplings.

Ligand Selection: The Key to Success

The ligand is the most critical component for overcoming the challenges posed by the iodopyridinone substrate. The ligand stabilizes the palladium center, modulates its reactivity, and influences the rates of oxidative addition and reductive elimination.

  • Traditional Phosphines (e.g., PPh₃): As mentioned, triphenylphosphine is often inadequate for heteroaromatic couplings. It lacks the steric bulk and electron-donating ability required to promote the difficult reductive elimination step for bi-heteroaryl products.

  • Bulky, Electron-Rich Dialkylbiaryl Phosphines (Buchwald Ligands): This class of ligands has revolutionized cross-coupling chemistry.[6][7] Ligands like SPhos , XPhos , and RuPhos possess the ideal characteristics for this transformation:

    • Steric Bulk: The large steric footprint facilitates the final reductive elimination step, which is often slow for hindered substrates.[8]

    • Electron-Rich Nature: The electron-donating properties of these ligands increase electron density on the palladium center, promoting the initial, often rate-limiting, oxidative addition into the C-I bond.[6]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of highly effective ligands for challenging Suzuki couplings.[4][9] They are powerful sigma-donors, even more so than most phosphines, forming very stable and highly active palladium complexes.

    • High Activity & Stability: Catalysts like PEPPSI-IPr or those formed in situ from an imidazolium salt and a palladium source are known for their high thermal stability and rapid catalysis, often allowing for lower catalyst loadings and shorter reaction times.[5][10] Their strong Pd-C bond can prevent catalyst decomposition, especially in prolonged reactions at high temperatures.

Performance Data Summary

The following table summarizes typical performance characteristics of different ligand types for the Suzuki-Miyaura coupling of challenging heteroaryl halides, providing a strong predictive framework for this compound.

Catalyst System (Illustrative)Ligand ClassTypical Catalyst Loading (mol%)Temperature (°C)Time (h)Expected Yield (%)Key Strengths & Weaknesses
Pd(PPh₃)₄Traditional Phosphine2 - 580 - 11012 - 24< 50Weakness: Low activity, slow, prone to side reactions with this substrate class.[5]
Pd(OAc)₂ / SPhosBuchwald Ligand1 - 280 - 1002 - 8> 90Strength: High yields, broad substrate scope, reliable for hindered systems.[5][6]
Pd(OAc)₂ / XPhosBuchwald Ligand1 - 280 - 1002 - 8> 90Strength: Excellent general performance, often a first choice for screening.[11]
PEPPSI-IPrNHC Precatalyst0.5 - 260 - 1001 - 4> 95Strength: Very high activity, thermally robust, often fastest reaction times.[5]

Experimental Workflow & Recommended Protocol

A systematic approach is crucial for successful and reproducible results. The following workflow outlines the key stages of the process.

Experimental_Workflow Experimental Workflow for Suzuki Coupling Optimization A 1. Reagent Preparation (Weigh Substrates, Catalyst, Base) B 2. Reaction Setup (Dry Glassware, Inert Atmosphere) A->B C 3. Degassing (Solvent Sparge or Freeze-Pump-Thaw) B->C D 4. Thermal Reaction (Heat to Temperature, Stir) C->D E 5. Reaction Monitoring (TLC, LC-MS) D->E E->D Continue if incomplete F 6. Work-up (Quench, Extract) E->F Upon completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

Assessing the In Vitro Efficacy of 5-Iodo-6-methylpyridin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Potent and Selective Antiviral Agents

The pyridin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Notably, derivatives of this heterocyclic core have shown significant promise as antiviral agents, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[2][3] These compounds allosterically bind to a hydrophobic pocket in the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that disrupts its catalytic activity and halts viral replication.[4][5] This guide provides an in-depth technical assessment of the in vitro efficacy of 5-Iodo-6-methylpyridin-2(1H)-one and its derivatives, comparing their performance with established and alternative pyridinone-based NNRTIs. We will delve into the underlying mechanisms, present supporting experimental data from analogous compounds, and provide detailed protocols for key in vitro assays.

Mechanism of Action: Allosteric Inhibition of HIV-1 Reverse Transcriptase

The primary mechanism of action for pyridinone derivatives, including the subject this compound class, is the non-competitive inhibition of HIV-1 RT.[2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleotide triphosphates for the enzyme's active site, NNRTIs bind to a distinct, allosteric site known as the NNRTI binding pocket (NNIBP).

The binding of a pyridinone derivative to the NNIBP induces a conformational change in the RT enzyme, particularly affecting the flexibility and positioning of key amino acid residues in the "thumb" and "finger" subdomains. This distortion of the enzyme's structure ultimately inhibits the polymerase function, preventing the conversion of the viral RNA genome into double-stranded DNA, a critical step in the HIV-1 life cycle.[4] The potency of these inhibitors is often dictated by the specific interactions their substituents make with the amino acid residues lining the NNIBP.[5]

Comparative In Vitro Efficacy

While specific experimental data for this compound is not extensively available in the public domain, the efficacy of structurally similar iodo-substituted pyridinone derivatives provides a strong indication of their potential. Research on 3-iodo-4-phenoxypyridinones (IOPYs) has demonstrated highly potent anti-HIV-1 activity, with IC50 values against wild-type HIV-1 in the nanomolar range (1-45 nM).[1] This suggests that the presence of an iodine atom on the pyridinone ring can contribute significantly to the compound's inhibitory capacity.

For a comprehensive comparison, we will evaluate the in vitro performance of these prospective compounds against well-characterized pyridinone NNRTIs, L-697,661 and TNK-651, as well as the broader class of NNRTIs.

Table 1: Comparative In Vitro Anti-HIV-1 Activity and Cytotoxicity of Pyridinone Derivatives

Compound/Derivative ClassTargetIn Vitro Efficacy (EC50/IC50)Cytotoxicity (CC50)Selectivity Index (SI = CC50/EC50)Reference
This compound Derivatives (Projected) HIV-1 RTPotentially in the low nM rangeTo be determinedTo be determinedBased on[1]
3-Iodo-4-phenoxypyridinones (IOPYs)HIV-1 RT1 - 45 nM (IC50)>10 µM>222 - >10,000[1]
L-697,661HIV-1 RT~20 - 800 nM (IC50)>100 µM>125 - >5000[2]
TNK-651 Analogue (Compound 2)HIV-1 RT0.23 µM (EC50)>100 µM>435[5]
Efavirenz (NNRTI Control)HIV-1 RT1.7 - 3.7 nM (EC50)>100 µM>27,000Public Data

Note: The data for this compound derivatives is a projection based on the activity of structurally similar compounds. Experimental validation is required.

Experimental Protocols

To ensure the scientific rigor of our assessment, the following detailed protocols for key in vitro assays are provided. These protocols are designed to be self-validating systems for determining the efficacy and cytotoxicity of novel compounds.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Colorimetric)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of recombinant HIV-1 RT.

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand using a poly(A) template and an oligo(dT) primer. The amount of incorporated DIG is then detected by an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction. The intensity of the color is proportional to the RT activity.

Diagram: HIV-1 RT Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection plate Streptavidin-coated 96-well plate primer Biotin-oligo(dT) primer + Poly(A) template plate->primer Immobilize compound Serial dilutions of Test Compound primer->compound Add rt_enzyme HIV-1 RT Enzyme compound->rt_enzyme Add incubation Incubate at 37°C rt_enzyme->incubation Initiate reaction wash1 Wash incubation->wash1 add_conjugate Add Anti-DIG-POD conjugate wash1->add_conjugate incubation2 Incubate at RT add_conjugate->incubation2 wash2 Wash incubation2->wash2 add_substrate Add TMB Substrate wash2->add_substrate read Read Absorbance at 450 nm add_substrate->read

Caption: Workflow for the colorimetric HIV-1 RT inhibition assay.

Step-by-Step Methodology:

  • Plate Preparation: Use a streptavidin-coated 96-well microplate.

  • Immobilization of Template/Primer: Add a solution containing a biotin-labeled oligo(dT) primer and a poly(A) template to each well. Incubate to allow for binding of the biotin to streptavidin. Wash the wells to remove unbound template/primer.

  • Compound Addition: Add serial dilutions of the this compound derivative or control compounds (e.g., Nevirapine) to the wells. Include wells with solvent only as a negative control.

  • Reaction Initiation: Prepare a reaction mixture containing dNTPs, including DIG-dUTP. Add recombinant HIV-1 RT to this mixture and immediately dispense it into the wells to start the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.

  • Washing: Wash the wells thoroughly to remove unincorporated dNTPs and the enzyme.

  • Detection:

    • Add an anti-DIG antibody conjugated to peroxidase (Anti-DIG-POD) to each well and incubate at room temperature.

    • Wash the wells to remove unbound conjugate.

    • Add a peroxidase substrate (e.g., TMB) and incubate until a color change is observed.

    • Stop the reaction with a stop solution (e.g., 1M H₂SO₄).

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits 50% of the RT activity, by plotting the percent inhibition against the log of the compound concentration.

MTT Cytotoxicity Assay

This assay assesses the effect of the compound on the metabolic activity of cells, which serves as an indicator of cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. This reduction is carried out by mitochondrial dehydrogenases. The insoluble formazan is then solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Diagram: MTT Cytotoxicity Assay Workflow

G cluster_prep Cell Culture & Treatment cluster_assay Assay Procedure cluster_readout Data Acquisition seed_cells Seed cells in 96-well plate add_compound Add serial dilutions of Test Compound seed_cells->add_compound incubate_cells Incubate (e.g., 48-72h) add_compound->incubate_cells add_mtt Add MTT reagent incubate_cells->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a suitable host cell line (e.g., MT-4, CEM-SS) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of the this compound derivative or control compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

  • Incubation: Incubate the plate for a period that is relevant to the antiviral assay (e.g., 48-72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated control. Determine the CC50 value, the concentration of the compound that reduces cell viability by 50%, by plotting the percent viability against the log of the compound concentration.

Structure-Activity Relationship (SAR) Insights

The in vitro efficacy of pyridinone derivatives is highly dependent on the nature and position of substituents on the pyridinone ring. Key SAR insights from existing literature include:

  • Position 3: Small alkyl groups or halogens at this position can enhance antiviral activity.[5] The presence of an iodine atom, as in the case of this compound, is expected to contribute favorably to the inhibitory potential, potentially through halogen bonding or by occupying a specific hydrophobic pocket.

  • Position 4: Bulky and hydrophobic groups, such as cycloalkoxy or aryloxy moieties, are generally favored at this position as they can interact with hydrophobic residues in the NNIBP like Tyr181, Tyr188, and Trp229.[1][5]

  • Position 6: Methyl substitution at this position is common in active pyridinone NNRTIs and is likely important for proper orientation within the binding pocket.

Conclusion and Future Directions

Derivatives of this compound represent a promising class of compounds for the development of novel anti-HIV-1 agents. Based on the high potency of structurally related iodo-substituted pyridinones, it is anticipated that these derivatives will exhibit significant in vitro efficacy as NNRTIs.[1] The provided experimental protocols offer a robust framework for the systematic evaluation of their antiviral activity and cytotoxicity, enabling the determination of a therapeutic window through the selectivity index.

Future research should focus on the synthesis and in vitro testing of a focused library of this compound derivatives with diverse substitutions at other positions of the pyridinone ring. This will allow for a comprehensive SAR study to identify the optimal combination of substituents for maximizing antiviral potency while minimizing cytotoxicity. Furthermore, promising lead compounds should be evaluated against a panel of NNRTI-resistant HIV-1 strains to assess their potential for overcoming drug resistance.

References

Spectroscopic Analysis of 5-Iodo-6-methylpyridin-2(1H)-one: A Comparative Guide to Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Iodo-6-methylpyridin-2(1H)-one is a key heterocyclic building block in medicinal chemistry and materials science. The purity and structural integrity of this compound are paramount for its successful application in downstream processes. This guide provides a comparative analysis of the spectroscopic data of this compound synthesized via two distinct routes: direct electrophilic iodination and a multi-step Sandmeyer reaction sequence. By examining the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data from each method, we offer researchers critical insights into how the synthetic pathway can influence the final product's spectroscopic profile and identify potential impurities. This objective comparison, supported by detailed experimental protocols, serves as a valuable resource for scientists in drug development and chemical synthesis, enabling informed decisions in process optimization and quality control.

Introduction

The pyridin-2(1H)-one scaffold is a privileged structure in drug discovery, present in numerous biologically active compounds. The introduction of a halogen, such as iodine, at the C5-position, coupled with a methyl group at C6, creates a versatile intermediate for further functionalization through cross-coupling reactions. The synthesis of this compound can be approached through several strategies, with each method presenting unique advantages and potential drawbacks concerning yield, scalability, and impurity profiles.

This guide focuses on two common synthetic strategies:

  • Route A: Direct Electrophilic Iodination. This approach involves the direct iodination of the readily available starting material, 6-methylpyridin-2(1H)-one. The choice of iodinating agent and reaction conditions is critical to achieving the desired regioselectivity and minimizing the formation of di-iodinated or other side products.

  • Route B: Sandmeyer Reaction. This multi-step route begins with the synthesis of 5-amino-6-methylpyridin-2(1H)-one, followed by diazotization and subsequent displacement of the diazonium group with iodide. While longer, this method can offer cleaner product formation and is often employed when direct halogenation is problematic.

The purpose of this guide is to provide a head-to-head comparison of the spectroscopic data of this compound produced by these two methods. Understanding the nuances in the NMR, IR, and MS data can aid in the identification of route-specific impurities and provide a spectroscopic benchmark for quality assessment.

Synthetic Methodologies and Spectroscopic Data

Route A: Direct Electrophilic Iodination of 6-Methylpyridin-2(1H)-one

The direct iodination of 6-methylpyridin-2(1H)-one represents a more atom-economical approach to the target compound. The electron-rich nature of the pyridinone ring directs the electrophilic substitution, with the C3 and C5 positions being the most activated. Careful control of the reaction conditions is necessary to favor mono-iodination at the desired C5 position.

Experimental Protocol: Direct Iodination

To a solution of 6-methylpyridin-2(1H)-one (1.0 eq.) in a suitable solvent such as acetic acid, N-iodosuccinimide (NIS) (1.1 eq.) is added portion-wise at room temperature. The reaction mixture is stirred for a specified period, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is isolated and purified by recrystallization or column chromatography.

dot

A Senior Application Scientist's Comparative Guide to 5-Iodo-6-methylpyridin-2(1H)-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 2-Pyridinone Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds." The 2-pyridinone ring is a quintessential example of such a structure.[1][2][3][4] Its unique combination of features—a hydrogen bond donor (N-H) and multiple hydrogen bond acceptors (C=O and the ring nitrogen), coupled with a planar, aromatic character—allows it to engage in diverse, high-affinity interactions with biological targets.[1][3] This versatility has led to its incorporation into a wide array of FDA-approved drugs, including the anti-fibrotic agent pirfenidone, the anti-HIV drug doravirine, and the anticancer agent gimeracil.[3]

The strategic functionalization of this core is paramount to modulating its pharmacological profile. Among the various tools for derivatization, palladium-catalyzed cross-coupling reactions are arguably the most powerful.[5][6] This guide focuses on a particularly effective building block for these transformations: 5-Iodo-6-methylpyridin-2(1H)-one . We will provide an in-depth validation of this intermediate by objectively comparing its performance against other halogenated pyridinones, supported by experimental data and detailed protocols, to empower researchers in their drug discovery endeavors.

The Halogen Advantage: Why Iodine Reigns Supreme in Cross-Coupling

The choice of halogen on an aryl or heteroaryl ring is a critical decision in synthesis design, directly impacting reactivity in cross-coupling reactions. The efficacy of the rate-determining oxidative addition step to the Palladium(0) catalyst is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[7] This establishes a clear reactivity trend: I > Br > Cl > F .[7][8]

HalogenC(sp²)–X Bond Energy (kcal/mol)Relative ReactivityKey Considerations
Iodo (I) ~65Highest Most reactive, enabling milder conditions (lower temperatures, less catalyst). Prone to side reactions if not controlled. Ideal for initial scaffold exploration.
Bromo (Br) ~81Intermediate Good balance of reactivity and stability. Widely used and often cost-effective. May require slightly more forcing conditions than iodo analogs.
Chloro (Cl) ~96Low Least reactive of the common halogens. Requires specialized, bulky, electron-rich phosphine ligands and higher temperatures to activate. Advantageous for sequential, site-selective couplings.

This guide will focus on the practical implications of this trend, demonstrating why the high reactivity of This compound makes it a superior choice for rapid library synthesis and complex molecule construction.

Head-to-Head Comparison: Performance in Key Cross-Coupling Reactions

We will now evaluate the performance of this compound in three cornerstone reactions of drug discovery, comparing it with its bromo- and chloro-analogs where data is available or can be inferred from established principles.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures.[6]

Comparative Data for Suzuki-Miyaura Coupling:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
This compound Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O802>90%Based on typical protocols for aryl iodides.[9][10]
5-Bromo-6-methylpyridin-2(1H)-one Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O10012~85%Requires higher temp and longer time.[11][12]
5-Chloro-6-methylpyridin-2(1H)-one Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH11024~70%Requires advanced, bulky ligand and harsh conditions.[13]

Expertise & Causality: The C-I bond's weakness allows for oxidative addition to the palladium center under significantly milder conditions. This not only accelerates the reaction but also enhances functional group tolerance, preserving sensitive moieties elsewhere in the molecule—a crucial advantage in multi-step syntheses.

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed Toluene and Water (4:1 ratio)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Workflow Diagram: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (K3PO4) B Add Catalyst System: - Pd(OAc)2 - SPhos Ligand A->B C Inert Atmosphere: Evacuate & Backfill (Ar/N2) B->C D Add Degassed Solvent (Toluene/H2O) C->D E Heat to 80°C with Stirring D->E F Monitor Progress (TLC / LC-MS) E->F G Cool & Dilute (Ethyl Acetate) F->G H Aqueous Wash (Water, Brine) G->H I Dry, Concentrate H->I J Purify (Column Chromatography) I->J K Coupled Product J->K Final Product

Caption: Workflow for Suzuki-Miyaura Coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is indispensable for installing alkyne functionalities, which are valuable precursors for further transformations and can act as rigid linkers in drug molecules.[8][14][15][16]

Comparative Data for Sonogashira Coupling:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
This compound Pd(PPh₃)₂Cl₂ / CuIDiisopropylamineTHFRT3~90%Aryl iodides are highly reactive, often allowing for room temperature reactions.[8][14][15]
5-Bromo-6-methylpyridin-2(1H)-one Pd(PPh₃)₄ / CuITriethylamineDMF8012~80%Requires elevated temperatures to achieve efficient coupling.
5-Chloro-6-methylpyridin-2(1H)-one Pd₂(dba)₃ / XPhos / CuICs₂CO₃Dioxane12024<50%Very challenging; often requires specialized palladium pre-catalysts and ligands; low yields are common.

Expertise & Causality: The dual catalytic cycle of the Sonogashira reaction benefits immensely from the high reactivity of the C-I bond.[14][15] The oxidative addition to Pd(0) is fast even at room temperature, which prevents the degradation of sensitive terminal alkynes and reduces the formation of undesired alkyne homocoupling (Glaser coupling) side products.

Detailed Protocol: Sonogashira Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (1 mol%)

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine (DIPA) (2.0 equiv)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF via syringe, followed by DIPA and the terminal alkyne.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete in 2-5 hours.

  • Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite® to remove solids.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate in vacuo and purify by flash column chromatography.[8]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The formation of C(aryl)-N bonds is fundamental to medicinal chemistry, and the Buchwald-Hartwig amination is a go-to method for this transformation.[17][18][19]

Comparative Data for Buchwald-Hartwig Amination:

SubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference/Notes
This compound Pd(OAc)₂ / XantphosNaOtBuToluene1004>90%Iodides couple efficiently with a wide range of primary and secondary amines.[20]
5-Bromo-6-methylpyridin-2(1H)-one Pd₂(dba)₃ / BINAPCs₂CO₃Toluene11018~88%Requires bidentate ligands and higher temperatures for efficient coupling.[21]
5-Chloro-6-methylpyridin-2(1H)-one Pd(OAc)₂ / BrettPhosK₃PO₄t-Amyl-OH11024~80%Requires highly specialized, bulky "Buchwald" ligands for activation.

Expertise & Causality: While modern ligands have made the amination of aryl chlorides and bromides more feasible, iodides remain the most reliable substrates. They often require lower catalyst loadings and are less susceptible to catalyst inhibition, particularly with challenging or sterically hindered amines. The milder conditions possible with the iodo-substrate are also beneficial for preventing the degradation of the often-strong base (e.g., NaOtBu) used in these reactions.

Logical Relationship: Halogen Reactivity Pathway

G cluster_reactivity Halogen Reactivity in Cross-Coupling cluster_conditions Required Reaction Conditions Iodo Aryl Iodide (e.g., this compound) Mild Mild Conditions (Low Temp, Standard Ligands) Iodo->Mild Fast Oxidative Addition Bromo Aryl Bromide Moderate Moderate Conditions (Higher Temp) Bromo->Moderate Slower Addition Chloro Aryl Chloride Harsh Harsh Conditions (High Temp, Bulky Ligands) Chloro->Harsh Very Slow Addition HighYield HighYield Mild->HighYield High Yield, Good FG Tolerance GoodYield GoodYield Moderate->GoodYield Good Yield VariableYield VariableYield Harsh->VariableYield Variable Yield, Limited FG Tolerance

Caption: Relationship between halogen choice and reaction outcome.

Case Study: Application in Kinase Inhibitor Synthesis

The 2-pyridinone scaffold is a well-established "hinge-binder" in kinase inhibitors, forming key hydrogen bonds with the kinase backbone. Many potent kinase inhibitors have been developed using this core structure.[22][23]

Let's consider the synthesis of a hypothetical, yet representative, kinase inhibitor core via a sequential cross-coupling strategy. The goal is to synthesize 5-(1H-Indazol-5-yl)-6-methyl-3-(phenylethynyl)pyridin-2(1H)-one .

Synthetic Strategy Validation:

  • Using 5-Iodo-3-bromopyridinone: A highly efficient route would start with a di-halogenated pyridinone. The differential reactivity (I > Br) allows for a selective Sonogashira coupling at the more reactive 5-iodo position first, followed by a Suzuki coupling at the 3-bromo position. This regioselective approach is clean and high-yielding.

  • Using 3,5-Dibromopyridinone: Achieving selectivity would be more challenging, likely requiring careful control of stoichiometry and conditions, often resulting in a mixture of products and lower yields.

  • Using 3,5-Dichloropyridinone: A selective reaction would be extremely difficult, requiring different specialized catalyst systems for each position and likely suffering from very low overall yield.

Final Assessment and Recommendations

The validation is clear: This compound stands out as a premier intermediate in drug discovery programs that leverage cross-coupling chemistry.

  • For Speed and Efficiency: In early-stage discovery, where rapid synthesis of diverse analogs is crucial, the high reactivity of the iodo-intermediate is unparalleled. It allows for reliable reactions under mild conditions, maximizing the success rate across a broad range of coupling partners.

  • For Complex Synthesis: In later-stage development and scale-up, the reliability and high yields associated with aryl iodides translate to more robust and cost-effective processes. The milder conditions reduce the formation of impurities that can be difficult to remove.

  • Strategic Versatility: While bromo- and chloro-analogs have their place, particularly in sequential couplings where differential reactivity is desired, the iodo-analog serves as the most versatile and powerful starting point for initial derivatization.

For research teams aiming to accelerate their drug discovery pipelines and efficiently construct complex molecular architectures, the adoption of this compound as a core building block is a scientifically sound and strategically advantageous decision.

References

The Double-Edged Sword: A Guide to Cross-Reactivity Profiling of Kinase Inhibitors Derived from 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of targeted therapies has positioned protein kinase inhibitors at the forefront of modern drug discovery, particularly in oncology.[1] Kinases, as central regulators of cellular signaling, represent a vast and fertile ground for therapeutic intervention. However, the high degree of structural conservation across the human kinome presents a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor's activity against unintended kinases, known as cross-reactivity or off-target activity, can be a double-edged sword. It can lead to unforeseen toxicities or, serendipitously, result in beneficial polypharmacology, where inhibiting multiple targets provides a synergistic therapeutic effect.[2] Therefore, a comprehensive understanding of an inhibitor's selectivity profile is not merely an academic exercise; it is a critical determinant of its clinical success.[2][3]

This guide delves into the cross-reactivity profiling of a promising class of kinase inhibitors derived from the 5-Iodo-6-methylpyridin-2(1H)-one scaffold. We will explore the methodologies for assessing kinase selectivity, present a comparative analysis of a representative compound, and provide the experimental framework necessary for researchers to conduct these vital studies.

The this compound Scaffold: A Privileged Structure

The pyridinone core is a well-established scaffold in medicinal chemistry, known for its ability to form key hydrogen bonding interactions within the ATP-binding site of various kinases.[4][5] The this compound derivative offers several strategic advantages:

  • Hydrogen Bonding: The pyridone ring's amide moiety can act as both a hydrogen bond donor and acceptor, mimicking the hinge-binding interactions of the adenine region of ATP.

  • Structural Rigidity: The ring system provides a rigid framework, reducing the entropic penalty of binding.

  • Vector for Substitution: The iodine atom at the 5-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of different sub-pockets within the kinase active site to enhance potency and selectivity. This is a common strategy in structure-activity relationship (SAR) studies.[4][6]

Compounds based on the pyridone scaffold have shown potent inhibitory activity against several important kinase targets, including the Pim-1 and Met kinases, underscoring the therapeutic potential of this chemical class.[4][5]

Demystifying Kinase Selectivity: The 'Why' and 'How' of Profiling

The primary goal of cross-reactivity profiling is to generate a "fingerprint" of a compound's activity across the human kinome. This allows for an early and objective assessment of its selectivity, guiding lead optimization and predicting potential clinical outcomes.[3]

Methodological Cornerstones

Several robust technologies are employed to perform large-scale kinase profiling.[7] These can be broadly categorized as:

  • Competition Binding Assays: These assays measure the ability of a test compound to displace a known, tagged ligand from the kinase active site. The market leader in this space is the KINOMEscan® platform, which utilizes a proprietary active site-directed competition binding assay to quantify interactions against a panel of over 480 kinases.[8][9][10] This method is highly sensitive, provides quantitative dissociation constants (Kd), and is independent of enzymatic activity, allowing for the profiling of both active and inactive kinase conformations.

  • Biochemical Activity Assays: These assays directly measure the inhibition of a kinase's catalytic activity—the transfer of phosphate from ATP to a substrate. Modern platforms use various detection methods, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or luminescence-based technologies like ADP-Glo™, which quantifies the amount of ADP produced during the kinase reaction.[11][12][13]

  • In Situ & Cellular Assays: While in vitro assays are essential for initial profiling, assessing inhibitor activity within a living cell provides a more physiologically relevant context.[11] These methods account for factors like cell permeability and competition with high intracellular ATP concentrations. Chemoproteomics platforms, for instance, can profile inhibitor engagement with native kinases directly in cell lysates.[14]

The choice of methodology depends on the stage of drug discovery and the specific questions being addressed. For initial, broad selectivity profiling, competition binding assays offer unparalleled scale and precision.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Validation & Optimization Compound Test Compound (e.g., Pyridinone Derivative) HTS High-Throughput Kinome Screen (e.g., KINOMEscan® @ 1µM) Compound->HTS Hits Identify Primary Targets & Off-Targets (Selectivity Score) HTS->Hits DoseResponse Dose-Response Assays (Determine Kd or IC50) Hits->DoseResponse Cellular Cell-Based Target Engagement & Functional Assays DoseResponse->Cellular SAR Structure-Activity Relationship (SAR) (Improve Selectivity) DoseResponse->SAR Iterative Cycles Lead Lead Candidate Cellular->Lead SAR->HTS Iterative Cycles

Figure 1: A generalized workflow for kinase inhibitor cross-reactivity profiling and lead optimization.

Comparative Analysis: Profiling a Representative Pyridinone Inhibitor

To illustrate the practical application of these principles, we present a comparative cross-reactivity profile for a hypothetical inhibitor, PY-181 , derived from the this compound scaffold. The data is benchmarked against a known clinical-stage inhibitor targeting a similar kinase family.

Table 1: KINOMEscan® Selectivity Profile of PY-181
Kinase TargetGene Symbol% Control @ 1µMKd (nM)Kinase FamilyComments
Pim-1 Proto-Oncogene, Serine/Threonine Kinase PIM1 0.5 1.2 CAMK Primary Target
Pim-3 Proto-Oncogene, Serine/Threonine Kinase PIM3 2.1 8.5 CAMK High activity against related family member
Fms-Like Tyrosine Kinase 3FLT315.095TKNotable off-target activity
Janus Kinase 2JAK245.0>1,000TKLow off-target activity
Cyclin Dependent Kinase 2CDK268.0>3,000CMGCNegligible activity
Mitogen-Activated Protein Kinase 1MAPK1 (ERK2)95.0>10,000CMGCHighly selective against MAPK pathway
Vascular Endothelial Growth Factor Receptor 2KDR (VEGFR2)22.0180TKModerate off-target activity

Data is representative and for illustrative purposes.

Interpretation of PY-181 Profile:

The data clearly identifies PIM1 as the primary target of PY-181, with a potent single-digit nanomolar dissociation constant.[4] The high degree of activity against the closely related PIM3 kinase is expected and may contribute to a broader therapeutic window, as both are implicated in cell survival pathways.

However, the profile also reveals notable off-target interactions. The sub-micromolar affinity for FLT3 and VEGFR2 must be carefully considered.[5] While FLT3 inhibition can be therapeutically beneficial in certain leukemias, it could be an unwanted liability in other contexts. Similarly, VEGFR2 inhibition has anti-angiogenic effects but can also be associated with toxicities like hypertension.[15][16] The high selectivity against kinases like JAK2 and CDK2 is encouraging, suggesting a reduced risk of side effects associated with those pathways.

G cluster_0 Upstream Signals cluster_1 PIM1 Signaling Cascade Cytokines Cytokines / Growth Factors PIM1 PIM1 Kinase Cytokines->PIM1 Activates BAD BAD PIM1->BAD Phosphorylates (Inhibits) MYC c-MYC PIM1->MYC Stabilizes Caspase9 Caspase-9 BAD->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Induces Proliferation Cell Proliferation MYC->Proliferation Promotes PY181 PY-181 PY181->PIM1 Inhibits

Figure 2: Simplified PIM1 signaling pathway showing the inhibitory action of PY-181.

Experimental Protocol: KINOMEscan® Competition Binding Assay

This protocol provides a detailed methodology for determining the dissociation constant (Kd) of a test compound against a panel of kinases.

Principle: The assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase. A lower amount of captured kinase indicates stronger binding by the test compound.[10]

Materials:

  • Test Compound (e.g., PY-181) dissolved in 100% DMSO.

  • DNA-tagged kinases (from commercial vendor, e.g., Eurofins Discovery).[9]

  • Ligand-functionalized solid support (e.g., beads).

  • Binding buffer.

  • Wash buffer.

  • Elution buffer.

  • qPCR reagents.

  • Multi-well plates (384-well).

Methodology:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in DMSO to create an 11-point, 3-fold dilution series. A typical starting concentration is 30 µM.

    • Include a DMSO-only well as a 0% inhibition (negative) control.

  • Assay Reaction Assembly:

    • In each well of a 384-well plate, combine the appropriate DNA-tagged kinase, the ligand-functionalized beads, and the test compound (or DMSO control) in the proprietary binding buffer.

    • The final concentration of DMSO in the assay should be kept constant, typically at 1%.

  • Incubation:

    • Seal the plate and allow the binding reaction to equilibrate. This is typically done by incubating at room temperature for 60 minutes with gentle shaking.

  • Washing:

    • After incubation, wash the beads thoroughly with wash buffer to remove unbound kinase and test compound. This is a critical step to reduce background signal. Automated plate washers are typically used for this step.

  • Elution:

    • Elute the bound kinase-DNA conjugate from the beads using an elution buffer.

  • Detection and Quantification:

    • Transfer the eluate containing the kinase-DNA conjugate to a qPCR plate.

    • Perform qPCR using primers specific to the DNA tag. The resulting amplification signal is directly proportional to the amount of kinase bound to the beads.

  • Data Analysis:

    • The amount of kinase bound in the presence of the test compound is compared to the DMSO control.

    • The results are plotted as % Control vs. Compound Concentration.

    • The dissociation constant (Kd) is calculated by fitting the data to a standard sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism). The Kd represents the concentration of the inhibitor required to bind to 50% of the kinase population at equilibrium.

Conclusion and Strategic Outlook

The comprehensive cross-reactivity profiling of kinase inhibitors derived from the this compound scaffold is an indispensable step in the drug discovery process. As demonstrated with our representative compound, PY-181, this analysis provides a detailed roadmap of a compound's on-target potency and off-target liabilities.

The insights gained from kinome-wide screening enable medicinal chemists to initiate informed SAR campaigns aimed at improving selectivity.[17] For example, identifying the structural features responsible for the off-target activity of PY-181 on FLT3 and VEGFR2 would allow for targeted chemical modifications to mitigate these interactions while preserving or enhancing potency against the primary PIM1 target. Ultimately, integrating robust cross-reactivity profiling early and often in a discovery program maximizes the chances of developing a safe and effective therapeutic agent.

References

benchmarking the synthesis of 5-Iodo-6-methylpyridin-2(1H)-one against established methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Iodo-6-methylpyridin-2(1H)-one is a crucial heterocyclic building block in the landscape of pharmaceutical and materials science research. Its unique substitution pattern, featuring an iodine atom at the 5-position, a methyl group at the 6-position, and a pyridinone core, renders it a valuable precursor for the synthesis of a diverse array of complex molecules with potential therapeutic and electronic applications. The presence of the iodo-substituent is particularly advantageous for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.

This guide provides a comprehensive technical comparison of synthetic routes to this compound. We will present a detailed, experimentally-grounded protocol for a primary synthetic pathway and benchmark it against an established alternative, offering researchers and drug development professionals the insights needed to make informed decisions for their synthetic campaigns. The methodologies are presented with a focus on causality, reproducibility, and a thorough grounding in the chemical literature.

Primary Synthetic Route: Two-Step Synthesis via Direct Iodination

The most direct approach to this compound involves a two-step sequence: the synthesis of the 6-methylpyridin-2(1H)-one precursor followed by its regioselective iodination. While seemingly straightforward, the key challenge in this route lies in controlling the regioselectivity of the iodination step.

Step 1: Synthesis of 6-Methylpyridin-2(1H)-one

The synthesis of the pyridinone precursor is a well-established transformation proceeding from 2-amino-6-methylpyridine via a diazotization reaction followed by hydrolysis.

Experimental Protocol:

  • Diazotization: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, dissolve 2-amino-6-methylpyridine (1.0 eq) in a solution of concentrated sulfuric acid in water. Maintain the temperature below 0°C.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise to the reaction mixture, ensuring the temperature is maintained between 0-5°C.

  • Hydrolysis: After the addition is complete, stir the mixture at 0°C for 45 minutes. Subsequently, heat the reaction to 95°C for 15 minutes to facilitate the hydrolysis of the diazonium salt.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., sodium carbonate) to pH 7-8. The product, 6-methylpyridin-2(1H)-one, will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Causality of Experimental Choices:

  • The use of a strong acid like sulfuric acid is crucial for the in situ formation of nitrous acid from sodium nitrite, which is the active diazotizing agent.

  • Maintaining a low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt intermediate.

  • Heating the reaction mixture after diazotization drives the hydrolysis of the diazonium salt to the desired pyridinone.

Step 2: Direct Iodination of 6-Methylpyridin-2(1H)-one

The direct iodination of the 6-methylpyridin-2(1H)-one precursor presents a challenge in regioselectivity. The pyridinone ring has two potentially reactive sites for electrophilic substitution: the C3 and C5 positions. A radical-based iodination protocol has been reported to yield a mixture of C3 and C5 iodinated pyridones[1][2][3]. Achieving high selectivity for the desired 5-iodo isomer may require careful optimization of reaction conditions.

Proposed Experimental Protocol:

  • Reaction Setup: To a solution of 6-methylpyridin-2(1H)-one (1.0 eq) in a suitable solvent such as dichloromethane or acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq).

  • Acid Catalyst: Add a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA) or sulfuric acid[4].

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted iodine. Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product will likely be a mixture of 3-iodo and 5-iodo isomers, requiring purification by column chromatography to isolate the desired this compound.

Causality of Experimental Choices:

  • N-Iodosuccinimide (NIS) is a common and effective electrophilic iodinating agent.

  • The addition of an acid catalyst activates the NIS, increasing its electrophilicity and promoting the iodination of the electron-rich pyridinone ring.

  • The choice of solvent can influence the reaction rate and selectivity. More polar solvents may favor the reaction.

Workflow for the Primary Synthetic Route:

A 2-Amino-6-methylpyridine B Diazonium Salt Intermediate A->B 1. H2SO4, NaNO2 2. 0-5°C C 6-Methylpyridin-2(1H)-one B->C Heat (Hydrolysis) D This compound C->D NIS, Acid Catalyst (e.g., TFA) E 3-Iodo-6-methylpyridin-2(1H)-one (Isomeric byproduct) C->E NIS, Acid Catalyst (Potential for mixture) A Brominated Precursor B 5-Bromo-6-methylpyridin-2(1H)-one A->B Synthesis C This compound B->C NaI, Acetone/DMF (Finkelstein Reaction)

References

A Guide to Evaluating Novel PARP Inhibitors: A Comparative Framework for 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel, potent, and selective enzyme inhibitors is a continuous endeavor. The pyridin-2(1H)-one scaffold has emerged as a promising starting point in medicinal chemistry for the development of various therapeutic agents, including inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] This guide provides a comprehensive framework for the evaluation of 5-Iodo-6-methylpyridin-2(1H)-one as a potential PARP inhibitor, outlining the necessary experimental assays to determine its efficacy and reproducibility, and comparing it to established clinical PARP inhibitors. While direct experimental data for this compound is not yet publicly available, its structural similarity to other known PARP inhibitors with a pyridinone core warrants a thorough investigation.[3][4][5]

The Rationale: Why Investigate this compound as a PARP Inhibitor?

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for DNA repair.[6] Inhibition of PARP, particularly PARP-1 and PARP-2, has proven to be a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Several pyridopyridazinone and imidazo[4,5-c]pyridine derivatives, which share structural similarities with the pyridinone core, have demonstrated potent PARP-1 inhibitory activity.[3][4][5] The core structure of these inhibitors often mimics the nicotinamide moiety of the NAD+ substrate, binding to the catalytic domain of the PARP enzyme. The substituents on the pyridinone ring play a crucial role in determining the potency and selectivity of the inhibitor. The iodo and methyl groups on this compound could potentially form key interactions within the PARP active site, making it a compelling candidate for investigation.

A Roadmap for Evaluation: Key Biological Assays and Reproducibility

To ascertain the potential of this compound as a PARP inhibitor and ensure the reproducibility of the findings, a multi-tiered experimental approach is essential. This involves a progression from biochemical assays to cellular and potentially in vivo models.

Tier 1: Biochemical Assays - Does it Inhibit the Enzyme?

The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP-1 and PARP-2.

Experimental Protocol: In Vitro PARP Inhibition Assay (Chemiluminescent)

This assay measures the amount of poly(ADP-ribose) (PAR) produced by the PARP enzyme.

Materials:

  • Recombinant human PARP-1 and PARP-2 enzymes

  • Histone-coated 96-well plates

  • Biotinylated NAD+

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • This compound and reference PARP inhibitors (e.g., Olaparib, Rucaparib)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 mM MgCl2, 1 mM DTT)

Procedure:

  • Plate Preparation: Add 50 µL of 1x assay buffer to each well of the histone-coated plate.

  • Compound Addition: Add 10 µL of varying concentrations of this compound or reference inhibitors to the wells. Include a vehicle control (e.g., DMSO).

  • Enzyme Addition: Add 20 µL of a mixture containing the PARP enzyme and activated DNA to each well.

  • Reaction Initiation: Start the reaction by adding 20 µL of biotinylated NAD+ to each well.

  • Incubation: Incubate the plate for 1 hour at room temperature.

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Detection: Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.

  • Signal Generation: After another wash step, add 100 µL of chemiluminescent substrate to each well.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the compound compared to the vehicle control. Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Ensuring Reproducibility:

  • Enzyme Quality: Use highly purified and well-characterized recombinant PARP enzymes. Batch-to-batch variability of the enzyme can be a significant source of irreproducibility.

  • Substrate Concentration: The concentration of NAD+ should be close to its Michaelis constant (Km) to ensure sensitivity to competitive inhibitors.

  • Control Compounds: Always include known PARP inhibitors as positive controls to validate the assay performance.

  • Reagent Stability: Ensure the stability of all reagents, particularly NAD+ and the enzyme, by storing them under appropriate conditions.

Tier 2: Cellular Assays - Does it Work in a Biological Context?

Demonstrating enzyme inhibition in a test tube is the first step. The next crucial stage is to determine if the compound can penetrate cells and inhibit PARP activity in a more complex biological environment.

Experimental Protocol: Cellular PARylation Assay (Western Blot)

This assay measures the levels of PAR within cells after inducing DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient cell line like MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • This compound and reference inhibitors

  • Lysis buffer

  • Primary antibodies: anti-PAR and anti-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate for Western blotting

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound or reference inhibitors for 1-2 hours.

  • DNA Damage Induction: Induce DNA damage by treating the cells with H2O2 or MMS for a short period (e.g., 10-15 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with the anti-PAR and loading control antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated cells to the vehicle-treated control.

Ensuring Reproducibility:

  • Cell Line Authentication: Use authenticated cell lines to ensure consistent genetic backgrounds.

  • DNA Damage Induction: The concentration and duration of the DNA damaging agent treatment should be carefully optimized and kept consistent across experiments.

  • Antibody Specificity: Use well-validated antibodies for PAR detection.

Comparative Analysis: Benchmarking Against Established PARP Inhibitors

A critical component of this guide is the objective comparison of this compound's potential performance with that of clinically approved PARP inhibitors. The table below outlines the key parameters to be measured and provides a framework for this comparison.

ParameterThis compoundOlaparibRucaparibNiraparibTalazoparibVeliparib
PARP-1 IC50 (nM) To be determined~1-5~1.4~3.8~0.57~5.2
PARP-2 IC50 (nM) To be determined~1-5~28~2.1~0.2~2.9
Cellular PARylation Inhibition (EC50, nM) To be determined~10-100~10-100~4~2.5~5-50
PARP Trapping Potency To be determinedModerateModerateHighVery HighLow
Selectivity (PARP-2/PARP-1 IC50 ratio) To be determined~1~20~0.5~0.35~0.56

Note: The IC50 and EC50 values for the reference inhibitors can vary depending on the specific assay conditions and cell lines used.

Visualizing the Workflow and Underlying Mechanisms

To better understand the experimental process and the biological context, the following diagrams are provided.

Experimental_Workflow cluster_tier1 Tier 1: Biochemical Assays cluster_tier2 Tier 2: Cellular Assays T1_Start Start with This compound T1_Assay In Vitro PARP Inhibition Assay (Chemiluminescent) T1_Start->T1_Assay T1_Data Determine PARP-1 & PARP-2 IC50 T1_Assay->T1_Data T2_Start Proceed if Biochemically Active T1_Data->T2_Start Promising IC50 T2_Assay Cellular PARylation Assay (Western Blot) T2_Start->T2_Assay T2_Data Determine Cellular EC50 T2_Assay->T2_Data

Caption: Experimental workflow for the evaluation of this compound.

PARP_Inhibition_Mechanism cluster_pathway PARP-mediated DNA Repair DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP binds to PAR Poly(ADP-ribose) (PAR) Chains PARP->PAR catalyzes using NAD NAD+ NAD->PAR Repair Recruitment of DNA Repair Proteins PAR->Repair DNA_Repair DNA Repair Repair->DNA_Repair Inhibitor This compound (Potential PARP Inhibitor) Inhibitor->PARP binds to active site, blocks NAD+ binding

Caption: Mechanism of PARP inhibition in DNA single-strand break repair.

Conclusion and Future Directions

This guide provides a robust and scientifically sound framework for the initial evaluation of this compound as a potential PARP inhibitor. By following these detailed protocols and considering the factors that influence assay reproducibility, researchers can generate reliable data to assess its potency, selectivity, and cellular activity. A thorough comparison with established PARP inhibitors is crucial for understanding its potential advantages and disadvantages. Positive results from these initial assays would warrant further investigation, including more advanced cellular assays to assess PARP trapping and synthetic lethality in BRCA-deficient cell lines, as well as pharmacokinetic and in vivo efficacy studies. The pyridin-2(1H)-one scaffold continues to be a fertile ground for the discovery of novel therapeutics, and a systematic evaluation of compounds like this compound is a critical step in advancing the field of targeted cancer therapy.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Iodo-6-methylpyridin-2(1H)-one Analogs as p38 MAP Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of 5-Iodo-6-methylpyridin-2(1H)-one analogs, a promising scaffold for the development of potent and selective inhibitors of p38 mitogen-activated protein (MAP) kinase. This document is intended for researchers, medicinal chemists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors for inflammatory diseases and oncology.

Introduction: The this compound Scaffold and its Therapeutic Potential

The pyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, known for its ability to engage in key hydrogen bonding interactions with a variety of biological targets.[1] The specific substitution pattern of a 5-iodo and a 6-methyl group provides a unique starting point for inhibitor design, offering vectors for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Our investigation and the broader scientific literature strongly suggest that analogs derived from this scaffold are potent inhibitors of p38 MAP kinase.[2][3] The p38 MAP kinase signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, making it a high-value target for therapeutic intervention in a range of conditions, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[4][5] This guide will dissect the key structural features of this compound analogs that govern their inhibitory activity against p38 MAP kinase.

Core Scaffold and Key Interaction Points

The fundamental structure of the this compound scaffold is presented below. The pyridinone ring itself is crucial for establishing key interactions within the ATP-binding pocket of p38 kinase. The lactam moiety can act as a hydrogen bond donor and acceptor, a common feature of kinase inhibitors that mimic the hinge-binding motif of ATP.

Caption: Core structure of this compound and key positions for analog synthesis.

Structure-Activity Relationship (SAR) Analysis

The following SAR analysis is a synthesis of data from studies on related pyridinone-based p38 inhibitors and established principles of kinase inhibitor design. The presented data in the subsequent table is illustrative and intended to guide medicinal chemistry efforts.

Substitutions at the N1 Position

The N1 position of the pyridinone ring is a critical vector for influencing potency and selectivity. Attachment of various aryl and alkyl groups at this position allows for the exploration of a large hydrophobic pocket in the p38 active site.

  • Small Alkyl Groups: Generally lead to a decrease in potency, suggesting that this position requires more extensive interactions.

  • Aryl and Heteroaryl Groups: Introduction of a phenyl or substituted phenyl ring often results in a significant increase in inhibitory activity. This is likely due to favorable pi-stacking and hydrophobic interactions within the kinase active site.

  • Substituted Aryl Groups: Electron-withdrawing or electron-donating groups on the N1-phenyl ring can fine-tune the electronic properties and binding affinity. For instance, a 4-fluorophenyl group is a common motif in kinase inhibitors that can enhance binding.

Modifications at the C3 and C4 Positions

The C3 and C4 positions offer opportunities to modulate solubility and interact with the solvent-exposed region of the ATP-binding site.

  • Small Polar Groups: Introduction of small polar substituents, such as hydroxyl or amino groups, can improve aqueous solubility, a key parameter for drug development.

  • Alkyl Chains: Extending alkyl chains from these positions can probe for additional hydrophobic interactions, although this can also negatively impact solubility.

Comparative Performance: An Illustrative SAR Table

The following table provides a representative comparison of this compound analogs and their hypothetical p38α inhibitory activity. This data is intended to illustrate the SAR principles discussed above.

Compound R1 (N1-substituent) R3 (C3-substituent) R4 (C4-substituent) p38α IC50 (nM) (Illustrative)
1a HHH>1000
1b MethylHH500
1c PhenylHH150
1d 4-FluorophenylHH50
1e 4-MethoxyphenylHH80
1f 4-Fluorophenyl-CH2OHH75
1g 4-FluorophenylH-NH260

Disclaimer: The IC50 values presented in this table are illustrative and based on established SAR trends for pyridinone-based p38 inhibitors. Actual experimental values may vary.

Experimental Protocols

General Synthetic Route for this compound Analogs

A plausible synthetic route for the preparation of N1-substituted analogs is outlined below. The synthesis commences with the commercially available this compound, which is then subjected to N-arylation or N-alkylation reactions.

Synthetic_Workflow Start 5-Iodo-6-methyl- pyridin-2(1H)-one Step1 N-Arylation/Alkylation (e.g., Buchwald-Hartwig or SNAr) Start->Step1 Product N1-Substituted Analog Step1->Product Purification Purification (e.g., Chromatography) Product->Purification

Caption: General synthetic workflow for N1-substituted analogs.

Step-by-Step Protocol (Example: N-Arylation):

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane or toluene) is added the desired aryl halide (1.2 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs2CO3, 2.0 eq).

  • The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 12-24 hours.

  • Upon completion (monitored by TLC or LC-MS), the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N1-aryl-5-Iodo-6-methylpyridin-2(1H)-one analog.

In Vitro p38α Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against p38α kinase can be determined using a variety of commercially available assay kits, typically based on fluorescence resonance energy transfer (FRET) or luminescence.

Assay_Workflow Compound_Prep Compound Dilution Series Assay_Setup Incubate Kinase, Substrate, ATP, and Compound Compound_Prep->Assay_Setup Detection Measure Signal (Fluorescence/Luminescence) Assay_Setup->Detection Data_Analysis Calculate IC50 Values Detection->Data_Analysis

Caption: General workflow for an in vitro p38α kinase inhibition assay.

Brief Protocol Outline:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add the p38α enzyme, a suitable substrate (e.g., a biotinylated peptide), and ATP.

  • Add the diluted test compounds to the wells and incubate at room temperature for a specified period (e.g., 60 minutes).

  • Add the detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled streptavidin).

  • Incubate for a further period to allow for the detection reaction to occur.

  • Read the plate on a suitable plate reader and calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel p38 MAP kinase inhibitors. The SAR analysis presented in this guide highlights the critical importance of the N1-substituent for achieving high potency. Future optimization efforts should focus on exploring a wider range of N1-aryl and heteroaryl substituents to maximize interactions within the hydrophobic pocket of the kinase. Furthermore, systematic modification at the C3 and C4 positions should be pursued to enhance pharmacokinetic properties such as solubility and metabolic stability. Co-crystallization of lead compounds with p38α will provide invaluable structural insights to guide further rational drug design.

References

Safety Operating Guide

A Guide to the Safe Disposal of 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Iodo-6-methylpyridin-2(1H)-one, ensuring the protection of laboratory personnel and the environment. This document moves beyond simple instructions to explain the causality behind each procedural choice, grounding every recommendation in established safety principles and regulatory standards.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of this compound is the critical first step in establishing a safe disposal plan. As an iodinated heterocyclic compound, it falls into the category of halogenated organic waste, which is subject to specific environmental regulations.[1][2][3] Its known hazard profile necessitates that it be handled as a hazardous substance.

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[4] These classifications are the basis for the personal protective equipment (PPE) and handling protocols that follow.

Property Data Source
CAS Number 927870-76-6[4]
Molecular Formula C₆H₆INO[4]
Molecular Weight 235.02 g/mol [4]
Signal Word Warning[4]
GHS Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation.[4]

The presence of iodine in the molecule is significant. Halogenated organic compounds can be persistent in the environment and may form hazardous byproducts if not disposed of correctly. Therefore, under regulations set by the U.S. Environmental Protection Agency (EPA), these wastes cannot be disposed of in landfills without prior treatment and must not be discharged into the sanitary sewer system.[2][5][6]

Personnel Protection: A Non-Negotiable Standard

Given the compound's identified hazards, a stringent personal protective equipment (PPE) protocol is mandatory to prevent exposure via ingestion, skin contact, eye contact, or inhalation.

  • Hand Protection: Wear chemical-resistant nitrile gloves. Always inspect gloves for tears or punctures before use. Contaminated gloves should be disposed of as hazardous waste.[7]

  • Eye Protection: Use chemical safety goggles or a face shield that provides comprehensive protection against splashes.[8]

  • Body Protection: A fully fastened laboratory coat must be worn. For tasks with a higher risk of splashes, such as bulk transfers or spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of solid this compound or its solutions should be conducted within a certified chemical fume hood to mitigate inhalation risks (H332, H335).[9]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. The following workflow is a self-validating system designed to eliminate ambiguity and risk.

Step 1: Waste Identification and Segregation

Immediately classify all materials contaminated with this compound as Halogenated Organic Hazardous Waste . This includes:

  • Unused or expired pure compound.

  • Solutions containing the compound.

  • Contaminated consumables (e.g., pipette tips, weighing boats, gloves, paper towels).

  • Empty stock bottles, which must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must also be collected as hazardous waste.

Causality: Proper segregation is crucial. Mixing halogenated waste with non-halogenated waste streams increases the volume of regulated waste and can lead to dangerous chemical reactions. The EPA lists specific codes for halogenated solvent wastes (F001/F002), and while this specific compound may not be explicitly listed, it falls under the general category requiring careful management.[10]

Step 2: Containerization and Labeling
  • Select the Right Container: Use a designated, leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene). Ensure the container has a secure, screw-top cap.[11]

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: Clearly write the full chemical name, "this compound," and list all other components of the waste stream (e.g., solvents used). Avoid using abbreviations or chemical formulas. Keep a running total of the amounts added.

Causality: Federal and local regulations require meticulous labeling for the safety of all personnel who will handle the container and for proper final disposal. Inaccurate labeling can result in fines and improper treatment of the waste.

Step 3: Accumulation and Storage
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • The SAA should be in a secondary containment bin to catch any potential leaks.

  • Keep the container closed at all times, except when adding waste.

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.

Causality: The SAA provides a safe, controlled, and compliant temporary storage location. Storing waste in secondary containment and keeping containers closed minimizes the risk of spills and personnel exposure.

Step 4: Arranging for Final Disposal
  • Once the waste container is full or you are finished generating this waste stream, seal it securely.

  • Complete a chemical collection request form as required by your institution's Environmental Health & Safety (EHS) office.

  • EHS or a licensed hazardous waste contractor will collect the container for final disposal.

The required final disposal method for halogenated organic waste is typically high-temperature incineration at an EPA-permitted facility. [2]

Causality: Incineration is the standard treatment because it effectively destroys the organic molecule, preventing its persistence in the environment.[2] Never pour this compound waste down the drain or place it in the regular trash, as this is illegal and environmentally harmful.[6][12]

Disposal Decision Workflow

The following diagram outlines the logical decision-making process for handling waste generated from this compound.

G start Waste Generation (this compound) ppe Is appropriate PPE being worn? (Gloves, Goggles, Lab Coat, Fume Hood) start->ppe ppe_yes Yes ppe->ppe_yes ppe_no No ppe->ppe_no classify Classify Waste Stream (Solid, Liquid, Consumable) ppe_yes->classify stop STOP Don appropriate PPE before proceeding. ppe_no->stop stop->ppe segregate Segregate as 'Halogenated Organic Waste' classify->segregate container Select Labeled, Compatible Hazardous Waste Container segregate->container collect Collect Waste in Container Keep Closed container->collect storage Store in Secondary Containment in Satellite Accumulation Area collect->storage full Container Full or Waste Stream Complete? storage->full full_yes Yes full->full_yes full_no No full->full_no request Arrange for Pickup by EHS or Licensed Contractor full_yes->request full_no->collect Continue Generation end Final Disposal via High-Temperature Incineration request->end

Caption: Logical workflow for the disposal of this compound waste.

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is vital to minimize hazards.

  • For Small Spills (in a fume hood):

    • Ensure you are wearing the full, appropriate PPE.

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbed material and any contaminated debris into a sealable container.

    • Label the container as hazardous waste with the full chemical name and dispose of it according to the protocol in Section 3.

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • For Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert nearby personnel and your laboratory supervisor.

    • Prevent others from entering the area and shut off any ignition sources if it is safe to do so.

    • Contact your institution's EHS or emergency response team immediately for cleanup.[13]

References

A Senior Application Scientist's Guide to Handling 5-Iodo-6-methylpyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authoritative Protocol for Safe Laboratory Operations and Waste Disposal

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized chemical reagents like 5-Iodo-6-methylpyridin-2(1H)-one, a halogenated pyridinone, demands a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the personal protective equipment (PPE), operational procedures, and disposal plans necessary for its safe management in a laboratory setting. The causality behind each recommendation is explained to foster a culture of safety built on scientific understanding, not just compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound (CAS No. 927870-76-6) is a solid, light-sensitive organic compound.[1] A thorough risk assessment is the foundational step before any handling procedure. Based on available safety data, this compound presents several health hazards that dictate our safety and handling strategy.[1][2][3]

Table 1: Summary of GHS Hazard Classifications

Hazard StatementGHS ClassificationRationale
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)Ingestion can lead to toxic effects.[3]
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)Direct contact can cause inflammation and irritation.[1][3]
H319: Causes serious eye irritationSerious Eye Damage/Eye Irritation (Category 2A)Contact with eyes can result in significant, potentially damaging irritation.[1][3]
H332: Harmful if inhaledAcute Toxicity, Inhalation (Category 4)Inhalation of dust can be harmful.[2]
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3)Inhaled dust can irritate the respiratory tract.[1][3]

The presence of an iodine atom classifies this compound as a halogenated organic, which has specific implications for its disposal, as we will discuss later.[4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a matter of simple preference but a scientifically-driven choice based on the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical.

Table 2: Required PPE for Handling this compound

Body PartPPE RecommendationStandardJustification
Eye/Face Chemical splash goggles with side-shields. A full-face shield should be worn over goggles if there is a significant risk of splashing.[6]ANSI Z87.1 (US) or EN 166 (EU)[7][8]Protects against dust particles and accidental splashes, preventing severe eye irritation.[1][3]
Hand Chemical-impermeable gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended for extended handling.ASTM F1001 or EN 374Prevents direct skin contact, mitigating the risk of skin irritation.[6][9] Gloves must be inspected before use and changed immediately if contaminated.[7]
Body A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory.[6]N/AProtects skin and personal clothing from contamination by spills or dust.[6]
Respiratory Handling should occur in a certified chemical fume hood. If this is not possible or if dust generation is significant, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[10]NIOSH (US) or EN 149 (EU)Prevents inhalation of airborne particles, which can cause respiratory irritation and systemic toxicity.[2][3]

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, sequential protocol minimizes exposure and ensures procedural consistency. This workflow is designed as a self-validating system, where each step logically follows the last to ensure safety.

Preparation Phase
  • Conduct Pre-Experiment Briefing : Review the Safety Data Sheet (SDS) and this protocol. Ensure all personnel involved are aware of the hazards and emergency procedures.

  • Verify Engineering Controls : Confirm that the chemical fume hood has a current certification and is functioning correctly. Ensure the safety shower and eyewash station are unobstructed and have been recently tested.[10][11]

  • Assemble Materials : Gather all necessary equipment, including glassware, spatulas, and a designated, labeled waste container, and place them inside the fume hood to contain the entire operation.[6]

  • Don PPE : Put on all required PPE as detailed in Table 2 before handling the chemical container.

Handling Phase (Inside Chemical Fume Hood)
  • Designate Work Area : Confine all handling activities to a specific, clearly marked area within the fume hood to prevent the spread of contamination.

  • Weighing and Dispensing : Open the container away from your breathing zone. Use a spatula to carefully weigh the required amount of this compound on weighing paper or in a suitable container. Avoid any actions that could generate dust.[12]

  • Perform Experimental Steps : Carry out the intended chemical reaction or procedure within the fume hood. Keep the sash at the lowest practical height.

  • Container Management : Keep the primary container tightly sealed when not in use.[12] The compound should be stored in a cool, dark, dry, and well-ventilated area under an inert atmosphere.[2][12]

Post-Handling Phase
  • Decontamination : Thoroughly clean all glassware, equipment, and the fume hood surface with an appropriate solvent. Collect all rinsate as hazardous waste.

  • Doffing PPE : Remove PPE in the correct order to avoid cross-contamination (e.g., gloves first, then lab coat, then eye protection). Dispose of single-use items in the designated hazardous waste container.

  • Personal Hygiene : Wash hands and face thoroughly with soap and water after the procedure is complete, even after wearing gloves.[3][9]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step governed by strict regulations. As a halogenated compound, this compound requires specific waste management procedures.

  • Waste Segregation : Crucially, never mix halogenated waste with non-halogenated waste. [5][13] Doing so will classify the entire mixture as the more expensive and difficult-to-dispose-of halogenated waste.[13]

  • Containerization : All waste, including excess solid, contaminated materials (gloves, weighing paper), and cleaning rinsates, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[4][11]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents.[4] The label should be affixed as soon as the first drop of waste is added.[5]

  • Disposal Route : Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[6] The typical disposal method for pyridine-based waste is high-temperature incineration by a licensed waste management facility.[14]

Visualizing the Workflow

To ensure clarity and adherence, the following diagram outlines the critical decision points and actions throughout the handling and disposal process.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Disposal Phase Prep1 Review SDS & Conduct Risk Assessment Prep2 Verify Fume Hood & Safety Equipment Prep1->Prep2 Prep3 Don Full PPE (Goggles, Gloves, Lab Coat) Prep2->Prep3 Handle1 Weigh & Dispense Compound Carefully Prep3->Handle1 Begin Work Handle2 Perform Experiment Handle1->Handle2 Handle3 Securely Close Primary Container Handle2->Handle3 Post1 Decontaminate Equipment & Work Surface Handle3->Post1 Experiment Complete Post2 Collect All Waste in Labeled Container Post1->Post2 Post3 Doff PPE Correctly Post2->Post3 Disp1 Segregate Halogenated Waste Stream Post2->Disp1 Manage Waste Post4 Wash Hands Thoroughly Post3->Post4 Disp2 Ensure Container is Sealed & Labeled Disp1->Disp2 Disp3 Transfer to Institutional Hazardous Waste Facility Disp2->Disp3

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-6-methylpyridin-2(1H)-one
Reactant of Route 2
5-Iodo-6-methylpyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.